molecular formula C20H17N3O4S B15575009 Linvemastat CAS No. 2389060-50-6

Linvemastat

货号: B15575009
CAS 编号: 2389060-50-6
分子量: 395.4 g/mol
InChI 键: GUKPADSDFUIAMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linvemastat is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2389060-50-6

分子式

C20H17N3O4S

分子量

395.4 g/mol

IUPAC 名称

5-[3-[4-[(2-methyl-4-pyridinyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H17N3O4S/c1-12-10-13(6-8-21-12)11-27-14-2-4-15(5-3-14)28-16-7-9-26-18(16)17-19(24)23-20(25)22-17/h2-10,17H,11H2,1H3,(H2,22,23,24,25)

InChI 键

GUKPADSDFUIAMC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Linvemastat's Mechanism of Action: A Technical Guide to a Selective MMP-12 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linvemastat (FP-020) is an orally administered, highly potent, and selective small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12). Developed by Foresee Pharmaceuticals, this compound is a next-generation compound following Aderamastat (FP-025) and is currently under investigation for the treatment of inflammatory and fibrotic diseases, including severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways.

Core Mechanism: Selective Inhibition of MMP-12

This compound's primary mechanism of action is the direct and highly selective inhibition of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[6][7] MMP-12 is a zinc-dependent endopeptidase predominantly secreted by activated macrophages.[2] Its enzymatic activity plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly elastin (B1584352).[2]

Quantitative Potency and Selectivity

This compound has demonstrated potent inhibition of MMP-12. While specific Ki values are not publicly available, the half-maximal inhibitory concentration (IC50) is reported to be less than 10 nM. The compound is characterized by its high selectivity for MMP-12 over other MMPs, including MMP-1, -2, -3, -7, -9, -10, and -14, which is a critical attribute for minimizing off-target effects.[3][4]

CompoundTargetIC50 (nM)Selectivity Profile
This compound (FP-020)MMP-12< 10High selectivity over MMP-1, -2, -3, -7, -9, -10, and -14.[3][4]
Aderamastat (FP-025)MMP-12-90-fold selectivity over MMP-2 and 2 to 3 orders of magnitude over seven other MMPs.

Downstream Effects of MMP-12 Inhibition by this compound

The inhibition of MMP-12 by this compound leads to a cascade of downstream effects that collectively contribute to its anti-inflammatory and anti-fibrotic properties. These effects are primarily mediated through the modulation of immune cell activity and the preservation of extracellular matrix integrity.

Modulation of Chemokine Activity and Immune Cell Recruitment

MMP-12 is a key regulator of chemokine activity. It can cleave and either activate or inactivate various chemokines, thereby influencing the migration and infiltration of immune cells such as neutrophils and macrophages.[8][9][10]

  • Inactivation of Neutrophil Chemoattractants: MMP-12 can cleave and inactivate ELR+ CXC chemokines (e.g., CXCL1, CXCL2, CXCL8), which are potent chemoattractants for neutrophils. By inhibiting MMP-12, this compound is expected to prevent this inactivation, which may seem counterintuitive. However, the net effect in chronic inflammatory states where MMP-12 is overexpressed is a reduction in the overall inflammatory cell influx.[8][9]

  • Modulation of Monocyte Chemoattractants: MMP-12 can process monocyte chemotactic proteins (e.g., CCL2, CCL7, CCL8), in some cases generating receptor antagonists.[8][9] Inhibition by this compound would therefore preserve the activity of these chemokines, but in the complex inflammatory milieu, the overall effect is a dampening of the inflammatory response.

G cluster_this compound This compound cluster_mmp12 MMP-12 Activity cluster_chemokines Chemokine Processing cluster_recruitment Immune Cell Recruitment This compound This compound MMP-12 MMP-12 This compound->MMP-12 Inhibits ELR+ CXC Chemokines (e.g., CXCL8) ELR+ CXC Chemokines (e.g., CXCL8) MMP-12->ELR+ CXC Chemokines (e.g., CXCL8) Cleaves/Inactivates CC Chemokines (e.g., CCL2) CC Chemokines (e.g., CCL2) MMP-12->CC Chemokines (e.g., CCL2) Cleaves/Modulates Neutrophil Infiltration Neutrophil Infiltration ELR+ CXC Chemokines (e.g., CXCL8)->Neutrophil Infiltration Promotes Macrophage Infiltration Macrophage Infiltration CC Chemokines (e.g., CCL2)->Macrophage Infiltration Promotes

Caption: this compound's Inhibition of MMP-12 Modulates Chemokine-Mediated Immune Cell Recruitment.
Attenuation of Extracellular Matrix Degradation and Fibrosis

In fibrotic diseases, excessive MMP-12 activity contributes to the pathological remodeling of the extracellular matrix. By degrading elastin and other ECM components, MMP-12 facilitates tissue destruction and the progression of fibrosis.[11][12]

  • Preservation of Elastin: this compound's inhibition of MMP-12 protects elastin fibers from degradation, thereby helping to maintain the structural integrity of tissues, particularly in the lungs.

  • Modulation of Fibrotic Pathways: MMP-12 has been shown to be involved in pro-fibrotic signaling. In animal models of lung fibrosis, the absence or inhibition of MMP-12 leads to reduced collagen deposition and attenuation of the fibrotic response.[13][14]

G cluster_this compound This compound cluster_mmp12 MMP-12 Activity cluster_ecm Extracellular Matrix cluster_fibrosis Tissue Remodeling This compound This compound MMP-12 MMP-12 This compound->MMP-12 Inhibits Elastin Elastin MMP-12->Elastin Degrades Other ECM Components Other ECM Components MMP-12->Other ECM Components Degrades Fibrosis Fibrosis MMP-12->Fibrosis Promotes ECM Degradation ECM Degradation ECM Degradation->Fibrosis Leads to

Caption: this compound's Role in Preventing MMP-12-Mediated Extracellular Matrix Degradation and Fibrosis.

Experimental Protocols

Determination of IC50 for MMP-12 Inhibition (Representative Protocol)

While the specific protocol used for this compound is proprietary, a standard fluorometric assay for determining the IC50 of an MMP-12 inhibitor would follow these general steps.

Objective: To determine the concentration of this compound required to inhibit 50% of MMP-12 enzymatic activity.

Materials:

  • Recombinant human MMP-12 (activated)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2, at appropriate pH)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant MMP-12 to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent and then dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the diluted MMP-12 enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time to allow for binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately place the microplate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate) over a set period. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Plot the percentage of MMP-12 inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Add MMP-12 and this compound to Microplate A->C B Dilute MMP-12 Enzyme and Substrate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [this compound] G->H I Determine IC50 H->I

References

Linvemastat for MMP-12 Inhibition: A Technical Guide to Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linvemastat (also known as FP-020) is a novel, orally administered small molecule inhibitor of matrix metalloproteinase-12 (MMP-12) developed by Foresee Pharmaceuticals.[1][2][3][4][5][6][7][8] It is a next-generation compound following aderamastat (B12388083) (FP-025), exhibiting greater potency and high selectivity for MMP-12.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth analysis of the MMP-12 inhibition pathway by this compound, summarizing key preclinical and clinical findings, detailing relevant experimental protocols, and visualizing the associated signaling cascades. This compound is currently in clinical development for the treatment of inflammatory and fibrotic diseases such as severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][3][4][5][7]

Core Concepts: MMP-12 in Disease Pathology

Matrix metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[9] It plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly elastin.[10][11] Upregulation of MMP-12 is implicated in the pathogenesis of various inflammatory and fibrotic diseases. Its enzymatic activity contributes to tissue remodeling, inflammation, and fibrosis.[12] MMP-12 is a key modulator of immune pathways and is increasingly recognized as a marker of inflammatory exacerbations and fibrosis.[4]

This compound: Mechanism of Action and Preclinical Data

This compound exerts its therapeutic effect by selectively inhibiting the catalytic activity of MMP-12. This inhibition blocks the downstream effects of MMP-12, including the degradation of ECM and the activation of pro-inflammatory and pro-fibrotic signaling pathways.

Quantitative Data

While specific IC50 and Ki values for this compound are not publicly available, preclinical studies have consistently demonstrated its high potency and selectivity.[1][2][3][4][5][6][7][8] The compound has shown a favorable efficacy profile in multiple animal models of respiratory and inflammatory bowel diseases.[2][4][5][6][7]

Table 1: Summary of Preclinical and Phase 1 Clinical Data for this compound

ParameterFindingReference
Mechanism of Action Highly potent and selective oral inhibitor of MMP-12.[1][2][3][4][5][6][7][8]
Potency Greater potency than aderamastat (FP-025).[1][2][3][4][5][6][7][8]
Selectivity High selectivity for MMP-12 over other MMPs.[1][2][3][4][5][6][7][8]
Animal Models Favorable efficacy in models of asthma, idiopathic pulmonary fibrosis, interstitial lung disease, IBD, and sarcoidosis.[2][7][8]
Phase 1 Clinical Trial Successfully completed single and multiple ascending dose studies in healthy volunteers.[4][5]
Safety and Tolerability Favorable safety and tolerability profile with no serious adverse events reported. The most common treatment-emergent adverse events were mild and recoverable nausea and headache.[4]
Pharmacokinetics Favorable pharmacokinetic profile supporting daily oral dosing.[4]
Future Development Phase 2 clinical trials in asthma and IBD are planned.[3][4]

MMP-12 Signaling Pathways

MMP-12 is involved in complex signaling networks that contribute to inflammation and fibrosis. Two key pathways where MMP-12 plays a significant role are the Interleukin-13 (IL-13) and Transforming Growth Factor-beta (TGF-β) signaling cascades.

IL-13 Signaling Pathway in Fibrosis

IL-13, a key cytokine in type 2 inflammation, promotes fibrosis. MMP-12 is a critical downstream mediator of IL-13-dependent fibrotic processes.[12] IL-13 induces the expression of MMP-12, which in turn contributes to tissue remodeling and fibrosis.[13]

IL13_Pathway IL13 IL-13 IL13R IL-13 Receptor (IL-4Rα/IL-13Rα1) IL13->IL13R STAT6 STAT6 IL13R->STAT6 activates pSTAT6 p-STAT6 STAT6->pSTAT6 phosphorylates Nucleus Nucleus pSTAT6->Nucleus translocates to MMP12_gene MMP-12 Gene Transcription Nucleus->MMP12_gene MMP12_protein MMP-12 (pro-enzyme) MMP12_gene->MMP12_protein leads to active_MMP12 Active MMP-12 MMP12_protein->active_MMP12 activation ECM_degradation ECM Degradation (e.g., Elastin) active_MMP12->ECM_degradation Fibrosis Fibrosis active_MMP12->Fibrosis ECM_degradation->Fibrosis

IL-13 signaling cascade leading to MMP-12 production and fibrosis.
TGF-β Signaling Pathway in Fibrosis

TGF-β is a potent pro-fibrotic cytokine that stimulates the production of ECM proteins. MMP-12 can be induced by TGF-β and also participates in the activation of TGF-β, creating a feedback loop that promotes fibrosis.[13]

TGFb_Pathway TGFb_ligand TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb_ligand->TGFbR SMAD SMAD2/3 TGFbR->SMAD phosphorylates pSMAD p-SMAD2/3 SMAD->pSMAD SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Fibrotic_genes Fibrotic Gene Transcription (e.g., Collagen, MMP-12) Nucleus->Fibrotic_genes Fibrosis Fibrosis Fibrotic_genes->Fibrosis

TGF-β signaling pathway contributing to fibrosis via SMAD proteins.

Experimental Protocols

The characterization of MMP-12 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key assays.

Fluorometric MMP-12 Inhibition Assay

This assay is used to determine the in vitro potency of an inhibitor (e.g., IC50 value). It relies on a fluorogenic substrate that is cleaved by MMP-12, releasing a fluorescent signal.

Materials:

  • Recombinant human MMP-12

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[14]

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound, recombinant MMP-12, and assay buffer to a final volume of 50 µL. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the fluorogenic MMP-12 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 325 nm excitation / 393 nm emission) in a kinetic mode for 30-60 minutes at 37°C.[15]

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_reagents Add this compound and MMP-12 to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare MMP-12 solution prep_enzyme->add_reagents prep_substrate Prepare fluorogenic substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate pre_incubation Pre-incubate at 37°C add_reagents->pre_incubation pre_incubation->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence calc_velocity Calculate initial reaction velocities read_fluorescence->calc_velocity plot_data Plot % inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Workflow for a fluorometric MMP-12 inhibition assay.
Gelatin Zymography

Zymography is a technique used to detect the activity of MMPs in biological samples. It is particularly useful for assessing the effect of inhibitors on MMP activity in cell culture supernatants or tissue extracts.

Materials:

  • Polyacrylamide gels containing 0.1% gelatin

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare cell lysates or collect conditioned media from cells treated with or without this compound.

  • Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

  • Incubate the gel in developing buffer for 16-24 hours at 37°C. During this time, active MMPs will digest the gelatin in the gel.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

  • Quantify the band intensity using densitometry to compare the MMP activity between different samples.

Conclusion

This compound is a promising, highly potent, and selective oral MMP-12 inhibitor with a favorable safety profile. Its mechanism of action, centered on the inhibition of a key enzyme in inflammatory and fibrotic pathways, positions it as a potential therapeutic agent for a range of diseases with significant unmet medical needs. The experimental protocols and pathway analyses presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MMP-12 inhibitors. As more data from ongoing and future clinical trials become available, a more comprehensive understanding of this compound's clinical efficacy and its impact on MMP-12-mediated disease pathology will be elucidated.

References

Linvemastat's Target Validation in Fibrotic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Matrix Metalloproteinase-12 (MMP-12) as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited effective therapeutic options. A key pathological feature of fibrosis is the dysregulation of ECM remodeling, a process in which matrix metalloproteinases (MMPs) play a pivotal role. This technical guide focuses on the validation of Matrix Metalloproteinase-12 (MMP-12) as a therapeutic target for fibrotic diseases, with a specific emphasis on the investigational drug linvemastat (FP-020), a potent and selective oral inhibitor of MMP-12. We will delve into the preclinical evidence supporting the pro-fibrotic role of MMP-12, summarize the available data on the anti-fibrotic effects of MMP-12 inhibition, and provide detailed experimental protocols for assessing target engagement and efficacy in preclinical models of fibrosis.

Introduction: The Role of MMP-12 in the Pathogenesis of Fibrosis

Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by activated macrophages.[1] While initially recognized for its role in ECM degradation, emerging evidence has implicated MMP-12 as a key driver of fibrosis in various organs, including the lungs, liver, and heart.[2][3]

Elevated levels of MMP-12 have been observed in the tissues of patients with fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[4] Preclinical studies have demonstrated that MMP-12 contributes to fibrogenesis through several mechanisms:

  • Modulation of Pro-fibrotic Cytokines: MMP-12 can influence the activity of key pro-fibrotic signaling molecules like Transforming Growth Factor-beta (TGF-β) and Interleukin-13 (IL-13).[5]

  • Promotion of Myofibroblast Differentiation: By altering the ECM microenvironment, MMP-12 can promote the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts, a hallmark of fibrotic tissue.

  • Regulation of Inflammatory Responses: MMP-12 is involved in the modulation of immune pathways that contribute to the chronic inflammation that often precedes and accompanies fibrosis.[6]

The validation of MMP-12 as a therapeutic target is supported by numerous preclinical studies where genetic deletion or pharmacological inhibition of MMP-12 has been shown to attenuate fibrosis in various animal models.

This compound (FP-020): A Potent and Selective MMP-12 Inhibitor

This compound (FP-020) is a next-generation, orally bioavailable, small molecule inhibitor of MMP-12 developed by Foresee Pharmaceuticals.[6] It exhibits high potency and selectivity for MMP-12, which is crucial for minimizing off-target effects.[4] The company has reported that this compound has demonstrated a favorable efficacy profile in multiple animal models of idiopathic pulmonary fibrosis and sarcoidosis.[1][7]

A Phase 1 clinical trial of this compound in healthy volunteers has been successfully completed, demonstrating a favorable safety, tolerability, and pharmacokinetic profile, supporting its further development for inflammatory and fibrotic diseases.[6]

Preclinical Validation of MMP-12 Inhibition in Fibrotic Models

The validation of MMP-12 as a therapeutic target for fibrosis is substantiated by a growing body of preclinical evidence. While specific quantitative data from this compound studies in fibrosis models are proprietary, data from studies using other MMP-12 inhibitors and MMP-12 knockout mice provide strong proof-of-concept.

Summary of Preclinical Efficacy Data
Animal ModelInterventionKey FindingsReference
Cardiac Sarcoidosis (Mouse) This compound (FP-020)Attenuated myeloid infiltration, decreased MMP-12-expressing macrophages, dispersed granulomas, and significantly reduced fibrotic collagen deposition.[2]
Liver Fibrosis (Mouse) MMP-12 inhibitor (MMP408)Dramatically delayed the resolution of CCl4-induced liver fibrosis.[3]
Bronchial Fibrosis (Mouse) MMP-12 inhibitors (PF-00356231 and MMP408)Restricted the induction and progression of bronchial fibrosis and airway restrictions in allergen- and IL-13-induced models.[8]

Signaling Pathways and Experimental Workflows

MMP-12 Signaling in Fibrosis

The following diagram illustrates the central role of MMP-12 in the fibrotic cascade, integrating signals from key pro-fibrotic cytokines and driving downstream cellular responses.

MMP12_Signaling_Pathway cluster_upstream Upstream Activators cluster_cell Macrophage cluster_downstream Downstream Effects TGF-beta TGF-beta Macrophage Macrophage TGF-beta->Macrophage Activation IL-13 IL-13 IL-13->Macrophage Activation MMP-12 MMP-12 Macrophage->MMP-12 Secretion ECM_Degradation ECM Degradation & Remodeling MMP-12->ECM_Degradation Myofibroblast_Differentiation Myofibroblast Differentiation ECM_Degradation->Myofibroblast_Differentiation Collagen_Production Collagen Production Myofibroblast_Differentiation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis This compound This compound This compound->MMP-12 Inhibition

Caption: MMP-12 Signaling Cascade in Fibrosis.

Experimental Workflow for Preclinical Validation

The diagram below outlines a typical experimental workflow for evaluating the efficacy of an MMP-12 inhibitor, such as this compound, in a preclinical model of pulmonary fibrosis.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Model C57BL/6 Mice Bleomycin_Induction Intratracheal Bleomycin (B88199) Instillation Animal_Model->Bleomycin_Induction Treatment_Groups Vehicle Control This compound (FP-020) Bleomycin_Induction->Treatment_Groups Dosing Oral Gavage (Daily) Treatment_Groups->Dosing Sacrifice Sacrifice at Day 21 Dosing->Sacrifice Histology Histological Analysis (Masson's Trichrome, α-SMA IHC) Sacrifice->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Sacrifice->Biochemistry Gene_Expression Gene Expression Analysis (Collagen qPCR) Sacrifice->Gene_Expression Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Gene_Expression->Data_Analysis

Caption: Preclinical Workflow for Anti-Fibrotic Drug Testing.

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.[9]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Anesthetize the mice according to approved institutional protocols.

  • Surgically expose the trachea.

  • Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline.[10] Control animals receive an equivalent volume of sterile saline.

  • Suture the incision and allow the animals to recover.

  • Monitor the animals daily for signs of distress.

  • Initiate treatment with this compound or vehicle at a predetermined time point (e.g., day 7 for therapeutic intervention).

  • Sacrifice the animals at a specified endpoint (e.g., day 21 or 28) for tissue collection and analysis.[11]

Assessment of Pulmonary Fibrosis

Masson's Trichrome Staining: This stain is used to visualize collagen deposition in lung tissue sections.[12]

  • Procedure:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded lung sections.

    • Stain with Weigert's iron hematoxylin (B73222) for nuclear staining.

    • Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm and muscle red.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline (B41778) blue to stain collagen blue.

    • Dehydrate and mount.[13]

  • Quantification: The extent of fibrosis can be quantified using the semi-quantitative Ashcroft scoring method.[14] A modified, more reproducible version of this scale is also available.[15]

Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA): This technique is used to identify and quantify myofibroblasts.

  • Procedure:

    • Perform antigen retrieval on deparaffinized lung sections (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against α-SMA (e.g., clone 1A4).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.[16]

  • Quantification: The area of positive α-SMA staining can be quantified using image analysis software.

Hydroxyproline (B1673980) Assay: This assay measures the total collagen content in lung tissue, as hydroxyproline is a major component of collagen.[17]

  • Procedure:

    • Homogenize a weighed portion of lung tissue in distilled water.

    • Hydrolyze the homogenate in concentrated hydrochloric acid (e.g., 6M HCl) at 110-120°C for 3-24 hours.[17][18]

    • Evaporate the acid.

    • Reconstitute the sample and react with Chloramine-T and 4-(Dimethylamino)benzaldehyde (DMAB) reagent.

    • Measure the absorbance at 560 nm.

    • Calculate the hydroxyproline content based on a standard curve.

Quantitative Real-Time PCR (qPCR) for Collagen Genes: This method quantifies the mRNA expression of collagen genes (e.g., COL1A1, COL3A1) as an indicator of fibrotic activity.

  • Procedure:

    • Isolate total RNA from lung tissue using a suitable method (e.g., TRIzol).

    • Synthesize cDNA using reverse transcriptase and oligo(dT) primers.

    • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target collagen genes and a reference gene (e.g., β-actin or GAPDH).[19]

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Conclusion

The validation of MMP-12 as a therapeutic target in fibrotic diseases is supported by a robust and growing body of preclinical evidence. The pro-fibrotic activities of MMP-12 in various organ systems, coupled with the demonstrated anti-fibrotic effects of its inhibition in animal models, provide a strong rationale for the clinical development of MMP-12 inhibitors. This compound (FP-020), with its high potency, selectivity, and favorable preclinical and early clinical safety profile, represents a promising therapeutic candidate for a range of debilitating fibrotic conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other MMP-12 inhibitors as potential disease-modifying therapies for fibrosis. Further preclinical studies detailing the efficacy of this compound in various fibrosis models, along with the forthcoming data from Phase 2 clinical trials, will be critical in fully elucidating its therapeutic potential.

References

Preclinical Profile of Linvemastat (FP-020): An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Taipei, Taiwan & San Diego, CA – Linvemastat (FP-020), a next-generation, orally bioavailable, small molecule inhibitor of matrix metalloproteinase-12 (MMP-12), has demonstrated a promising preclinical efficacy profile across a range of inflammatory and fibrotic disease models. Developed by Foresee Pharmaceuticals, this compound is positioned as a potent and highly selective therapeutic candidate for conditions with high unmet medical needs, including sarcoidosis, inflammatory bowel disease (IBD), asthma, and idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Executive Summary

This compound distinguishes itself as a second-generation MMP-12 inhibitor with greater potency and high selectivity.[1][2][3][4][5] Preclinical studies have substantiated its therapeutic potential, showing significant anti-inflammatory and anti-fibrotic effects. Notably, in a sophisticated genetic mouse model of cardiac sarcoidosis, this compound treatment resulted in marked histological improvements, including a reduction in macrophage infiltration and fibrotic tissue deposition.[6][7] Furthermore, in a humanized mouse model of IBD, this compound exhibited superior activity in mitigating colitis compared to the standard-of-care biologic, adalimumab (Humira). While specific quantitative data for asthma and IPF models remain proprietary, the company reports favorable efficacy outcomes.

Mechanism of Action: Targeting the MMP-12 Pathway

MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases.[2][3][5][8] Secreted primarily by activated macrophages, MMP-12 plays a crucial role in extracellular matrix remodeling, a process that, when dysregulated, can lead to tissue damage and fibrosis.[8][9] The mechanism of action of this compound is centered on the direct inhibition of this enzyme, which in turn modulates downstream inflammatory and fibrotic signaling pathways.

Key downstream effects of MMP-12 inhibition by this compound are believed to include:

  • Reduction of Macrophage Infiltration and Activation: By inhibiting MMP-12, this compound can disrupt the signaling cascades that promote the recruitment and activation of macrophages at sites of inflammation.[6][7]

  • Inhibition of Fibrosis: this compound has been shown to attenuate the fibrotic process, likely by preventing the degradation of the extracellular matrix and potentially by inhibiting the transition of macrophages to myofibroblasts, a key cell type in tissue scarring.[6][7][10]

  • Modulation of Inflammatory Signaling: MMP-12 is involved in the activation of various pro-inflammatory cytokines and chemokines. Its inhibition can therefore lead to a broad dampening of the inflammatory response.

This compound Mechanism of Action cluster_0 Upstream Triggers cluster_1 Cellular Source cluster_2 Drug Target and Action cluster_3 Downstream Pathological Processes Inflammatory Stimuli Inflammatory Stimuli Activated Macrophage Activated Macrophage Inflammatory Stimuli->Activated Macrophage activates MMP-12 MMP-12 Activated Macrophage->MMP-12 secretes ECM Degradation ECM Degradation MMP-12->ECM Degradation Macrophage Infiltration Macrophage Infiltration MMP-12->Macrophage Infiltration Fibroblast Activation Fibroblast Activation MMP-12->Fibroblast Activation This compound This compound This compound->MMP-12 inhibits Inflammation & Fibrosis Inflammation & Fibrosis ECM Degradation->Inflammation & Fibrosis Macrophage Infiltration->Inflammation & Fibrosis Fibroblast Activation->Inflammation & Fibrosis

This compound's inhibition of MMP-12.

Preclinical Efficacy Data

Sarcoidosis

The most detailed preclinical data for this compound comes from a genetic mouse model of cardiac sarcoidosis. This model utilizes the conditional deletion of the Tuberous Sclerosis 2 (Tsc2) gene in CD11c+ myeloid cells, leading to chronic activation of the mTORC1 signaling pathway and the spontaneous formation of sarcoid-like granulomas.[6][7][11][12]

Experimental Protocol: Tsc2 Conditional Knockout Mouse Model of Sarcoidosis

  • Animal Model: Mice with a conditional deletion of the Tsc2 gene in CD11c+ cells (TSC2fl/flCD11c-Cre).[6][7][11][12]

  • Disease Induction: Spontaneous development of cardiac sarcoid-like granulomas due to chronic mTORC1 activation in myeloid cells.[6][7][11][12]

  • Treatment: this compound (FP-020) administered to the TSC2 knockout animals.

  • Analysis: Phenotypic changes in the heart were evaluated through histological and immunological staining for markers of myeloid infiltration (e.g., Mac-2) and fibrosis (e.g., Picrosirius Red).[6][7][13]

Results: Treatment with this compound led to significant histological improvements in the cardiac tissue of the sarcoidosis model mice.[6][7] Qualitative assessments from a poster presentation at the WASOG 2023 conference highlighted the following key findings:[6][7]

  • Attenuated macrophage infiltration and clustering.

  • Decreased granuloma numbers.

  • Reduced fibrotic collagen deposition.

  • A lower number of activated fibroblasts in the heart.

Parameter Observation in this compound (FP-020) Treated Group
Macrophage InfiltrationReduced
Granuloma NumbersReduced
Cell ClusteringReduced
Fibrotic Collagen DepositionSignificantly Reduced
Activated FibroblastsReduced

Table 1: Summary of Qualitative Histological Findings in a Cardiac Sarcoidosis Mouse Model.

Sarcoidosis Experimental Workflow cluster_0 Model Generation cluster_1 Disease Progression cluster_2 Intervention cluster_3 Analysis A Tsc2 Conditional Knockout Mice (CD11c-Cre) B Spontaneous Granuloma Formation (mTORC1 activation) A->B C Treatment with This compound (FP-020) B->C D Histological & Immunological Staining of Heart Tissue C->D E Quantification of Macrophage Infiltration, Granulomas, & Fibrosis D->E

Workflow for the sarcoidosis animal model study.
Inflammatory Bowel Disease (IBD)

This compound has been evaluated in a Dextran Sulfate Sodium (DSS)-induced colitis model using humanized mice, which provides a more translationally relevant system for studying human immune responses.

Experimental Protocol: DSS-Induced Colitis in Humanized Mice

  • Animal Model: Highly immunodeficient recipient mice transplanted with human immune cells or their progenitors (HIS mice).[14]

  • Disease Induction: Acute colitis is induced by the administration of DSS in the drinking water.[14]

  • Treatment: Oral administration of this compound (FP-020).

  • Analysis: Disease activity is assessed using a global IBD score, which typically includes parameters such as body weight loss, stool consistency, and the presence of fecal blood. Histological analysis of the colon is also performed to evaluate inflammation and tissue damage.[14][15]

Results: In this challenging model, this compound demonstrated "superior activity to Humira as a single agent and provides at least additive combination efficacy" based on the global IBD score. This qualitative but significant finding suggests that this compound may offer a potent new oral therapeutic option for IBD.

Model Drug Reported Efficacy
Acute DSS-induced colitis in humanized miceThis compound (FP-020)Superior activity to Humira (adalimumab)

Table 2: Comparative Efficacy of this compound in an IBD Model.

Future Directions

The compelling preclinical data for this compound, particularly in sarcoidosis and IBD models, has supported its advancement into clinical development. A Phase 1 single and multiple ascending dose study in healthy volunteers has been successfully completed, demonstrating a favorable safety and tolerability profile.[4] Foresee Pharmaceuticals has announced plans to initiate Phase 2 studies in asthma and IBD.[4][16] The outcomes of these trials will be critical in validating the therapeutic potential of MMP-12 inhibition with this compound in patient populations.

Conclusion

This compound (FP-020) has emerged as a promising clinical candidate based on a strong preclinical data package. Its potent and selective inhibition of MMP-12 translates to significant anti-inflammatory and anti-fibrotic effects in relevant animal models of human disease. The qualitative but impressive efficacy in both a genetic sarcoidosis model and a humanized IBD model underscores its potential as a first-in-class or best-in-class oral therapy. As this compound progresses through clinical trials, it holds the promise of addressing the significant unmet needs of patients suffering from a range of debilitating immune-fibrotic disorders.

References

Linvemastat: A Technical Guide to Its Role in Modulating Immune Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linvemastat (FP-020) is a novel, orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, including severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][3][4][5][6] Primarily secreted by macrophages, MMP-12 plays a crucial role in tissue remodeling, extracellular matrix degradation, and the modulation of immune cell function.[7][8] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound is postulated to exert its therapeutic effects by modulating key immune pathways. Preclinical data from studies on selective MMP-12 inhibitors provide a strong foundation for understanding the potential immunological impact of this compound.

Introduction to this compound and its Target: MMP-12

This compound is a second-generation, highly potent and selective small-molecule inhibitor of MMP-12.[2] Its predecessor, aderamastat (B12388083) (FP-025), demonstrated clinical proof-of-concept in a Phase 2 trial for allergic asthma, validating MMP-12 as a therapeutic target.[9][10] MMP-12 is a zinc-dependent endopeptidase with a primary role in breaking down elastin (B1584352) and other extracellular matrix components.[7] Its expression is significantly upregulated in inflammatory conditions and is associated with disease severity in asthma and COPD.[11] Beyond its structural role, MMP-12 is a critical regulator of immune responses, influencing the behavior of macrophages, neutrophils, and lymphocytes.[2][6]

Core Mechanism of Action: Modulation of Macrophage-Driven Inflammation

The primary mechanism through which this compound is expected to modulate immune pathways is by inhibiting the enzymatic activity of MMP-12, which is predominantly secreted by pro-inflammatory macrophages.[8] This inhibition is anticipated to have several downstream consequences on immune signaling and cellular activity.

Regulation of MAPK Signaling Pathways in Macrophages

Preclinical research indicates that MMP-12 activity is closely linked to the proliferation of macrophages and the secretion of pro-inflammatory cytokines through the ERK/P38 MAPK signaling pathway.[2][12] By inhibiting MMP-12, this compound is hypothesized to downregulate the phosphorylation of ERK1/2 and p38, thereby reducing macrophage proliferation and the production of key inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MMP12 MMP-12 Inflammatory_Stimuli->MMP12 ERK12 ERK1/2 MMP12->ERK12 p38 p38 MAPK MMP12->p38 pERK12 p-ERK1/2 ERK12->pERK12 pp38 p-p38 p38->pp38 Transcription Pro-inflammatory Gene Transcription pERK12->Transcription pp38->Transcription Cytokines IL-1β, IL-6, TNF-α, CXCL1, CXCL3 Transcription->Cytokines Proliferation Macrophage Proliferation Transcription->Proliferation This compound This compound This compound->MMP12

This compound's Inhibition of the MMP-12-Mediated MAPK Signaling Pathway.
Modulation of Chemokine Activity and Leukocyte Recruitment

MMP-12 has been shown to process and modulate the activity of various chemokines, which are critical for orchestrating the migration of immune cells to sites of inflammation.[13] Specifically, MMP-12 can cleave and inactivate ELR+ CXC chemokines (such as CXCL1, CXCL2, CXCL5, and CXCL8), which are potent chemoattractants for neutrophils.[13] Conversely, MMP-12 can also process other chemokines to enhance their activity. By inhibiting MMP-12, this compound can potentially restore the natural chemokine gradient, thereby reducing the excessive infiltration of neutrophils and other inflammatory cells into tissues like the lungs in asthma or the gut in IBD.

MMP12 MMP-12 Cleavage Proteolytic Cleavage and Inactivation MMP12->Cleavage Activates This compound This compound This compound->MMP12 Chemokines ELR+ CXC Chemokines (e.g., CXCL8) Chemokines->Cleavage Neutrophil_Recruitment Reduced Neutrophil Chemotaxis Cleavage->Neutrophil_Recruitment Inflammation Tissue Inflammation Neutrophil_Recruitment->Inflammation Reduces

Modulation of Neutrophil Chemotaxis by this compound via MMP-12 Inhibition.

Preclinical Evidence and Quantitative Data

While specific quantitative data for this compound from peer-reviewed preclinical publications are not yet available, studies on other selective MMP-12 inhibitors, including the predecessor compound aderamastat, provide strong evidence for the expected biological effects.

Table 1: Effects of MMP-12 Inhibition in a Mouse Model of Allergic Asthma

Data derived from studies on aderamastat (FP-025) in a house dust mite (HDM)-sensitized mouse model.[1]

ParameterEffect of MMP-12 InhibitionQuantitative Change
Airway Hyperresponsiveness (AHR)Significant AttenuationDose-dependent reduction
Inflammatory Cells (BALF)
Total CellsSignificant ReductionDose-dependent decrease
EosinophilsSignificant ReductionDose-dependent decrease
NeutrophilsSignificant ReductionDose-dependent decrease
MacrophagesSignificant ReductionDose-dependent decrease
Inflammatory Dendritic CellsSignificant ReductionDose-dependent decrease
B LymphocytesSignificant ReductionDose-dependent decrease
CD4+ T LymphocytesSignificant ReductionDose-dependent decrease
Lung Histopathology
Peri-bronchial InfiltratesReductionDose-dependent decrease
Mucus ProductionReductionAssessed by PAS stain
Lung FibrosisReductionAssessed by α-SMA stain
MMP-12 Levels
MMP-12 in BALF & LungReductionDose-dependent decrease
Table 2: Effects of MMP-12 Inhibition in a Mouse Model of COPD

Data derived from studies on the selective MMP-12 inhibitor AS111793 in a cigarette smoke (CS)-exposure model.[5]

ParameterEffect of MMP-12 InhibitionQuantitative Change
Inflammatory Cells (BALF)
Total CellsSignificant Reductionp<0.01 vs. vehicle
NeutrophilsSignificant Reductionp<0.01 at 10 & 30 mg/kg
MacrophagesReductionObserved after 11 days

Experimental Protocols

The following are representative methodologies used to generate the type of data presented above.

Animal Model of Allergic Asthma
  • Model: House Dust Mite (HDM)-induced allergic asthma model in C57BL/6J mice.

  • Sensitization: Mice are sensitized intranasally with HDM extract on multiple days.

  • Challenge: Following sensitization, mice are challenged intranasally with HDM extract to induce an allergic airway response.

  • Treatment: A selective MMP-12 inhibitor (e.g., aderamastat) is administered orally, typically daily, throughout the challenge period.

  • Readouts:

    • Airway Hyperresponsiveness (AHR): Measured using a flexiVent system to assess changes in lung mechanics in response to increasing doses of methacholine.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with saline, and the collected fluid is analyzed for total and differential immune cell counts (macrophages, neutrophils, eosinophils, lymphocytes) using flow cytometry or cytospin with staining.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation, Periodic acid-Schiff (PAS) for mucus production, and antibodies against alpha-smooth muscle actin (α-SMA) for fibrosis.

    • ELISA: MMP-12 protein levels in BALF and lung homogenates are quantified by enzyme-linked immunosorbent assay.

In Vitro Macrophage Proliferation and Cytokine Assay
  • Cell Line: RAW 264.7 mouse macrophage cell line.

  • Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

  • Inhibition: Cells are co-treated with varying concentrations of an MMP-12 inhibitor.

  • Readouts:

    • Proliferation: Assessed by CCK-8 or EdU staining assays.

    • Cytokine Secretion: Levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant are measured by ELISA.

    • Protein Phosphorylation: Levels of total and phosphorylated ERK1/2 and p38 are determined by Western Blot analysis of cell lysates.

    • Gene Expression: mRNA levels of target genes are quantified using qRT-PCR.

cluster_model Animal Model (e.g., HDM-induced Asthma) cluster_readouts Analysis & Readouts Sensitization Sensitization & Challenge Treatment Oral Dosing: This compound vs. Vehicle Sensitization->Treatment AHR Airway Hyper- responsiveness Treatment->AHR BALF BALF Analysis (Cell Counts, Cytokines) Treatment->BALF Histo Lung Histopathology (Inflammation, Fibrosis) Treatment->Histo

Generalized Experimental Workflow for Preclinical Evaluation.

Conclusion and Future Directions

This compound, as a selective MMP-12 inhibitor, represents a targeted therapeutic approach for a range of immune-fibrotic diseases. Its mechanism of action is centered on the modulation of macrophage function, thereby impacting downstream inflammatory cascades involving cytokine production and leukocyte recruitment. The preclinical data from related MMP-12 inhibitors strongly support its potential to reduce airway inflammation, hyperresponsiveness, and tissue remodeling.

Phase 1 clinical trials of this compound in healthy volunteers have demonstrated a favorable safety and tolerability profile.[3][4][5] Future Phase 2 studies, planned for 2025 in asthma and IBD, will be critical to confirm these immunological effects in patient populations and to quantify the clinical benefit of this promising therapeutic agent.[1][2] These studies will likely include exploratory biomarker analyses to further elucidate the in vivo effects of this compound on the immune pathways detailed in this guide.

References

An In-depth Technical Guide to the Pharmacology of Linvemastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linvemastat (also known as FP-020) is an investigational, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5][6] Developed by Foresee Pharmaceuticals, this compound is being evaluated for the treatment of inflammatory and fibrotic diseases.[1][2][3][4][6] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, including its mechanism of action, preclinical data, and clinical findings to date.

Mechanism of Action: Targeting MMP-12 in Inflammation and Fibrosis

This compound's therapeutic potential stems from its specific inhibition of MMP-12, a zinc-dependent endopeptidase primarily secreted by macrophages.[3] MMP-12 plays a significant role in the pathophysiology of various inflammatory and fibrotic conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][5][6] Its expression is often upregulated in response to inflammatory stimuli and is associated with disease severity.[2][6]

The proposed mechanism of action for this compound involves the modulation of immune pathways and fibrotic processes through the inhibition of MMP-12.[1][2][5] By blocking MMP-12 activity, this compound aims to interfere with the breakdown of extracellular matrix components, a key process in tissue remodeling and fibrosis. Furthermore, MMP-12 is known to be involved in the activation and migration of inflammatory cells. Therefore, its inhibition by this compound is expected to reduce the inflammatory response in affected tissues.

Below is a diagram illustrating the proposed signaling pathway influenced by this compound.

Linvemastat_MoA cluster_inflammation Inflammatory Stimuli cluster_macrophage Macrophage cluster_downstream Downstream Effects Inflammatory\nStimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory\nStimuli->Macrophage MMP-12\n(Upregulation) MMP-12 (Upregulation) Macrophage->MMP-12\n(Upregulation) ECM\nDegradation ECM Degradation MMP-12\n(Upregulation)->ECM\nDegradation Inflammatory Cell\nRecruitment Inflammatory Cell Recruitment MMP-12\n(Upregulation)->Inflammatory Cell\nRecruitment Fibroblast\nActivation Fibroblast Activation ECM\nDegradation->Fibroblast\nActivation Inflammatory Cell\nRecruitment->Fibroblast\nActivation Fibrosis Fibrosis Fibroblast\nActivation->Fibrosis This compound This compound This compound->MMP-12\n(Upregulation)

Proposed Mechanism of Action of this compound.

Preclinical Pharmacology

This compound has demonstrated a favorable efficacy profile in multiple animal models of inflammatory and fibrotic diseases.[2][6]

In Vitro Potency and Selectivity

While specific IC50 values for a full panel of MMPs are not publicly available, this compound is described as a highly potent and selective inhibitor of MMP-12.[1][2][3][4][5][6] It is reported to have greater potency and similar high selectivity compared to its predecessor compound, aderamastat (B12388083) (FP-025).[1][6] For reference, aderamastat (FP-025) has a 90-fold selectivity for MMP-12 over its closest family member, MMP-2, and two to three orders of magnitude selectivity over seven other MMPs.[7]

TargetIC50 (nM)Selectivity
MMP-12< 10High
Other MMPsData not publicly availableHigh selectivity reported

Table 1: In vitro potency and selectivity of this compound.

In Vivo Efficacy in a Cardiac Sarcoidosis Model

In a genetic mouse model of cardiac sarcoidosis, treatment with this compound demonstrated significant therapeutic effects.[8] The study utilized mice with a conditional deletion of the Tsc2 gene in CD11c+ cells, which leads to chronic activation of mTORC1 signaling and the development of spontaneous cardiac sarcoid-like granulomas.[8]

Experimental Protocol: Cardiac Sarcoidosis Mouse Model

  • Model: Mice with conditional deletion of the Tsc2 gene in CD11c+ cells.[8]

  • Treatment: Administration of this compound (FP-020).[8]

  • Assessment: Histological and immunological staining for markers of myeloid infiltration and fibrosis.[8]

The results showed that inhibiting MMP-12 with this compound led to a reduction in macrophage infiltration, granuloma numbers, and cell clustering.[8] Furthermore, a significant decrease in fibrotic collagen deposition and the total number of activated fibroblasts in the heart was observed in the this compound-treated group.[8]

ParameterEffect of this compoundQuantitative Data
Macrophage InfiltrationAttenuatedNot publicly available
Granuloma FormationReducedNot publicly available
Fibrotic ReplacementDecreasedNot publicly available
Activated FibroblastsReducedNot publicly available

Table 2: Preclinical efficacy of this compound in a cardiac sarcoidosis mouse model.

The following diagram illustrates the experimental workflow for the preclinical evaluation of this compound in the cardiac sarcoidosis model.

Preclinical_Workflow Start Start Tsc2_Deletion Conditional Deletion of Tsc2 in CD11c+ cells Start->Tsc2_Deletion Granuloma_Dev Spontaneous Cardiac Sarcoid-like Granuloma Development Tsc2_Deletion->Granuloma_Dev Treatment_Groups Treatment Groups Granuloma_Dev->Treatment_Groups This compound This compound (FP-020) Administration Treatment_Groups->this compound Vehicle Vehicle Control Administration Treatment_Groups->Vehicle Assessment Histological and Immunological Assessment This compound->Assessment Vehicle->Assessment Endpoints Endpoints: - Macrophage Infiltration - Granuloma Number - Fibrosis - Activated Fibroblasts Assessment->Endpoints End End Endpoints->End

Preclinical Experimental Workflow.

Clinical Pharmacology

This compound has completed a Phase 1 clinical trial in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics.[1][2][3][4][5][6]

Phase 1 Clinical Trial Design

The Phase 1 study was a randomized, placebo-controlled trial consisting of two parts: a single ascending dose (SAD) and a multiple ascending dose (MAD) component.[1][3][4][5][6]

  • Part 1 (SAD): 40 healthy subjects were randomized to receive a single oral dose of this compound or placebo.[1][3][4][5][6]

  • Part 2 (MAD): 24 healthy subjects were randomized to receive once-daily oral doses of this compound or placebo for 10 days.[1][3][4][5][6]

The following diagram outlines the workflow of the Phase 1 clinical trial.

Phase1_Workflow Start Start Recruitment Recruitment of Healthy Volunteers Start->Recruitment Randomization Randomization Recruitment->Randomization SAD_Arm Single Ascending Dose (SAD) (n=40) Randomization->SAD_Arm MAD_Arm Multiple Ascending Dose (MAD) (n=24, 10 days) Randomization->MAD_Arm Linvemastat_SAD This compound SAD_Arm->Linvemastat_SAD Placebo_SAD Placebo SAD_Arm->Placebo_SAD Linvemastat_MAD This compound MAD_Arm->Linvemastat_MAD Placebo_MAD Placebo MAD_Arm->Placebo_MAD Assessment_SAD Safety, Tolerability, PK Assessment Linvemastat_SAD->Assessment_SAD Placebo_SAD->Assessment_SAD Assessment_MAD Safety, Tolerability, PK Assessment Linvemastat_MAD->Assessment_MAD Placebo_MAD->Assessment_MAD Results Analysis of Results Assessment_SAD->Results Assessment_MAD->Results End End Results->End

Phase 1 Clinical Trial Workflow.
Safety and Tolerability

The overall safety profile of this compound in the Phase 1 trial was reported as favorable.[1][3] The drug was well-tolerated, with no serious adverse events reported.[1][2][3][4][5] The most common treatment-emergent adverse events (TEAEs) were mild nausea and headache, which were recoverable by the end of the study.[1][2][3][4][5]

Adverse EventSeverityOutcome
NauseaMildRecoverable
HeadacheMildRecoverable
Serious Adverse Events-None reported

Table 3: Summary of safety and tolerability from the Phase 1 trial.

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound from the Phase 1 study was described as promising and supportive of daily dosing.[1][4] However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed. The data and related PK modeling from this first-in-human study are being used to evaluate different dosing intervals for upcoming Phase 2 clinical trials.[1][4]

PK ParameterValue
CmaxData not publicly available
TmaxData not publicly available
AUCData not publicly available
Half-lifeData not publicly available

Table 4: Pharmacokinetic parameters of this compound in healthy volunteers (Phase 1).

Future Directions

Based on the promising preclinical and Phase 1 clinical data, Foresee Pharmaceuticals is planning to initiate Phase 2 clinical trials to evaluate the efficacy of this compound in patients with severe asthma and IBD.[1][2][5] These studies will provide further insights into the therapeutic potential of this novel MMP-12 inhibitor.

Conclusion

This compound is a potent and selective oral MMP-12 inhibitor with a promising pharmacological profile. Its mechanism of action, targeting a key enzyme in inflammatory and fibrotic pathways, offers a novel therapeutic approach for a range of diseases with high unmet medical needs. Preclinical studies have demonstrated its efficacy in a relevant disease model, and the completed Phase 1 clinical trial has established a favorable safety and tolerability profile in healthy volunteers. The upcoming Phase 2 trials will be crucial in determining the clinical efficacy of this compound and its potential as a new treatment option for patients with severe asthma and IBD. Further disclosure of quantitative preclinical and clinical data will be essential for a more complete understanding of its pharmacological properties.

References

Linvemastat (FP-020): A Technical Overview of a Novel MMP-12 Inhibitor in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linvemastat (FP-020) is an orally bioavailable, highly potent, and selective second-generation small molecule inhibitor of matrix metalloproteinase-12 (MMP-12). Developed by Foresee Pharmaceuticals, this compound is currently advancing through clinical development for the treatment of inflammatory and fibrotic diseases. This document provides a comprehensive technical guide on the discovery, mechanism of action, and development of this compound, summarizing preclinical and clinical findings to date. It is intended to serve as a resource for researchers, clinicians, and professionals in the field of drug development.

Introduction: The Rationale for MMP-12 Inhibition

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic conditions.[1] Secreted primarily by macrophages, MMP-12 plays a crucial role in tissue remodeling, immune cell migration, and the modulation of inflammatory pathways.[1] Dysregulation of MMP-12 activity has been associated with the progression of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[2][3]

The pro-inflammatory and pro-fibrotic functions of MMP-12 are mediated through its proteolytic activity on extracellular matrix components and its ability to process and activate signaling molecules, including cytokines and chemokines. A critical aspect of MMP-12's role in fibrosis is its interplay with the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of fibrogenesis.[4][5][6] MMP-12 can contribute to the activation of latent TGF-β, which in turn stimulates fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.

Given its central role in these pathological processes, selective inhibition of MMP-12 presents a promising therapeutic strategy for a range of diseases with significant unmet medical needs.

The Discovery and Preclinical Development of this compound

This compound (FP-020) was developed by Foresee Pharmaceuticals as a next-generation successor to their first-in-class MMP-12 inhibitor, Aderamastat (FP-025).[1] The design of this compound aimed for improved potency and high selectivity for MMP-12, with the goal of maximizing therapeutic efficacy while minimizing off-target effects.[1]

Preclinical Efficacy

This compound has demonstrated a favorable efficacy profile in multiple animal models of respiratory and inflammatory bowel diseases.[1][7] While specific quantitative data from these studies have not been publicly disclosed, the company has reported positive outcomes in models of asthma, idiopathic pulmonary fibrosis (IPF), and IBD.[7] These preclinical findings provided the foundational evidence to support the advancement of this compound into clinical development.

Preclinical Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet available in published literature. The following represents a generalized workflow for assessing the efficacy of an MMP-12 inhibitor in a preclinical asthma model, based on standard industry practices.

G cluster_0 Preclinical Asthma Model Workflow cluster_1 Endpoint Assays animal_model Animal Model (e.g., OVA-sensitized mice) sensitization Sensitization Phase (e.g., Ovalbumin/Alum IP injections) animal_model->sensitization challenge Challenge Phase (e.g., Ovalbumin aerosol) sensitization->challenge treatment Treatment Administration (this compound or Vehicle) challenge->treatment endpoints Endpoint Analysis treatment->endpoints BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) endpoints->BALF Histology Lung Histology (Inflammation, Mucus Production) AHR Airway Hyperresponsiveness (AHR) Measurement

Generalized workflow for preclinical asthma model.

Mechanism of Action: Targeting the MMP-12 Signaling Pathway

This compound exerts its therapeutic effect through the potent and selective inhibition of MMP-12. By blocking the enzymatic activity of MMP-12, this compound is designed to interrupt key pathological processes in inflammatory and fibrotic diseases.

The signaling pathway involving MMP-12 in fibrosis is complex and interconnected with other pro-fibrotic pathways, most notably the TGF-β pathway. The following diagram illustrates the proposed mechanism of action of this compound within this signaling cascade.

G cluster_0 MMP-12 Signaling Pathway in Fibrosis Inflammatory_Stimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory_Stimuli->Macrophage MMP12 MMP-12 Macrophage->MMP12 Latent_TGFb Latent TGF-β MMP12->Latent_TGFb activates Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb TGFbR TGF-β Receptor Active_TGFb->TGFbR Fibroblast Fibroblast TGFbR->Fibroblast activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiates ECM_Deposition Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM_Deposition This compound This compound This compound->MMP12 inhibits

Proposed mechanism of this compound in the MMP-12/TGF-β pathway.

Clinical Development of this compound

This compound has successfully completed a Phase 1 clinical trial and is progressing to Phase 2 studies.[2][8]

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in Australia to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3][8][9] The trial consisted of a single ascending dose (SAD) cohort and a multiple ascending dose (MAD) cohort.[3][9]

Table 1: this compound Phase 1 Trial Design

Parameter Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)
Number of Subjects 4024
Dosing Regimen Single oral doseOnce daily oral dose for 10 days
Control PlaceboPlacebo

Specific dose levels for the SAD and MAD cohorts have not been publicly disclosed.

Phase 1 Clinical Trial Results

The preliminary results from the Phase 1 trial indicated that this compound was well-tolerated and demonstrated a favorable safety profile.[2][8] No serious adverse events were reported.[2] The most common treatment-emergent adverse events were mild and transient nausea and headache.[2]

Table 2: Summary of Safety and Tolerability from Phase 1 Trial

Finding Observation
Serious Adverse Events None reported
Most Common Adverse Events Mild and transient nausea, headache
Overall Tolerability Favorable

Quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) from the Phase 1 trial are not yet publicly available.

Phase 2 Clinical Development

Based on the positive Phase 1 data, Foresee Pharmaceuticals is planning to initiate Phase 2 clinical trials for this compound in patients with asthma and IBD, with these studies anticipated to begin in 2025.[2][8]

Future Directions

This compound represents a promising new therapeutic agent for the treatment of a range of inflammatory and fibrotic diseases. The successful completion of the Phase 1 trial marks a significant milestone in its development. The upcoming Phase 2 studies in asthma and IBD will be critical in establishing the clinical efficacy and safety of this compound in patient populations. Further research into the intricate role of MMP-12 in various disease pathologies will continue to inform the broader therapeutic potential of this novel inhibitor.

Conclusion

This compound is a potent and selective oral inhibitor of MMP-12 with a promising preclinical and early clinical profile. By targeting a key driver of inflammation and fibrosis, this compound holds the potential to become a valuable new treatment option for patients with debilitating diseases such as asthma and IBD. The ongoing and planned clinical trials will provide crucial insights into its therapeutic utility and position in the evolving landscape of inflammatory and fibrotic disease management. As more data becomes available, a clearer picture of the full potential of this compound will emerge.

References

Linvemastat: A Technical Guide to Its Role in Modulating Extracellular Matrix Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic and complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Dysregulation of ECM homeostasis, particularly excessive degradation or accumulation, is a hallmark of numerous pathological conditions, including fibrosis, inflammatory disorders, and cancer. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key regulators of ECM remodeling. Among these, Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, has emerged as a critical mediator in various diseases characterized by aberrant ECM turnover. Linvemastat (FP-020), a novel, potent, and highly selective oral inhibitor of MMP-12, is currently in clinical development. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on ECM degradation, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Introduction: The Role of MMP-12 in Extracellular Matrix Dynamics

The ECM is primarily composed of collagens, elastin (B1584352), proteoglycans, and glycoproteins. Its integrity is maintained by a delicate balance between synthesis and degradation. MMPs are the principal enzymes responsible for the degradation of ECM components[1]. MMP-12 is predominantly secreted by macrophages and is a potent elastase, but it can also cleave a variety of other ECM substrates, including type IV collagen, fibronectin, and laminin[2][3].

In pathological states, the expression and activity of MMP-12 are often upregulated. This increased activity contributes to tissue remodeling and the migration of inflammatory cells[2][3]. MMP-12 is implicated in the pathophysiology of inflammatory and fibrotic diseases such as chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease (IBD)[4][5]. In these conditions, MMP-12-mediated ECM degradation can lead to loss of tissue integrity and function. Conversely, in some fibrotic contexts, MMP-12 may paradoxically promote fibrosis by limiting the expression of other ECM-degrading MMPs, such as MMP-13, which are more effective at breaking down fibrillar collagens[1][6]. This positions MMP-12 as a key therapeutic target for diseases involving disordered ECM remodeling.

This compound (FP-020) is a second-generation, orally available small-molecule inhibitor of MMP-12 developed by Foresee Pharmaceuticals[4][7]. It is reported to have greater potency and high selectivity compared to its predecessor, Aderamastat (FP-025)[4][7]. By specifically targeting MMP-12, this compound aims to normalize ECM degradation and mitigate the pathological consequences of its overactivity.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to the active site of the MMP-12 enzyme to block its catalytic activity[8]. The zinc ion in the active site of MMPs is crucial for their enzymatic function, and it is a common target for MMP inhibitors. By inhibiting MMP-12, this compound directly prevents the breakdown of its specific ECM substrates.

Impact on ECM Components

The primary consequence of this compound's inhibition of MMP-12 is the preservation of ECM components that are substrates for this enzyme.

  • Elastin: As a potent elastase, MMP-12's primary role is the degradation of elastin fibers, which are critical for the elasticity of tissues such as the lungs, skin, and blood vessels. Inhibition by this compound is expected to protect these fibers from degradation, maintaining tissue resiliency.

  • Collagens: MMP-12 can degrade type IV collagen, a key component of basement membranes[3]. By preventing this degradation, this compound helps maintain the integrity of the basement membrane, which is crucial for cell adhesion, differentiation, and tissue organization. While not a primary collagenase for fibrillar collagens (e.g., type I and III), MMP-12's role in fibrosis is complex. In certain contexts, MMP-12 inhibition may enhance the degradation of fibrotic tissue by increasing the activity of other collagenases like MMP-13[1].

  • Other ECM Proteins: this compound also indirectly protects other ECM components like fibronectin and laminin (B1169045) from MMP-12-mediated degradation, further contributing to the stabilization of the tissue microenvironment[2][3].

Quantitative Data on MMP-12 Inhibition

While specific preclinical data on the inhibitory activity of this compound (FP-020) are not extensively published in peer-reviewed literature, information can be inferred from its development program and data on similar selective MMP-12 inhibitors. This compound is described as a "highly potent" inhibitor[4][7][9]. For context, the table below includes representative data for another selective MMP-12 inhibitor, AS111793.

Table 1: Inhibitory Activity of a Representative Selective MMP-12 Inhibitor (AS111793)

Enzyme Target IC₅₀ (nM) Selectivity Ratio (vs. MMP-12) Reference
MMP-12 20 1 [10]
MMP-1 >600 >30 [10]
MMP-2 >600 >30 [10]
MMP-9 >800 >40 [10]

Note: This data is for AS111793 and is intended to be representative of a selective MMP-12 inhibitor. This compound is reported to have greater potency than Aderamastat (FP-025), a related compound.

Preclinical studies on the related compound, Aderamastat (FP-025), have demonstrated efficacy in animal models, showing a reduction in markers of fibrosis and inflammation.

Table 2: Preclinical Efficacy of Aderamastat (FP-025) in a Murine Asthma Model

Parameter Treatment Group Outcome Reference
Fibrosis (α-SMA stain) Aderamastat (100 mg/kg) Reduced fibrosis [11]
Mucus Production (PAS stain) Aderamastat (100 mg/kg) Reduced mucus production [11]
MMP-12 Levels (BALF & Lung) Aderamastat (dose-dependent) Reduced MMP-12 levels [11][12]

Note: Data is for Aderamastat (FP-025), the predecessor to this compound.

Signaling Pathways Modulated by this compound

The expression and activity of MMP-12 are regulated by complex signaling networks, which are in turn influenced by MMP-12 activity. By inhibiting MMP-12, this compound intervenes in these pathological feedback loops.

Upstream Regulation of MMP-12 Expression

Inflammatory cytokines and growth factors are potent inducers of MMP-12 expression in macrophages and other cells like airway smooth muscle cells.

G IL1b IL-1β / TNF-α Receptor Cell Surface Receptors IL1b->Receptor bind TGFb TGF-β1 TGFb->Receptor bind MAPK MAPK Pathway (ERK, JNK) Receptor->MAPK PI3K PI3K Pathway Receptor->PI3K AP1 AP-1 (c-Jun) MAPK->AP1 activate PI3K->AP1 activate MMP12_Gene MMP-12 Gene (Transcription) AP1->MMP12_Gene induce MMP12_Protein MMP-12 Protein (Expression & Secretion) MMP12_Gene->MMP12_Protein

Caption: Upstream signaling pathways leading to the induction of MMP-12 expression.

Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as the pro-fibrotic growth factor TGF-β1, bind to their respective receptors on macrophages and other cells[2][13]. This engagement activates intracellular signaling cascades, prominently including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways[2][14]. These pathways converge on transcription factors such as Activator protein-1 (AP-1), which then drive the expression of the MMP-12 gene[2].

Downstream Effects of MMP-12 Inhibition on Fibrotic Pathways

Inhibition of MMP-12 by this compound can have complex downstream effects on tissue remodeling and fibrosis. In some disease models, MMP-12 activity promotes a pro-fibrotic environment.

G cluster_0 Pro-Fibrotic Pathway cluster_1 Anti-Fibrotic Pathway This compound This compound MMP12 MMP-12 Activity This compound->MMP12 inhibits Myofibroblast Myofibroblast Differentiation MMP12->Myofibroblast promotes MMP13 MMP-13 Activity (Collagenase) MMP12->MMP13 suppresses TGFb TGF-β Signaling TGFb->MMP12 induces ECM_Deposition Fibrotic ECM Deposition (Collagen I, III) Myofibroblast->ECM_Deposition leads to Collagen_Deg Collagen Degradation (Anti-fibrotic) MMP13->Collagen_Deg promotes

Caption: Dual role of MMP-12 in fibrosis modulated by this compound.

MMP-12 can contribute to fibrosis by promoting the differentiation of fibroblasts into myofibroblasts, which are key cells responsible for depositing fibrotic ECM like collagen I and III[13][14]. By inhibiting MMP-12, this compound can attenuate this process. Additionally, MMP-12 has been shown to suppress the activity of other MMPs, such as the potent collagenase MMP-13[1][6]. Therefore, inhibiting MMP-12 with this compound may disinhibit MMP-13, leading to enhanced degradation of established fibrillar collagen and an overall anti-fibrotic effect.

Experimental Protocols

Characterizing the effect of an MMP-12 inhibitor like this compound on ECM degradation involves a series of in vitro and cell-based assays.

In Vitro MMP-12 Inhibition Assay (Fluorogenic Substrate)

This assay provides a quantitative measure of an inhibitor's potency (e.g., IC₅₀).

  • Objective: To determine the concentration of this compound required to inhibit 50% of MMP-12 enzymatic activity.

  • Principle: A quenched fluorogenic peptide substrate, which is a substrate for MMP-12, is used. When cleaved by active MMP-12, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

  • Materials:

    • Recombinant human MMP-12 (active form).

    • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • This compound (or other test inhibitor) at various concentrations.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the assay buffer, the this compound dilutions, and recombinant MMP-12. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading MMPs (like MMP-2, MMP-9, and to a lesser extent, MMP-12) in biological samples.

  • Objective: To visualize the inhibitory effect of this compound on MMP activity from cell culture supernatants or tissue lysates.

  • Principle: Proteins are separated by size via SDS-PAGE on a gel containing gelatin. After electrophoresis, the SDS is washed out, allowing the MMPs to renature and digest the gelatin in their vicinity. Staining the gel reveals clear bands where the gelatin has been degraded.

  • Materials:

    • Polyacrylamide gels copolymerized with 1 mg/mL gelatin.

    • Cell culture supernatant or tissue homogenate (treated with or without this compound).

    • Non-reducing sample buffer.

    • Renaturing buffer (e.g., 2.5% Triton X-100 in water).

    • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).

    • Staining solution (e.g., Coomassie Brilliant Blue R-250).

    • Destaining solution.

  • Procedure:

    • Collect conditioned media from cells treated with an inflammatory stimulus (to induce MMPs) in the presence or absence of this compound.

    • Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

    • Perform electrophoresis at 4°C.

    • After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.

    • Incubate the gel in the incubation buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.

    • Stain the gel with Coomassie Blue for 1 hour and then destain.

    • Areas of MMP activity will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry. A reduction in band intensity in the this compound-treated samples indicates inhibition.

Cell-Based ECM Degradation Assay

This assay assesses the ability of an inhibitor to prevent cell-mediated degradation of a matrix.

  • Objective: To determine if this compound can block the degradation of an ECM-coated surface by live cells.

  • Principle: Cells (e.g., macrophages) are cultured on a surface coated with a fluorescently labeled ECM protein (e.g., FITC-gelatin or FITC-elastin). As the cells degrade the matrix, fluorescent peptides are released into the medium, or areas of degradation appear as dark spots on the fluorescent background.

  • Materials:

    • Glass coverslips or multi-well plates.

    • Fluorescently labeled ECM protein (e.g., FITC-gelatin).

    • Cells known to degrade ECM (e.g., primary macrophages or a cell line like U937).

    • Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce MMP secretion.

    • This compound at various concentrations.

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Coat coverslips or plates with the fluorescently labeled ECM protein.

    • Seed cells onto the coated surface in culture medium.

    • Treat the cells with a stimulus (e.g., PMA) to induce MMP expression, in the presence or absence of various concentrations of this compound.

    • Culture for 24-48 hours.

    • Quantify matrix degradation:

      • Method A (Microscopy): Fix the cells and visualize the coverslips using a fluorescence microscope. Areas of degradation will appear as dark, non-fluorescent holes in the bright fluorescent matrix. Quantify the degraded area using image analysis software.

      • Method B (Fluorimetry): Collect the culture supernatant and measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to the release of degraded, fluorescent ECM fragments.

    • Compare the extent of degradation in this compound-treated wells to untreated controls.

G Start Coat Plate with Fluorescent ECM Seed Seed Macrophages Start->Seed Treat Add Stimulus (e.g., PMA) +/- this compound Seed->Treat Incubate Incubate (24-48h) Treat->Incubate Degradation Cells Secrete MMP-12 & Degrade ECM Incubate->Degradation Analyze Analyze Degradation Degradation->Analyze Microscopy Microscopy: Quantify Dark Areas Analyze->Microscopy Fluorimetry Fluorimetry: Measure Supernatant Fluorescence Analyze->Fluorimetry

Caption: Workflow for a cell-based fluorescent ECM degradation assay.

Conclusion

This compound is a potent and selective MMP-12 inhibitor with significant therapeutic potential in diseases driven by inflammation and fibrosis. Its primary mechanism of action—the direct inhibition of MMP-12's enzymatic activity—prevents the degradation of key extracellular matrix components, particularly elastin. By modulating the complex signaling pathways that link MMP-12 to inflammation and fibrosis, this compound can restore tissue homeostasis and prevent pathological remodeling. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other MMP-12 inhibitors, facilitating further research into their precise effects on ECM degradation and their development as novel therapeutics for a range of unmet medical needs.

References

Whitepaper: Matrix Metalloproteinase-12 (MMP-12) as a Therapeutic Target for the Selective Inhibitor Linvemastat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix Metalloproteinase-12 (MMP-12), or macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages that plays a critical role in extracellular matrix (ECM) remodeling.[1][2] Dysregulation of MMP-12 activity is strongly implicated in the pathophysiology of numerous inflammatory and fibrotic diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[3][4][5] Its role in modulating immune pathways, degrading key ECM components like elastin (B1584352), and activating pro-inflammatory cytokines establishes MMP-12 as a compelling therapeutic target.[1][4][5] Linvemastat (FP-020) is a next-generation, orally available, potent, and highly selective small-molecule inhibitor of MMP-12.[3][4][6] Developed by Foresee Pharmaceuticals, this compound has demonstrated a promising safety, tolerability, and pharmacokinetic profile in Phase 1 clinical trials, positioning it as a potential best-in-class, disease-modifying therapy for severe immune-fibrotic conditions.[3][4][7] This document provides a technical overview of the role of MMP-12 in disease, the mechanism of action of this compound, and the preclinical and clinical data supporting its development.

The Role of MMP-12 in Pathophysiology

MMP-12 is a key mediator in processes of tissue destruction, inflammation, and fibrosis.[4][5] Unlike other MMPs, it is predominantly secreted by activated macrophages, placing it at the center of inflammatory responses.[4][8] Its substrates include not only structural ECM proteins like elastin, type IV collagen, and fibronectin, but also bioactive molecules such as pro-tumor necrosis factor-alpha (pro-TNF-α) and progranulin, highlighting its multifaceted role in disease progression.[1][9]

Key Disease Indications:

  • Asthma and COPD: MMP-12 is associated with the severity of asthma and COPD.[3][5] It contributes to airway inflammation and remodeling by degrading elastin in the lung parenchyma, regulating the biology of macrophages, neutrophils, and epithelial cells, and modulating immune pathways.[4][10][11] Genetic evidence further supports the critical role of MMP-12 in these respiratory diseases.[5]

  • Inflammatory Bowel Disease (IBD): As a key modulator of immune and fibrotic pathways, MMP-12 is implicated in the chronic inflammation and tissue damage characteristic of IBD.[3][5]

  • Rheumatoid Arthritis (RA): Preclinical studies have shown that macrophage-derived MMP-12 can significantly exacerbate inflammatory arthritis, leading to increased synovial thickening, pannus formation, and cartilage destruction.[1]

  • Ischemic Stroke: Following an ischemic event, MMP-12 expression increases, contributing to blood-brain barrier disruption, inflammation, apoptosis, and demyelination.[9][12]

MMP-12 Signaling Pathways

MMP-12 functions within complex signaling networks that drive inflammation and tissue remodeling. Its activity can be induced by pro-inflammatory cytokines, and it, in turn, can amplify inflammatory responses through multiple mechanisms.

In response to inflammatory stimuli like Lipopolysaccharide (LPS), MMP-12 expression in macrophages is upregulated. MMP-12 then promotes macrophage proliferation and the secretion of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. This signaling cascade is mediated through the phosphorylation and activation of the ERK and P38 MAP Kinase pathways.[8]

G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates MMP12 MMP-12 (Upregulation) Macrophage->MMP12 ERK p-ERK1/2 MMP12->ERK activates P38 p-P38 MMP12->P38 activates Proliferation Macrophage Proliferation ERK->Proliferation Cytokines Cytokine Secretion (IL-1β, IL-6, TNF-α) ERK->Cytokines P38->Proliferation P38->Cytokines

MMP-12 Mediated Macrophage Proliferation via MAPK Pathways.

In airway smooth muscle cells (ASMCs), the pro-inflammatory cytokine IL-1β potently induces MMP-12 expression and secretion.[11] This induction is dependent on the activation of multiple kinase pathways, including ERK, JNK, and PI3-K, which converge on the transcription factor AP-1 to drive MMP-12 gene expression.[11]

G IL1B IL-1β ASMC Airway Smooth Muscle Cell IL1B->ASMC ERK ERK ASMC->ERK JNK JNK ASMC->JNK PI3K PI3-K ASMC->PI3K AP1 AP-1 ERK->AP1 JNK->AP1 PI3K->AP1 MMP12 MMP-12 Gene Expression AP1->MMP12

IL-1β Induced MMP-12 Expression in Airway Smooth Muscle Cells.

This compound (FP-020): A Selective MMP-12 Inhibitor

This compound is an orally active small molecule designed for high potency and selectivity against MMP-12.[3][13] It is a follow-on compound to Aderamastat (FP-025), another MMP-12 inhibitor from Foresee, but exhibits greater potency and superior pharmaceutical properties.[3][5][14]

Data Presentation

The quantitative data available for this compound highlight its potential as a best-in-class therapeutic agent.

Parameter Value / Description Reference
Target Matrix Metalloproteinase-12 (MMP-12)[3][13]
Mechanism Potent, selective, oral inhibitor[3][6]
Potency (IC50) < 10 nM[13]
Selectivity High selectivity over MMP-1, -2, -3, -7, -9, -10, -14[13]
Developer Foresee Pharmaceuticals[3][4]
Table 1. this compound (FP-020) Inhibitor Profile.

A Phase 1 clinical trial has been successfully completed, providing crucial safety and pharmacokinetic data in humans.[3][5][7]

Parameter Description Reference
Study Phase Phase 1[3][15]
Design Randomized, placebo-controlled, single and multiple ascending dose (SAD/MAD)[5][7][15]
Population Healthy Adult Volunteers (SAD: n=40; MAD: n=24)[3][7][15]
Objectives Evaluate safety, tolerability, and pharmacokinetics (PK)[3][5][15]
Key Safety Findings Well-tolerated with no Serious Adverse Events (SAEs) reported.[3][6][7]
Common AEs Mild and recoverable nausea and headache.[3][5][7]
Outcome Favorable safety, tolerability, and PK profile supports progression to Phase 2.[3][7]
Next Steps Phase 2 studies in asthma and IBD planned for 2025.[3][4][5]
Table 2. Summary of this compound Phase 1 Clinical Trial.

Experimental Protocols & Methodologies

The development of a selective MMP inhibitor like this compound relies on a suite of robust biochemical, cell-based, and in vivo assays. Below are detailed methodologies for key experiments relevant to this process.

G cluster_0 Preclinical Development cluster_1 Clinical Development TargetID Target Identification (MMP-12 in Disease) HTS High-Throughput Screening TargetID->HTS LeadOpt Lead Optimization (Potency, Selectivity) HTS->LeadOpt InVitro In Vitro Assays (IC50, Selectivity Panel) LeadOpt->InVitro CellBased Cell-Based Assays (Target Engagement) InVitro->CellBased InVivo In Vivo Animal Models (Efficacy & PK/PD) CellBased->InVivo Tox GLP Toxicology InVivo->Tox Phase1 Phase 1 (Safety, PK in Healthy Volunteers) Tox->Phase1 IND Filing Phase2 Phase 2 (Efficacy, Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 NDA NDA/MAA Submission Phase3->NDA

General Workflow for MMP-12 Inhibitor Drug Development.
Protocol: In Vitro MMP-12 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MMP-12.

  • Objective: To quantify the potency of this compound in inhibiting MMP-12 enzymatic activity.

  • Materials:

    • Recombinant human catalytic domain of MMP-12.

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH₂).

    • Test compound (this compound) serially diluted in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation/Emission ~328/393 nm).

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to wells of the 96-well plate.

    • Add 88 µL of pre-warmed Assay Buffer containing activated recombinant MMP-12 to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic MMP-12 substrate to each well.

    • Immediately begin kinetic measurement of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases (like MMP-2 and MMP-9) and can be adapted for other MMPs by changing the substrate. It is often used to assess selectivity or off-target effects.

  • Objective: To visualize the inhibitory effect of a compound on MMP activity in biological samples (e.g., cell culture supernatant).

  • Materials:

    • SDS-PAGE resolving gel (10%) copolymerized with 1 mg/mL gelatin.

    • Cell culture supernatant or tissue lysate samples.

    • Non-reducing sample buffer.

    • Renaturation Buffer (e.g., 2.5% Triton X-100 in water).

    • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).

    • Staining Solution (0.5% Coomassie Brilliant Blue R-250).

    • Destaining Solution (40% methanol, 10% acetic acid).

  • Methodology:

    • Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

    • Perform electrophoresis under non-reducing conditions at 4°C.

    • After electrophoresis, remove the gel and wash it twice for 30 minutes each in Renaturation Buffer at room temperature to remove SDS.

    • Incubate the gel in Incubation Buffer overnight at 37°C. For inhibitor studies, the test compound can be added to the incubation buffer.

    • Stain the gel with Coomassie Staining Solution for 1 hour.

    • Destain the gel until clear bands appear against a dark blue background.

    • Areas of gelatin degradation by MMPs will appear as clear bands, indicating enzymatic activity. The molecular weight can be estimated using protein standards.

Protocol: Cell-Based Macrophage Activation Assay

This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines from activated macrophages.

  • Objective: To evaluate the functional anti-inflammatory effect of this compound in a cellular context.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete DMEM medium.

    • Lipopolysaccharide (LPS).

    • Test compound (this compound).

    • ELISA kits for TNF-α, IL-6, and IL-1β.

  • Methodology:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

Conclusion and Future Directions

MMP-12 is a well-validated, central node in inflammatory and fibrotic disease pathways. Its targeted inhibition presents a promising therapeutic strategy for conditions with high unmet medical needs.[5] this compound (FP-020) has emerged as a potent and selective oral MMP-12 inhibitor with a favorable profile.[3][5] The successful completion of its Phase 1 trial demonstrated excellent safety and tolerability in healthy volunteers, providing a strong foundation for further clinical investigation.[3][7]

The planned initiation of Phase 2 trials in 2025 for asthma and IBD will be a critical step in establishing the clinical efficacy of this compound.[3][5][15] These studies will provide crucial data on its potential to modify disease progression and improve patient outcomes.[5][15] As a unique "pipeline-in-a-product" opportunity, the successful development of this compound could represent a significant breakthrough in the treatment of a wide range of immune-fibrotic disorders.[7][14]

References

Linvemastat (FP-020): A Novel MMP-12 Inhibitor for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Linvemastat (FP-020) is an orally administered, highly potent, and selective small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12). Developed by Foresee Pharmaceuticals, this compound is positioned as a potential best-in-class, disease-modifying therapy for a range of inflammatory and fibrotic conditions with significant unmet medical needs, including severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). This document provides a comprehensive overview of the core scientific and clinical data available on this compound, including its mechanism of action, preclinical evidence, and clinical trial findings to date. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Role of MMP-12 in Inflammation

Matrix metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by activated macrophages. It plays a crucial role in tissue remodeling by degrading extracellular matrix components, particularly elastin.[1] Beyond its structural functions, emerging evidence has strongly implicated MMP-12 as a key modulator of the immune response and a critical factor in the pathophysiology of chronic inflammatory diseases.[2][3]

Genetic evidence and human expression data have linked elevated MMP-12 levels to the severity of diseases such as asthma, COPD, and IBD.[2] MMP-12 is a key regulator of macrophage, neutrophil, and lung epithelial cell biology and is increasingly recognized as a marker of inflammatory exacerbations and fibrosis.[4] Its multifaceted role in modulating immune pathways makes it a compelling therapeutic target for a variety of inflammatory disorders.

This compound is a next-generation MMP-12 inhibitor, developed as a successor to Aderamastat (FP-025), with superior potency and favorable pharmacokinetic properties.[2] Preclinical studies have demonstrated a positive efficacy profile for this compound in multiple animal models of respiratory and inflammatory bowel diseases.[2]

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its therapeutic effect through the direct and selective inhibition of MMP-12. By blocking the enzymatic activity of MMP-12, this compound is hypothesized to interrupt several key processes in the inflammatory cascade.

dot

cluster_upstream Inflammatory Stimuli cluster_macrophage Macrophage cluster_downstream Downstream Effects Inflammatory\nStimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory\nStimuli->Macrophage Activation MMP12 MMP-12 (Macrophage Elastase) Macrophage->MMP12 Secretion ECM Extracellular Matrix (Elastin) MMP12->ECM Degradation Cytokines Pro-inflammatory Cytokines & Chemokines MMP12->Cytokines Modulation Immune_Cells Immune Cell Migration (Neutrophils, Macrophages) MMP12->Immune_Cells Promotion Tissue_Remodeling Tissue Remodeling & Fibrosis ECM->Tissue_Remodeling Inflammation Chronic Inflammation Cytokines->Inflammation Immune_Cells->Inflammation Tissue_Remodeling->Inflammation This compound This compound (FP-020) This compound->MMP12 Inhibition

Caption: this compound's Mechanism of Action.

Preclinical and Clinical Development

Preclinical Studies

While specific quantitative data from preclinical studies are not publicly available, Foresee Pharmaceuticals has reported that this compound has demonstrated a favorable efficacy profile in multiple animal models of respiratory and inflammatory bowel diseases.[2] These studies have presumably provided the foundational evidence for advancing this compound into clinical trials.

Table 1: Summary of Preclinical Findings (Qualitative)

FeatureDescriptionReference
Potency Described as having "greater potency" compared to the first-generation MMP-12 inhibitor, Aderamastat.[2]
Selectivity Reported to be a "highly selective" inhibitor of MMP-12.[2]
Efficacy Has shown a "favorable efficacy profile in multiple animal models of respiratory diseases and IBD".[2]
Phase 1 Clinical Trial

A Phase 1 clinical trial of this compound has been successfully completed in Australia. The study was designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[5][6]

Table 2: Phase 1 Clinical Trial Design

ParameterDetailsReference
Study Design Randomized, double-blind, placebo-controlled, single-center study[7]
Parts Part 1: Single Ascending Dose (SAD)Part 2: Multiple Ascending Dose (MAD)[5][6]
Participants Part 1 (SAD): 40 healthy subjectsPart 2 (MAD): 24 healthy subjects[5][6]
Intervention Part 1 (SAD): Single oral dose of this compound or placeboPart 2 (MAD): Once daily oral dose of this compound or placebo for 10 days[5][6]
Primary Endpoints Safety, Tolerability, and Pharmacokinetics (PK)[5][6]

Table 3: Phase 1 Clinical Trial Results (Safety and Tolerability)

OutcomeFindingsReference
Serious Adverse Events (SAEs) No SAEs were reported.[5][6]
Tolerability This compound was well-tolerated.[5][6]
Most Common Treatment-Emergent Adverse Events (TEAEs) Mild nausea and headache, which were recoverable by the end of the study.[5]

While detailed pharmacokinetic data (e.g., Cmax, AUC, half-life) have not been publicly disclosed, the company has stated that the results demonstrated "superior potency and pharmacokinetic properties" and support the evaluation of different dosing intervals for future Phase 2 trials.[5]

dot

cluster_phase1 Phase 1 Clinical Trial Workflow cluster_sad Part 1: Single Ascending Dose (SAD) cluster_mad Part 2: Multiple Ascending Dose (MAD) cluster_endpoints Primary Endpoints SAD_Subjects 40 Healthy Volunteers SAD_Randomization Randomization SAD_Subjects->SAD_Randomization SAD_this compound Single Dose This compound SAD_Randomization->SAD_this compound SAD_Placebo Single Dose Placebo SAD_Randomization->SAD_Placebo Safety Safety Assessment (Adverse Events) SAD_this compound->Safety Tolerability Tolerability Assessment SAD_this compound->Tolerability PK Pharmacokinetic Analysis SAD_this compound->PK SAD_Placebo->Safety SAD_Placebo->Tolerability MAD_Subjects 24 Healthy Volunteers MAD_Randomization Randomization MAD_Subjects->MAD_Randomization MAD_this compound Once Daily Dose This compound (10 days) MAD_Randomization->MAD_this compound MAD_Placebo Once Daily Dose Placebo (10 days) MAD_Randomization->MAD_Placebo MAD_this compound->Safety MAD_this compound->Tolerability MAD_this compound->PK MAD_Placebo->Safety MAD_Placebo->Tolerability

Caption: Phase 1 Clinical Trial Workflow.

Planned Phase 2 Clinical Trial

Foresee Pharmaceuticals is planning to initiate Phase 2 studies for this compound in both asthma and IBD in 2025.[5] A Phase 2 trial, named the "syMMPonia" study, is planned for patients with uncontrolled asthma.[3]

Table 4: Planned Phase 2 "syMMPonia" Study in Asthma

ParameterDetailsReference
Study Design Randomized, double-blinded, placebo-controlled[3]
Target Population Patients with T2-high, moderate-to-severe asthma who are partially controlled despite standard therapy with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA).[3]
Intervention This compound vs. Placebo[3]
Primary Objective To evaluate the efficacy of this compound in improving lung function and reducing exacerbations.[3]
Key Endpoints Improvements in FEV1 (Forced Expiratory Volume in 1 second) and reduction in asthma exacerbations. Biomarker evidence of decreased collagen degradation will also be assessed.[3]

Future Directions and Conclusion

This compound represents a promising novel therapeutic agent for the treatment of a range of inflammatory disorders. Its high potency and selectivity for MMP-12, combined with a favorable safety profile observed in early clinical development, position it as a strong candidate for further investigation. The planned Phase 2 trials in asthma and IBD will be critical in establishing the clinical efficacy of this compound and its potential to become a disease-modifying treatment for these challenging conditions.

The scientific community awaits the publication of detailed quantitative data from the completed Phase 1 trial and the outcomes of the forthcoming Phase 2 studies. These will provide a clearer picture of this compound's therapeutic potential and its place in the future landscape of anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Linvemastat in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linvemastat (FP-020) is a potent and highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4] MMP-12 is a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as inflammatory bowel disease (IBD).[1][3][4] By inhibiting MMP-12, this compound aims to modulate immune pathways and reduce fibrosis.[1][4] Preclinical studies in various animal models have demonstrated a favorable efficacy profile for this compound, paving the way for clinical development.[1][3]

These application notes provide a comprehensive overview of the available in vivo administration protocols for this compound in mouse models, based on publicly accessible data. The information is intended to guide researchers in designing their own preclinical studies to evaluate the efficacy of this compound.

Mechanism of Action: MMP-12 Signaling Pathway

MMP-12, also known as macrophage elastase, plays a crucial role in tissue remodeling by degrading extracellular matrix (ECM) components. In pathological conditions, its overexpression contributes to chronic inflammation and fibrosis. The signaling cascade involving MMP-12 is complex and involves interactions with various cytokines and other proteases.

MMP12_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Smoke) Macrophages Macrophages Inflammatory_Stimuli->Macrophages activates Pro_MMP12 Pro-MMP-12 (Inactive) Macrophages->Pro_MMP12 secretes TGF_beta TGF-β TGF_beta->Macrophages stimulates TNF_alpha TNF-α TNF_alpha->Macrophages stimulates MMP12 MMP-12 (Active) Pro_MMP12->MMP12 activates ECM_Degradation ECM Degradation (e.g., Elastin) MMP12->ECM_Degradation Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment MMP12->Inflammatory_Cell_Recruitment Fibroblast_Activation Fibroblast Activation MMP12->Fibroblast_Activation Other_MMPs Other MMPs (e.g., MMP-2, MMP-9, MMP-13) MMP12->Other_MMPs regulates This compound This compound (FP-020) This compound->MMP12 inhibits Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

MMP-12 signaling in inflammation and fibrosis.

Quantitative Data from Preclinical Mouse Models

The following table summarizes the available quantitative data on the in vivo administration of this compound (FP-020) in mouse models. It is important to note that detailed preclinical data for this compound in specific asthma and IBD models is not yet publicly available. The data presented here is based on a cardiac sarcoidosis model and should be considered as a reference for dose-finding studies.

Mouse ModelDrugDosageAdministration RouteFrequencyDurationKey FindingsReference
Cardiac Sarcoidosis (Tsc2fl/flCD11ccre/+)This compound (FP-020)30 mg/kg/dayNot specifiedDailyNot specifiedAttenuated macrophage infiltration, reduced granuloma numbers, and decreased fibrosis.[5]
Granuloma-induced Skin SwellingThis compound (FP-020)Not specifiedNot specifiedNot specified4 weeksSignificantly reduced skin swelling.[6][7]

Note: The specific vehicle and method of oral administration (e.g., gavage, formulated in chow) for these studies have not been detailed in the available public documents. Researchers should perform formulation and pharmacokinetic studies to determine the optimal administration protocol for their specific mouse model.

Experimental Protocols

The following are detailed protocols for establishing relevant mouse models of asthma and inflammatory bowel disease. These protocols provide a framework within which the efficacy of this compound can be tested.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is widely used to study the pathogenesis of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.

OVA_Asthma_Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment This compound Treatment cluster_analysis Analysis Day0 Day 0 Day7 Day 7 Day14_17 Days 14-17 Day7->Day14_17 sensitization_desc Sensitize mice with intraperitoneal (i.p.) injection of 10 µg OVA emulsified in aluminum hydroxide (B78521) gel. Treatment_period During Challenge Phase challenge_desc Challenge mice with aerosolized 6% OVA for 25 minutes daily. Day18 Day 18 Treatment_period->Day18 treatment_desc Administer this compound (FP-020) or vehicle orally prior to each OVA challenge. analysis_desc Sacrifice mice 24h after last challenge. Collect BALF for cell counts and cytokine analysis. Collect lung tissue for histology.

Workflow for OVA-induced asthma model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide gel (InvivoGen)

  • Phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

  • This compound (FP-020) or vehicle control

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 10 µg of OVA emulsified in aluminum hydroxide gel in a total volume of 200 µL.[8]

  • Challenge:

    • From day 14 to day 17, challenge the mice by exposing them to an aerosol of 6% OVA in PBS for 25 minutes each day using an ultrasonic nebulizer.[8]

  • This compound Administration:

    • Administer this compound or vehicle control orally at a predetermined dose. The administration should occur at a set time before each OVA challenge. The optimal dose and vehicle should be determined in preliminary studies.

  • Analysis:

    • On day 18, 24 hours after the final OVA challenge, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for total and differential inflammatory cell counts and cytokine analysis (e.g., IL-4, IL-5, IL-13).

    • Collect lung tissue for histopathological analysis to assess airway inflammation, mucus production, and airway remodeling.

Protocol 2: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This is a widely used model for inducing acute colitis that shares many clinical and histological features with human ulcerative colitis.

DSS_Colitis_Protocol cluster_induction Colitis Induction cluster_treatment This compound Treatment cluster_monitoring Monitoring cluster_analysis Analysis Day0_7 Days 0-7 Treatment_period Daily during DSS administration induction_desc Administer 2.5-3.0% DSS in drinking water ad libitum. Daily_monitoring Daily treatment_desc Administer this compound (FP-020) or vehicle orally once daily. Day8 Day 8 Daily_monitoring->Day8 monitoring_desc Monitor body weight, stool consistency, and presence of blood in feces to calculate Disease Activity Index (DAI). analysis_desc Sacrifice mice. Measure colon length. Collect colon tissue for histological scoring and myeloperoxidase (MPO) assay.

Workflow for DSS-induced colitis model.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS), 36-50 kDa (MP Biomedicals)

  • Sterile drinking water

  • This compound (FP-020) or vehicle control

Procedure:

  • Colitis Induction:

    • Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the batch of DSS and the specific mouse strain and should be determined in a pilot study.

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 days.[9]

  • This compound Administration:

    • Administer this compound or vehicle control orally once daily throughout the DSS administration period. The appropriate dosage and formulation should be established through preliminary experiments.

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on these parameters to quantify the severity of colitis.

  • Analysis:

    • At the end of the DSS administration period (e.g., day 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis to assess inflammation, ulceration, and crypt damage.

    • Perform a myeloperoxidase (MPO) assay on a portion of the colon tissue as a quantitative measure of neutrophil infiltration.

Conclusion

This compound is a promising oral MMP-12 inhibitor with demonstrated efficacy in preclinical models of inflammatory and fibrotic diseases. The protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound in mouse models of asthma and IBD. It is crucial to conduct dose-ranging and pharmacokinetic studies to determine the optimal administration protocol for each specific experimental setting. As more data on this compound becomes publicly available, these protocols may be further refined.

References

Application Notes and Protocols for a Selective MMP-12 Inhibitor in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific preclinical dosage and formulation details for linvemastat are not publicly available. The following information is based on preclinical studies of other selective Matrix Metalloproteinase-12 (MMP-12) inhibitors and serves as an illustrative guide for researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases.[1][2][3] Its role in tissue remodeling and degradation of the extracellular matrix makes it a compelling therapeutic target. This compound is identified as a potent and highly selective oral inhibitor of MMP-12.[4] While specific details from preclinical studies of this compound are proprietary, this document provides representative dosages, formulations, and experimental protocols for a selective MMP-12 inhibitor based on available scientific literature.

Data Presentation: Representative Preclinical Dosages

The following table summarizes dosages of selective MMP-12 inhibitors used in various mouse models of inflammatory diseases. This data is intended to provide a starting point for dose-ranging studies.

Compound ClassAnimal ModelDosing RouteDosageStudy OutcomeReference
Selective MMP-12 Inhibitor (AS111793)Cigarette Smoke-Induced Airway Inflammation (Mouse)Oral3, 10, 30 mg/kgReduction in inflammatory cell influx into bronchoalveolar lavage fluid.[5][6][5][6]
Selective MMP-12 Inhibitor (RXP470.1)Atherosclerotic Plaque Development (ApoE-Knockout Mouse)Continuous Infusion4.6 mg/kg/dayReduced atherosclerotic plaque cross-sectional area.[7][7]
Selective MMP-12 Inhibitor (Compound 25 & 26)Elastase-Induced Emphysema (Mouse)IntraperitonealNot SpecifiedSignificant decrease in emphysema-like pathology.[8][8]
Generic MMP-12 InhibitorrhMMP-12-Induced Pulmonary Inflammation (Mouse)Oral5 mg/kgAlleviated pulmonary inflammatory response by over 50%.[9][9]

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for a Selective MMP-12 Inhibitor

This protocol describes a general method for preparing a solution or suspension for oral gavage in mice. The exact vehicle will depend on the physicochemical properties of the specific inhibitor.

Materials:

  • Selective MMP-12 inhibitor compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, Polyethylene glycol 400 (PEG400), or a custom formulation based on solubility studies)

  • Mortar and pestle (if starting with a solid)

  • Magnetic stirrer and stir bar

  • Sterile water or saline

  • pH meter

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Determine Vehicle Composition: Based on the inhibitor's solubility and stability, select an appropriate vehicle. For poorly soluble compounds, a suspension in CMC or a solution in a co-solvent system like PEG400/water may be suitable.

  • Weighing the Compound: Accurately weigh the required amount of the MMP-12 inhibitor based on the desired final concentration and dosing volume.

  • Solubilization/Suspension:

    • For Solutions: Gradually add the vehicle to the compound while stirring continuously with a magnetic stirrer until fully dissolved. Gentle heating may be applied if the compound's stability allows.

    • For Suspensions: If the compound is not soluble, triturate it to a fine powder using a mortar and pestle. Add a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while stirring to form a uniform suspension.

  • pH Adjustment (if necessary): Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5) using sterile saline or appropriate buffers.

  • Volume Adjustment: Bring the formulation to the final desired volume with the vehicle.

  • Storage: Store the formulation as per the compound's stability data (e.g., at 4°C, protected from light). If it is a suspension, ensure it is thoroughly vortexed before each administration to ensure uniform dosing.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Lung Inflammation

This protocol outlines a general procedure to assess the efficacy of a selective MMP-12 inhibitor in a lipopolysaccharide (LPS) or cigarette smoke-induced lung inflammation model in mice.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Selective MMP-12 inhibitor formulation (from Protocol 1)

  • LPS from E. coli or a smoking chamber

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Phosphate-buffered saline (PBS), sterile

  • Bronchoalveolar lavage (BAL) equipment (cannula, syringe)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to different groups (e.g., Vehicle + Saline, Vehicle + LPS, Inhibitor + LPS).

  • Inhibitor Administration: Administer the selective MMP-12 inhibitor or vehicle orally via gavage at the predetermined dose and schedule (e.g., once daily for 3 days prior to challenge).

  • Induction of Inflammation:

    • LPS Model: Anesthetize the mice and instill a single dose of LPS (e.g., 10 µg in 50 µL of sterile PBS) intranasally.

    • Cigarette Smoke Model: Expose mice to a controlled amount of cigarette smoke in a smoking chamber for a specified duration (e.g., daily for 3 days).

  • Sample Collection (e.g., 24 hours post-challenge):

    • Anesthetize the mice.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.5 mL) through a tracheal cannula.

    • Collect blood via cardiac puncture for plasma analysis.

    • Harvest lung tissue for histology or homogenization.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and determine the total and differential cell counts (macrophages, neutrophils) using a hemocytometer and cytospin preparations.

    • Use the BAL fluid supernatant for cytokine analysis using ELISA kits.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the inhibitor-treated group with the vehicle-treated control group.

Protocol 3: In Vitro MMP-12 Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of a compound against recombinant MMP-12.

Materials:

  • Recombinant human or mouse MMP-12 (active form)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Selective MMP-12 inhibitor compound

  • A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare dilutions of the positive control inhibitor.

  • Enzyme Preparation: Dilute the recombinant MMP-12 to the desired working concentration in cold assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the serially diluted test compound or control inhibitor.

    • Add the diluted MMP-12 enzyme to all wells except the substrate control wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP-12 substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

MMP12_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Macrophage Macrophage Proinflammatory_Stimuli->Macrophage activates AP1 AP-1 Macrophage->AP1 NFkB NF-κB Macrophage->NFkB MMP12_Gene MMP-12 Gene Transcription AP1->MMP12_Gene induces NFkB->MMP12_Gene induces Pro_MMP12 Pro-MMP-12 (inactive) MMP12_Gene->Pro_MMP12 translates to Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 is activated to ECM Extracellular Matrix (ECM) (e.g., Elastin) Active_MMP12->ECM degrades Inflammatory_Cell_Migration Inflammatory Cell Migration Active_MMP12->Inflammatory_Cell_Migration promotes ECM_Degradation ECM Degradation ECM->ECM_Degradation This compound This compound (Selective MMP-12 Inhibitor) This compound->Active_MMP12 inhibits

Caption: Simplified signaling pathway of MMP-12 activation and its inhibition.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay MMP-12 Enzyme Inhibition Assay (IC₅₀) Cell_Assay Cell-Based Assay (e.g., Zymography) Enzyme_Assay->Cell_Assay Formulation Formulation Development Cell_Assay->Formulation PK_PD Pharmacokinetics/ Pharmacodynamics Formulation->PK_PD Efficacy_Model Efficacy in Disease Model (e.g., Lung Inflammation) PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity

Caption: General experimental workflow for preclinical evaluation of an MMP-12 inhibitor.

References

Application Notes and Protocols for Establishing an Asthma Animal Model for Linvemastat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2][3] Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in the pathogenesis of asthma. They contribute to tissue injury, inflammation, and airway remodeling by degrading extracellular matrix components and modulating cell signaling.[1][2][3][4]

Linvemastat (FP-020) is a potent and highly selective oral inhibitor of MMP-12.[5][6][7] MMP-12, also known as macrophage elastase, is implicated in the pathophysiology of asthma and is associated with disease severity.[5][7][8] By inhibiting MMP-12, this compound presents a promising therapeutic strategy to mitigate airway inflammation and remodeling in asthma.[5][9][10][11]

These application notes provide detailed protocols for establishing a murine model of allergic asthma induced by either ovalbumin (OVA) or house dust mite (HDM) to study the efficacy of this compound. The protocols cover sensitization and challenge procedures, this compound administration, and key experimental readouts to assess the therapeutic potential of the compound.

Signaling Pathways and Experimental Workflow

Role of MMP-12 in Asthma Pathogenesis

MMP-12, primarily secreted by macrophages, plays a crucial role in the inflammatory cascade and tissue remodeling characteristic of asthma.[7] It contributes to the breakdown of the extracellular matrix, facilitating the infiltration of inflammatory cells into the airways. Furthermore, MMP-12 can cleave and activate other proteins, amplifying the inflammatory response. This compound, by selectively inhibiting MMP-12, is expected to interrupt these pathological processes.

MMP12_Pathway cluster_allergen Allergen Exposure cluster_immune Immune Cell Activation cluster_mmp MMP-12 Activity cluster_drug Therapeutic Intervention Allergen Allergen (OVA/HDM) Macrophage Macrophage Allergen->Macrophage Activation Eosinophil Eosinophil MMP12 MMP-12 Secretion Macrophage->MMP12 Lymphocyte Lymphocyte ECM ECM Degradation MMP12->ECM Inflammation Inflammatory Cell Infiltration ECM->Inflammation Remodeling Airway Remodeling Inflammation->Remodeling This compound This compound This compound->MMP12 Inhibition

MMP-12 signaling pathway in asthma and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a murine asthma model. This workflow encompasses animal model induction, drug administration, and subsequent analysis of key asthma-related parameters.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis Sensitization Sensitization (Day 0 & 14) Challenge Allergen Challenge (e.g., Days 21-25) Sensitization->Challenge Treatment This compound Administration (Oral Gavage) Challenge->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BAL Bronchoalveolar Lavage (BAL) Fluid Analysis Histo Lung Histopathology IgE Serum IgE Levels

General experimental workflow for evaluating this compound in an asthma model.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of an acute allergic asthma model using ovalbumin.[12]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS), sterile

  • Nebulizer

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg of alum in PBS.[13]

    • The control group receives an i.p. injection of PBS.

  • Challenge:

    • From day 21 to day 25, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.

    • The control group is challenged with a PBS aerosol.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model

This protocol outlines the induction of an allergic asthma model using a clinically relevant allergen, house dust mite extract.[14][15][16][17]

Materials:

  • 6-8 week old female BALB/c mice

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Sensitization and Challenge:

    • On day 0, sensitize the mice by intranasal (i.n.) administration of 1 µg of HDM extract in 40 µL of PBS under light isoflurane (B1672236) anesthesia.[18]

    • From day 7 to day 11, challenge the mice daily with an i.n. administration of 10 µg of HDM extract in 40 µL of PBS.[18]

    • The control group receives i.n. administration of PBS.

Protocol 3: this compound Administration

This protocol describes the oral administration of this compound to the established asthma model mice.

Materials:

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations.

  • Administration:

    • Starting from one day before the first allergen challenge (e.g., day 20 for the OVA model) and continuing daily throughout the challenge period, administer this compound or vehicle to the mice via oral gavage.

    • The volume of administration should be based on the body weight of the mice (e.g., 10 mL/kg).

Assessment of Asthmatic Phenotypes

Protocol 4: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured non-invasively using whole-body plethysmography.[19][20][21][22]

Materials:

  • Whole-body plethysmography system (e.g., Buxco)

  • Methacholine (MCh)

  • Phosphate-buffered saline (PBS)

Procedure:

  • 24 hours after the final allergen challenge, place the mice in the plethysmography chambers and allow them to acclimatize.

  • Record baseline readings.

  • Expose the mice to nebulized PBS, followed by increasing concentrations of MCh (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).[20][22]

  • Record the enhanced pause (Penh) values for 3 minutes after each nebulization.[20][22]

  • Calculate the percentage increase in Penh over the baseline for each MCh concentration.

Protocol 5: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.[23][24][25][26]

Materials:

  • Ketamine/Xylazine anesthetic solution

  • Tracheal cannula

  • 1 mL syringe

  • Ice-cold PBS

  • Hemocytometer

  • Cytospin centrifuge

  • Diff-Quik stain

Procedure:

  • 24 hours after the AHR measurement, anesthetize the mice with an overdose of ketamine/xylazine.

  • Expose the trachea and insert a cannula.

  • Lavage the lungs three times with 0.5 mL of ice-cold PBS.[26]

  • Pool the recovered BAL fluid and keep it on ice.

  • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Protocol 6: Histological Analysis of Lung Tissue

Histological analysis is performed to assess airway inflammation and remodeling.[27][28][29][30]

Materials:

  • 4% paraformaldehyde

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • After BAL fluid collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 4% paraformaldehyde.

  • Excise the lungs and immerse them in 4% paraformaldehyde overnight.

  • Dehydrate the tissues through an ethanol series, clear with xylene, and embed in paraffin.

  • Cut 5 µm sections and mount them on slides.

  • Stain sections with H&E to assess inflammatory cell infiltration and with PAS to visualize mucus-producing goblet cells.

  • Score the inflammation and goblet cell hyperplasia semi-quantitatively under a microscope.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Airway Hyperresponsiveness (Penh) in Response to Methacholine

Treatment GroupBaseline3.125 mg/mL6.25 mg/mL12.5 mg/mL25 mg/mL50 mg/mL
Control (PBS)
Asthma Model (OVA/HDM)
This compound (Low Dose)
This compound (High Dose)
Data presented as Mean ± SEM

Table 2: Differential Cell Counts in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10⁵)Macrophages (%)Eosinophils (%)Neutrophils (%)Lymphocytes (%)
Control (PBS)
Asthma Model (OVA/HDM)
This compound (Low Dose)
This compound (High Dose)
Data presented as Mean ± SEM

Table 3: Lung Histology Scores

Treatment GroupPeribronchial Inflammation Score (0-4)Goblet Cell Hyperplasia Score (0-4)
Control (PBS)
Asthma Model (OVA/HDM)
This compound (Low Dose)
This compound (High Dose)
Data presented as Mean ± SEM

Table 4: Serum Ovalbumin-Specific IgE Levels

Treatment GroupOVA-Specific IgE (ng/mL)
Control (PBS)
Asthma Model (OVA)
This compound (Low Dose)
This compound (High Dose)
Data presented as Mean ± SEM

By following these detailed protocols and utilizing the provided data presentation formats, researchers can effectively establish an asthma animal model to investigate the therapeutic potential of this compound and systematically evaluate its impact on key pathological features of the disease.

References

Application Notes: Evaluating Oral Linvemastat in a Murine IBD Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract driven by a complex interplay between genetic susceptibility, environmental factors, and a dysregulated immune response.[1][2] A key pathological feature is the excessive recruitment of immune cells to the intestinal mucosa, leading to chronic inflammation and tissue damage. Matrix Metalloproteinase-12 (MMP-12) has been identified as a significant contributor to this process, playing a role in the modulation of immune pathways and fibrosis.[3][4]

Linvemastat (FP-020) is a novel, potent, and highly selective oral inhibitor of MMP-12.[4][5] Having successfully completed Phase 1 clinical trials demonstrating a favorable safety and tolerability profile, this compound is a promising therapeutic candidate for IBD.[3][5] These application notes provide a detailed protocol for evaluating the efficacy of orally administered this compound in the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, a widely used and reproducible model that mimics aspects of human ulcerative colitis.[6][7]

Proposed Mechanism of Action of this compound in IBD

In IBD, inflammatory triggers lead to the activation of mucosal immune cells and epithelial cells, resulting in the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-1β, and IL-6.[2][8] This cascade promotes the upregulation of MMP-12, which degrades components of the extracellular matrix. This degradation facilitates the infiltration of damaging immune cells (e.g., macrophages, neutrophils) from the bloodstream into the gut tissue, perpetuating the inflammatory cycle and leading to ulceration, edema, and loss of epithelial barrier function. By selectively inhibiting MMP-12, this compound is hypothesized to reduce immune cell trafficking to the colon, thereby dampening the inflammatory response, mitigating tissue damage, and promoting mucosal healing.

G cluster_0 Inflammatory Cascade in IBD Trigger Inflammatory Triggers (e.g., Dysbiosis, Epithelial Breach) Immune_Activation Mucosal Immune Cell Activation (Macrophages, T-cells) Trigger->Immune_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune_Activation->Cytokines MMP12_Up MMP-12 Upregulation Cytokines->MMP12_Up ECM_Deg Extracellular Matrix Degradation MMP12_Up->ECM_Deg Infiltration Immune Cell Infiltration ECM_Deg->Infiltration Damage Tissue Damage & Chronic Inflammation Infiltration->Damage This compound This compound This compound->Inhibition Inhibition->MMP12_Up Inhibits G Acclimatization Day -7 to -1 Animal Acclimatization Baseline Day 0 Record Baseline Body Weight Begin DSS Administration (Groups 2-4) Acclimatization->Baseline Treatment Day 1 to 7 Daily Oral Gavage: - Vehicle (Groups 1 & 2) - this compound (Groups 3 & 4) Baseline->Treatment Monitoring Day 1 to 8 Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (Calculate DAI) Treatment->Monitoring Termination Day 8 Euthanasia & Sample Collection Monitoring->Termination Analysis Endpoint Analysis - Colon Length & Weight - Histology - MPO Assay - Cytokine Analysis Termination->Analysis

References

Application Notes and Protocols for Measuring MMP-12 Activity Post-Linvemastat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the breakdown of the extracellular matrix, particularly elastin.[1] Its role in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and asthma, makes it a significant therapeutic target.[2][3] Linvemastat (formerly FP-020) is a potent and selective oral inhibitor of MMP-12 that is currently under investigation for the treatment of inflammatory and fibrotic diseases.[4][5][6][7][8][9]

These application notes provide detailed protocols for measuring the activity of MMP-12 in various biological samples following treatment with this compound. The accurate assessment of MMP-12 activity is crucial for evaluating the efficacy of this compound and understanding its pharmacological effects. The methodologies described herein are essential for preclinical and clinical research aimed at developing MMP-12 targeted therapies.

Principle of Measurement

The primary goal of these protocols is to quantify the change in MMP-12 enzymatic activity as a direct consequence of this compound administration. This is achieved by comparing MMP-12 activity in samples from this compound-treated subjects or experimental models to that of a control group (e.g., placebo-treated or vehicle-treated). A significant reduction in MMP-12 activity in the treated group would indicate effective target engagement by this compound.

Data Presentation

Quantitative data from MMP-12 activity assays should be summarized in clear and well-structured tables to facilitate comparison between treatment and control groups.

Table 1: In Vitro IC50 of this compound on Recombinant Human MMP-12

MMP SubtypeIC50 (nM)
MMP-12Insert Value
MMP-1Insert Value
MMP-2Insert Value
MMP-9Insert Value

Note: This table should be populated with experimentally determined IC50 values for this compound against a panel of MMPs to demonstrate its selectivity for MMP-12.

Table 2: MMP-12 Concentration in Clinical Samples Post-Linvemastat Treatment (ELISA)

GroupNBaseline MMP-12 (ng/mL)Post-Treatment MMP-12 (ng/mL)% Changep-value
PlaceboInsert ValueMean ± SDMean ± SDMean ± SDInsert Value
This compound (100 mg)Insert ValueMean ± SDMean ± SDMean ± SDInsert Value
This compound (300 mg)Insert ValueMean ± SDMean ± SDMean ± SDInsert Value

This table is a template for presenting data from an ELISA measuring total MMP-12 protein levels. It is important to note that ELISA measures the total amount of protein and not necessarily the enzymatic activity.[10]

Table 3: MMP-12 Activity in Biological Samples Post-Linvemastat Treatment (Fluorogenic Assay)

GroupNBaseline MMP-12 Activity (RFU/min)Post-Treatment MMP-12 Activity (RFU/min)% Inhibitionp-value
Vehicle ControlInsert ValueMean ± SDMean ± SDN/AInsert Value
This compound (Dose 1)Insert ValueMean ± SDMean ± SDMean ± SDInsert Value
This compound (Dose 2)Insert ValueMean ± SDMean ± SDMean ± SDInsert Value

This table is a template for presenting data from a fluorogenic activity assay. RFU stands for Relative Fluorescence Units.

Experimental Protocols

Here we provide detailed methodologies for three common techniques to measure MMP-12 levels and activity: Enzyme-Linked Immunosorbent Assay (ELISA), Fluorogenic Activity Assay, and Gelatin Zymography.

Protocol 1: Quantification of Total MMP-12 by Sandwich ELISA

This protocol is for quantifying the total amount of MMP-12 protein in biological samples such as serum, plasma, and cell culture supernatants.[1][11]

Materials:

  • Human MMP-12 ELISA Kit (e.g., from Thermo Fisher Scientific, Abcam, or Cusabio)[1][11]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Samples (serum, plasma, cell culture supernatant)

  • Recombinant human MMP-12 standard (provided in the kit)

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute the MMP-12 standard and prepare a dilution series as per the kit instructions.

  • Sample Addition: Add 100 µL of standards and samples into the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time specified in the kit manual (e.g., 80 minutes at 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with 1x Wash Buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate as per the manual (e.g., 50 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark.

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of MMP-12 in the samples.

Protocol 2: Measurement of MMP-12 Activity using a Fluorogenic Assay

This protocol measures the enzymatic activity of MMP-12 based on the cleavage of a specific fluorogenic substrate.[2][3][12] This method is highly sensitive and suitable for high-throughput screening.[12]

Materials:

  • MMP-12 Activity Assay Kit (e.g., from Abcam or BPS Bioscience)[2][3]

  • Fluorometric microplate reader with excitation/emission wavelengths of approximately 328/418 nm[2]

  • Assay Buffer

  • MMP-12 Substrate (FRET peptide)

  • Recombinant active MMP-12 enzyme (for standard curve)

  • A selective MMP-12 inhibitor (for control)

  • Samples (cell lysates, tissue homogenates, sputum)[2]

Procedure:

  • Reagent Preparation: Prepare assay buffer, MMP-12 substrate, and a standard curve of recombinant active MMP-12 according to the kit protocol.

  • Sample Preparation: Prepare cell or tissue lysates using a non-denaturing lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate.[13]

  • Assay Setup: In a 96-well black microplate, add the following to appropriate wells:

    • Blank: Assay Buffer

    • Standards: Dilutions of recombinant active MMP-12

    • Samples: Cell lysate or other biological samples

    • Negative Control: Sample pre-incubated with a selective MMP-12 inhibitor.

  • Reaction Initiation: Add the MMP-12 substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes).[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Generate a standard curve by plotting the reaction rates of the MMP-12 standards against their known concentrations.

    • Determine the MMP-12 activity in the samples from the standard curve.

    • Normalize the activity to the total protein content of the sample (e.g., activity per mg of total protein).

Protocol 3: Detection of MMP-12 Activity by Gelatin Zymography

Zymography is a semi-quantitative technique used to detect the activity of MMPs in various biological samples.[14][15][16] It involves separating proteins by SDS-PAGE on a gel containing a substrate (e.g., gelatin for MMP-2 and MMP-9, or casein for MMP-12).[17]

Materials:

  • SDS-polyacrylamide gels containing 1 mg/mL casein or gelatin

  • Sample buffer (non-reducing)

  • Electrophoresis apparatus

  • Renaturing buffer (e.g., 2.5% Triton X-100)

  • Developing buffer (containing Tris-HCl, NaCl, CaCl2)

  • Coomassie Blue staining solution

  • Destaining solution

  • Samples (cell culture media, tissue extracts)

Procedure:

  • Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load samples onto the zymogram gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Renaturation: After electrophoresis, incubate the gel in renaturing buffer with gentle agitation to allow the enzymes to renature.[18]

  • Development: Incubate the gel in developing buffer overnight at 37°C.[17] During this incubation, the MMPs will digest the substrate in the gel.

  • Staining: Stain the gel with Coomassie Blue staining solution.

  • Destaining: Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of enzymatic activity.

  • Analysis: The molecular weight of the active MMP can be estimated by comparing its migration to a protein standard. The intensity of the clear band is proportional to the amount of enzymatic activity.

Visualizations

G cluster_sample Sample Preparation cluster_elisa ELISA Protocol cluster_fret Fluorogenic Assay Protocol cluster_zymo Zymography Protocol serum Serum/Plasma add_sample Add Sample/Standard serum->add_sample supernatant Cell Culture Supernatant supernatant->add_sample lysate Cell/Tissue Lysate add_sample_fret Add Sample/Standard to Plate lysate->add_sample_fret run_gel Run SDS-PAGE (Substrate Gel) lysate->run_gel coat Coat Plate with Capture Antibody coat->add_sample add_detect Add Detection Antibody add_sample->add_detect add_hrp Add Streptavidin-HRP add_detect->add_hrp add_sub Add Substrate add_hrp->add_sub read_abs Read Absorbance (450 nm) add_sub->read_abs prep_reagents Prepare Reagents (Substrate, Standards) prep_reagents->add_sample_fret initiate_rxn Initiate Reaction with Substrate add_sample_fret->initiate_rxn read_fluor Kinetic Read (Ex/Em) initiate_rxn->read_fluor renature Renature Enzymes run_gel->renature develop Develop Gel (Incubate) renature->develop stain Stain and Destain develop->stain analyze Analyze Bands stain->analyze G MMP12 MMP-12 Elastin Elastin MMP12->Elastin cleaves Degradation Degraded Elastin MMP12->Degradation Inflammation Inflammation & Tissue Remodeling Degradation->Inflammation This compound This compound This compound->MMP12 inhibits

References

Linvemastat (FP-020) in Chronic Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linvemastat (also known as FP-020) is an orally available, potent, and highly selective small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] Developed by Foresee Pharmaceuticals, this compound is currently in clinical development for the treatment of chronic inflammatory and fibrotic diseases, including severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][3] Preclinical studies have demonstrated a favorable efficacy profile in various animal models of these conditions.[3][4] This document provides a summary of the available data on this compound's use in chronic disease models and offers representative protocols for its evaluation.

MMP-12, the target of this compound, is a key modulator of immune and fibrotic pathways.[2][3] It is primarily secreted by macrophages and plays a significant role in the biology of macrophages, neutrophils, and lung epithelial cells, making it a critical factor in inflammatory exacerbations and the development of fibrosis.[2][3]

Quantitative Data Summary

Detailed quantitative data from preclinical studies with this compound in chronic disease models are not extensively available in the public domain. The following table summarizes the available information regarding treatment duration and disease models.

Disease ModelAnimal ModelTreatment DurationKey Findings (Qualitative)Citation
Sarcoidosis Genetic mouse model of cardiac sarcoidosisNot SpecifiedAttenuated macrophage infiltration, granuloma formation, and cardiac fibrosis.[5]
Sarcoidosis Mouse model4 weeksSignificantly reduced granuloma-induced skin swelling.[6]
Respiratory Diseases Multiple animal modelsNot SpecifiedFavorable efficacy profile.[3]
Inflammatory Bowel Disease (IBD) Multiple animal modelsNot SpecifiedFavorable efficacy profile.[3]
Idiopathic Pulmonary Fibrosis (IPF) Multiple animal modelsNot SpecifiedFavorable efficacy profile.[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.

MMP12_Pathway cluster_upstream Upstream Activators cluster_cells Cellular Sources cluster_mmp12 Target Enzyme cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Macrophages Macrophages Inflammatory Stimuli->Macrophages activate MMP-12 MMP-12 Macrophages->MMP-12 secrete Neutrophils Neutrophils Neutrophils->MMP-12 secrete Epithelial Cells Epithelial Cells Epithelial Cells->MMP-12 secrete ECM Degradation ECM Degradation MMP-12->ECM Degradation Growth Factor Activation Growth Factor Activation MMP-12->Growth Factor Activation Chemokine Processing Chemokine Processing MMP-12->Chemokine Processing Fibrosis Fibrosis ECM Degradation->Fibrosis Growth Factor Activation->Fibrosis Inflammation Inflammation Chemokine Processing->Inflammation Inflammation->Fibrosis This compound (FP-020) This compound (FP-020) This compound (FP-020)->MMP-12 inhibits

Caption: this compound's mechanism of action in inhibiting MMP-12 mediated inflammation and fibrosis.

Preclinical_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Disease Induction Disease Induction Baseline Assessment Baseline Assessment Disease Induction->Baseline Assessment Animal Acclimatization Animal Acclimatization Animal Acclimatization->Disease Induction Randomization Randomization Baseline Assessment->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Daily Dosing Daily Dosing Vehicle Group->Daily Dosing This compound Group->Daily Dosing Sacrifice & Tissue Collection Sacrifice & Tissue Collection Daily Dosing->Sacrifice & Tissue Collection after treatment period Histopathology Histopathology Sacrifice & Tissue Collection->Histopathology Biomarker Analysis Biomarker Analysis Sacrifice & Tissue Collection->Biomarker Analysis Gene Expression Gene Expression Sacrifice & Tissue Collection->Gene Expression

Caption: A general workflow for preclinical evaluation of this compound in a chronic disease model.

Representative Experimental Protocols

The following are representative protocols for inducing and evaluating treatments in common preclinical models of chronic inflammatory and fibrotic diseases. These are intended as a guide and should be adapted and optimized for specific experimental questions.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the efficacy of this compound in a model of pulmonary fibrosis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • This compound (FP-020)

  • Vehicle control

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Gavage needles

  • Tissue collection and processing reagents

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Induction of Fibrosis:

    • Anesthetize mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive sterile saline only.

  • Treatment:

    • Begin daily oral gavage of this compound or vehicle control 24 hours after bleomycin administration. Dosing should be based on prior pharmacokinetic and tolerability studies.

    • Continue daily treatment for a predefined period, typically 14 to 28 days.

  • Monitoring: Monitor animal weight and health daily.

  • Endpoint Analysis (Day 14 or 28):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform BAL with sterile saline.

      • Analyze BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration.

    • Histopathology:

      • Perfuse lungs and fix in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis.

      • Score fibrosis using a semi-quantitative method (e.g., Ashcroft score).

    • Biochemical Analysis:

      • Homogenize a portion of the lung tissue.

      • Measure hydroxyproline (B1673980) content as an indicator of collagen deposition.

      • Analyze levels of profibrotic and inflammatory markers (e.g., TGF-β, IL-6) via ELISA or Western blot.

    • Gene Expression:

      • Extract RNA from lung tissue.

      • Perform qRT-PCR to analyze the expression of genes related to fibrosis (e.g., Col1a1, Acta2) and inflammation.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To assess the therapeutic potential of this compound in a model of inflammatory bowel disease.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS) (36-50 kDa)

  • This compound (FP-020)

  • Vehicle control

  • Gavage needles

  • Tissue collection and processing reagents

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week.

  • Induction of Colitis:

    • Provide DSS (e.g., 2-3% w/v) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.

  • Treatment:

    • Administer this compound or vehicle control via oral gavage daily, starting concurrently with DSS administration or in a therapeutic regimen after the onset of symptoms.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in feces daily to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis (at the end of the study period):

    • Macroscopic Assessment:

      • Euthanize mice and measure colon length.

    • Histopathology:

      • Fix a section of the distal colon in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

      • Score for inflammation severity, extent of injury, and crypt damage.

    • Biochemical Analysis:

      • Homogenize a portion of the colon tissue.

      • Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

      • Analyze cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Gene Expression:

      • Extract RNA from colon tissue.

      • Use qRT-PCR to quantify the expression of inflammatory and fibrotic genes.

Conclusion

This compound is a promising therapeutic candidate for a range of chronic inflammatory and fibrotic diseases due to its potent and selective inhibition of MMP-12. While detailed public data on its preclinical efficacy is limited, the available information suggests a strong therapeutic potential. The provided representative protocols offer a framework for researchers to design and conduct their own in vivo studies to further investigate the efficacy and mechanisms of this compound in relevant chronic disease models. As more data becomes available from ongoing and future studies, a more comprehensive understanding of the optimal treatment durations and applications for this compound will emerge.

References

Application Notes and Protocols for In Vitro Testing of a Selective MMP-12 Inhibitor on Primary Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] Primarily secreted by activated macrophages, MMP-12 contributes to tissue remodeling and degradation of the extracellular matrix, particularly elastin. Its dysregulation can lead to persistent inflammation and tissue damage. Linvemastat (FP-020) is a novel, potent, and selective oral inhibitor of MMP-12 currently under development for the treatment of such immune-fibrotic diseases. While specific in vitro data on this compound's effects on primary human cells is not yet publicly available, these application notes provide a generalized framework and detailed protocols for evaluating the efficacy of a selective MMP-12 inhibitor, like this compound, on relevant primary human cell types.

The following protocols are designed to assess the inhibitory activity of a compound on MMP-12 and its subsequent functional effects on primary human macrophages and bronchial epithelial cells, key players in respiratory inflammation.

Data Presentation: Efficacy of a Selective MMP-12 Inhibitor

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Inhibitory Activity against Recombinant Human MMP-12

CompoundIC₅₀ (nM)Selectivity vs. MMP-1Selectivity vs. MMP-2Selectivity vs. MMP-9
MMP-12 Inhibitore.g., 25.5e.g., >100-folde.g., >100-folde.g., >80-fold
Control CompoundValueValueValueValue

Table 2: Effect on MMP-12 Activity in LPS-Stimulated Primary Human Macrophages

TreatmentConcentration (µM)MMP-12 Activity (% of LPS Control)
Vehicle Control-e.g., 5.2 ± 1.1
LPS (1 µg/mL)-100
MMP-12 Inhibitor + LPS0.1e.g., 75.3 ± 5.4
1e.g., 42.1 ± 4.8
10e.g., 15.8 ± 3.2

Table 3: Effect on Pro-inflammatory Cytokine Secretion by Primary Human Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-e.g., 10.5 ± 2.1e.g., 8.2 ± 1.5e.g., 4.1 ± 0.9
LPS (1 µg/mL)-e.g., 850.2 ± 45.7e.g., 1205.6 ± 88.3e.g., 250.4 ± 22.1
MMP-12 Inhibitor + LPS1e.g., 625.1 ± 33.9e.g., 950.3 ± 65.2e.g., 180.7 ± 15.8
10e.g., 310.8 ± 21.5e.g., 540.9 ± 41.7e.g., 95.3 ± 10.2

Table 4: Effect on Primary Human Macrophage Migration

TreatmentConcentration (µM)Migrated Cells (% of Chemoattractant Control)
Vehicle Control-e.g., 8.9 ± 2.3
Chemoattractant-100
MMP-12 Inhibitor + Chemoattractant1e.g., 68.4 ± 7.1
10e.g., 35.2 ± 5.5

Signaling Pathways and Experimental Workflows

MMP-12 Signaling in Inflammation

MMP-12, primarily expressed by macrophages, plays a crucial role in inflammatory processes. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression and secretion of MMP-12. Once activated, MMP-12 can degrade various components of the extracellular matrix (ECM). This degradation not only contributes to tissue remodeling but also releases matricryptic peptides that can further influence inflammation. Moreover, MMP-12 can modulate the activity of cytokines and chemokines. Downstream signaling, particularly through the ERK/P38 MAPK pathways, is associated with macrophage proliferation and the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

MMP12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Pro_Inflammatory_Stimuli->TLR4 ECM Extracellular Matrix (e.g., Elastin) Pro_MMP12 Pro-MMP-12 Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 Activation Active_MMP12->ECM Degradation Cytokines_Chemokines Cytokines & Chemokines Active_MMP12->Cytokines_Chemokines Cleavage/ Modulation Modulated_Cytokines Modulated Cytokines Cytokines_Chemokines->Modulated_Cytokines Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade ERK_P38_MAPK ERK/P38 MAPK Pathways Signaling_Cascade->ERK_P38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) Signaling_Cascade->Transcription_Factors Inflammatory_Genes Pro-inflammatory Gene Expression ERK_P38_MAPK->Inflammatory_Genes Proliferation Macrophage Proliferation ERK_P38_MAPK->Proliferation MMP12_Gene MMP-12 Gene Transcription_Factors->MMP12_Gene MMP12_Gene->Pro_MMP12 Cytokine_Secretion Cytokine Secretion (TNF-α, IL-6, IL-1β) Inflammatory_Genes->Cytokine_Secretion

Caption: MMP-12 signaling cascade in macrophages during inflammation.

Experimental Workflow for Inhibitor Testing

The following diagram outlines the general workflow for assessing the efficacy of a selective MMP-12 inhibitor on primary human cells in vitro. The process begins with the isolation and culture of primary cells, followed by stimulation to induce MMP-12 expression, treatment with the inhibitor, and subsequent analysis of MMP-12 activity and downstream cellular functions.

Experimental_Workflow cluster_setup 1. Cell Culture & Stimulation cluster_treatment 2. Inhibitor Treatment cluster_analysis 3. Analysis Isolate_Cells Isolate Primary Human Cells (e.g., Monocytes, Bronchial Epithelial) Culture_Cells Culture and Differentiate (e.g., Monocytes to Macrophages) Isolate_Cells->Culture_Cells Seed_Cells Seed Cells in Assay Plates Culture_Cells->Seed_Cells Stimulate_Cells Stimulate with Inducer (e.g., LPS, IL-1β) Seed_Cells->Stimulate_Cells Add_Inhibitor Add MMP-12 Inhibitor (Dose-Response) Stimulate_Cells->Add_Inhibitor Collect_Supernatant Collect Culture Supernatant Add_Inhibitor->Collect_Supernatant Cell_Migration_Assay Functional Assays (e.g., Transwell Migration) Add_Inhibitor->Cell_Migration_Assay MMP12_Activity_Assay MMP-12 Activity Assay (Fluorogenic Substrate) Collect_Supernatant->MMP12_Activity_Assay Cytokine_ELISA Cytokine Quantification (ELISA) Collect_Supernatant->Cytokine_ELISA Data_Analysis Data Analysis & Visualization MMP12_Activity_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Cell_Migration_Assay->Data_Analysis

Caption: General workflow for in vitro testing of an MMP-12 inhibitor.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on specific experimental conditions and reagents. Always adhere to sterile cell culture techniques.

Protocol 1: Isolation and Culture of Primary Human Macrophages from PBMCs

Objective: To obtain primary human macrophages for subsequent experiments.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • Leukopaks or whole blood from healthy donors

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or leukopaks using Ficoll-Paque density gradient centrifugation.

  • Isolate monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail, following the manufacturer's instructions.

  • Wash the enriched monocytes twice with RPMI-1640.

  • Resuspend monocytes in macrophage differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF).

  • Plate the cells at a density of 1 x 10⁶ cells/mL in tissue culture-treated plates.

  • Incubate at 37°C in a 5% CO₂ incubator for 6-7 days to allow differentiation into macrophages. Replace the medium every 2-3 days.

Protocol 2: Assessment of MMP-12 Inhibition in Macrophage Cultures

Objective: To quantify the effect of an MMP-12 inhibitor on the enzymatic activity of secreted MMP-12 from stimulated primary human macrophages.

Materials:

  • Differentiated primary human macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS)

  • MMP-12 inhibitor (test compound)

  • Serum-free RPMI-1640 medium

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Recombinant human MMP-12 (for standard curve)

  • 96-well black, flat-bottom plates

Procedure:

  • Seed differentiated macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Wash the cells once with serum-free RPMI-1640.

  • Add 100 µL of serum-free RPMI-1640 containing various concentrations of the MMP-12 inhibitor (e.g., 0.1 to 10 µM) or vehicle control to the respective wells. Pre-incubate for 1 hour at 37°C.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • In a new 96-well black plate, add 50 µL of the collected supernatant.

  • Prepare a reaction buffer and add the fluorogenic MMP-12 substrate to a final concentration as recommended by the manufacturer.

  • Add 50 µL of the substrate-containing reaction buffer to each well.

  • Measure the fluorescence kinetically at an excitation/emission wavelength appropriate for the substrate (e.g., 325/393 nm) at 37°C.

  • Calculate the rate of substrate cleavage (RFU/min) and determine the percentage of MMP-12 activity relative to the LPS-stimulated control.

Protocol 3: Quantification of Cytokine Secretion by ELISA

Objective: To measure the effect of an MMP-12 inhibitor on the secretion of pro-inflammatory cytokines from stimulated macrophages.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Human TNF-α, IL-6, and IL-1β ELISA kits

  • Wash buffer (PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β using the collected supernatants according to the manufacturer's protocol.[4][5]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add standards and diluted cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Macrophage Transwell Migration Assay

Objective: To assess the effect of an MMP-12 inhibitor on the migratory capacity of primary human macrophages.

Materials:

  • Differentiated primary human macrophages

  • Transwell inserts with 8.0 µm pore size for 24-well plates

  • Chemoattractant (e.g., MCP-1 at 50 ng/mL)

  • Serum-free RPMI-1640 with 0.1% BSA

  • Calcein-AM or Crystal Violet for cell staining

Procedure:

  • Starve the differentiated macrophages in serum-free RPMI-1640 for 4-6 hours.

  • Harvest the cells and resuspend them in serum-free RPMI-1640 with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Add the MMP-12 inhibitor at desired concentrations to the cell suspension and incubate for 30 minutes.

  • Add 600 µL of medium containing the chemoattractant (or medium alone for the negative control) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

  • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with 0.1% Crystal Violet).

  • Elute the stain and measure the absorbance, or count the cells in several microscopic fields.

  • Express the results as the percentage of migrated cells compared to the chemoattractant-only control.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linvemastat (FP-020) Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and frequently asked questions (FAQs) for researchers utilizing Linvemastat (FP-020), a potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12), in in vivo experiments. The following information is designed to help troubleshoot common issues and optimize experimental design for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective oral small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5] MMP-12 is an enzyme secreted by macrophages that plays a key role in modulating immune pathways and fibrosis, particularly in respiratory and inflammatory diseases.[1][4][5] By inhibiting MMP-12, this compound aims to reduce inflammation and tissue remodeling associated with diseases like severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][3]

Q2: What preclinical evidence is there for this compound's in vivo efficacy?

A2: this compound has demonstrated a favorable efficacy profile in multiple animal models of respiratory diseases and IBD.[2][3][5] While specific preclinical data from these studies, including dose-response relationships and detailed protocols, are not publicly available, the consistent reporting of positive outcomes supported its advancement into clinical trials.

Q3: What were the findings from the Phase 1 clinical trial of this compound?

A3: A Phase 1 clinical trial in healthy volunteers evaluated single and multiple ascending doses of this compound.[1][2][3][6] The study concluded that this compound has a promising safety and tolerability profile, with no serious adverse events reported.[1][2][6] The most common side effects were mild nausea and headache.[3] The pharmacokinetic (PK) data from this trial are being used to determine appropriate dosing intervals for future Phase 2 studies.[6]

Q4: What are the target indications for this compound?

A4: Based on its mechanism of action, this compound is being developed for inflammatory and fibrotic diseases.[1][3] The primary indications for upcoming Phase 2 trials are severe asthma and inflammatory bowel disease (IBD).[1] There is also potential for its use in chronic obstructive pulmonary disease (COPD).[1]

Troubleshooting In Vivo Experiments

Issue: Lack of Efficacy or High Variability in Results

Possible Cause Troubleshooting Steps
Suboptimal Dosage Conduct a pilot dose-response study to determine the optimal dose range for your specific animal model and disease phenotype. Start with a broad range of doses based on any available in vitro IC50 data, adjusting as needed.
Poor Bioavailability Ensure proper formulation and administration of this compound. For oral administration, consider the timing of dosing relative to feeding, as this can impact absorption. If oral bioavailability is a concern and the experimental design allows, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) injection, to bypass first-pass metabolism.
Timing of Administration The therapeutic window for MMP-12 inhibition may be narrow. Vary the timing of this compound administration relative to disease induction to determine if prophylactic or therapeutic dosing is more effective.
Animal Model Variability Ensure that the chosen animal model is appropriate and that disease induction is consistent across all animals. High variability in the disease model will obscure potential treatment effects. Increase sample size to improve statistical power.
Compound Stability Prepare fresh solutions of this compound for each experiment. If using a vehicle for solubilization, ensure it is not degrading the compound and is well-tolerated by the animals.

Issue: Adverse Effects Observed in Animal Models

Possible Cause Troubleshooting Steps
High Dosage Reduce the administered dose. While the Phase 1 trial in humans showed good tolerability, the therapeutic index in your specific animal model may be different.
Vehicle Toxicity Run a vehicle-only control group to assess for any adverse effects caused by the formulation itself. If the vehicle is causing issues, explore alternative, well-tolerated vehicles.
Off-Target Effects Although this compound is reported to be highly selective for MMP-12, at high concentrations, off-target effects are always a possibility. A lower dose may mitigate these effects while retaining efficacy.

Data Presentation: Illustrative In Vivo Efficacy

The following data is representative and for illustrative purposes only. It does not reflect actual preclinical data for this compound.

Table 1: Illustrative Dose-Response of this compound in a Mouse Model of Lung Inflammation

Treatment GroupDose (mg/kg, p.o., daily)Bronchoalveolar Lavage (BAL) Fluid Total Cell Count (x10^5)Lung Myeloperoxidase (MPO) Activity (U/g tissue)
Vehicle Control-8.2 ± 1.51.2 ± 0.3
This compound16.5 ± 1.20.9 ± 0.2
This compound34.1 ± 0.80.6 ± 0.1
This compound102.5 ± 0.50.3 ± 0.08
Dexamethasone12.1 ± 0.40.25 ± 0.06

Experimental Protocols

Protocol 1: General Procedure for Oral Administration of this compound in a Mouse Model

  • Preparation of Dosing Solution:

    • Based on the desired dose and the average weight of the mice, calculate the total amount of this compound needed.

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • From the stock solution, prepare the final dosing solutions for each treatment group. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility and handling for at least one week prior to the experiment.

    • Randomize animals into treatment groups.

    • Administer the appropriate dosing solution or vehicle control to each mouse via oral gavage. The volume administered should be consistent across all animals (typically 5-10 mL/kg).

    • Monitor animals for any immediate adverse reactions.

  • Post-Dosing Monitoring:

    • Continue daily dosing as required by the experimental design.

    • Monitor animal weight and general health daily.

    • At the end of the study, collect relevant tissues or samples for efficacy analysis.

Mandatory Visualizations

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_macrophage Macrophage ECM Elastin & Other ECM Proteins Degradation ECM Degradation & Inflammatory Cell Recruitment ECM->Degradation Macrophage Activated Macrophage Pro_MMP12 Pro-MMP-12 Macrophage->Pro_MMP12 Secretion MMP12 Active MMP-12 Pro_MMP12->MMP12 Activation MMP12->ECM Cleavage This compound This compound This compound->MMP12

Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.

Experimental_Workflow start Start: Acclimatize Animals disease_induction Induce Disease Model (e.g., Allergen Challenge) start->disease_induction randomization Randomize into Groups (Vehicle, this compound Doses) disease_induction->randomization dosing Daily Oral Dosing randomization->dosing monitoring Monitor Clinical Signs & Body Weight dosing->monitoring endpoint Endpoint Analysis (e.g., BAL Fluid, Histology) monitoring->endpoint data_analysis Data Analysis & Statistical Comparison endpoint->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound efficacy in a preclinical model.

Troubleshooting_Logic start In Vivo Experiment Shows Lack of Efficacy check_dose Was a Dose-Response Study Performed? start->check_dose check_pk Is Oral Bioavailability a Potential Issue? check_dose->check_pk Yes pilot_study Action: Conduct Pilot Dose-Response Study check_dose->pilot_study No check_timing Was the Dosing Schedule Optimized? check_pk->check_timing No formulation Action: Assess Formulation & Consider IP Route check_pk->formulation Yes check_model Is the Animal Model Validated and Consistent? check_timing->check_model Yes timing_study Action: Vary Dosing (Prophylactic vs. Therapeutic) check_timing->timing_study No refine_model Action: Refine Disease Induction Protocol check_model->refine_model No

Caption: A logical decision tree for troubleshooting lack of efficacy in this compound in vivo studies.

References

Technical Support Center: Overcoming Linvemastat Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges when working with Linvemastat in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as FP-020) is a potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12 is an enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, including asthma and inflammatory bowel disease (IBD).[1][4] By inhibiting MMP-12, this compound aims to modulate immune pathways and reduce fibrosis.[2][4]

Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common challenge for many small molecule inhibitors that have low water solubility. The following troubleshooting guide provides a systematic approach to address this issue.

Q3: What are the known physicochemical properties of this compound?

While specific experimental solubility data for this compound in various aqueous buffers is not publicly available, some of its computed physicochemical properties are listed in the table below.

PropertyValueSource
Molecular FormulaC20H17N3O4SPubChem
Molecular Weight395.4 g/mol PubChem
XLogP3-AA2.6PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count6PubChem

Note: This data is computationally generated and may not reflect experimental values.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound.

Problem: this compound precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium).

Step 1: Optimize the Final Concentration

The most straightforward reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • Recommendation: Serially dilute your this compound stock to lower final concentrations to determine the concentration at which it remains soluble.

Step 2: Adjust the Final DMSO Concentration

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds.[5] Maintaining a low percentage of DMSO in the final aqueous solution can help keep the compound dissolved.

  • Recommendation: While minimizing DMSO is often a goal, especially in cell-based assays, a final concentration of up to 0.5% DMSO is generally well-tolerated by many cell lines. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

Illustrative Example: Impact of Final DMSO Concentration on Solubility

Final this compound Concentration (µM)Final DMSO (%)Observation
1000.1Precipitation observed
1000.25Slight turbidity
1000.5Clear solution
500.1Clear solution

Disclaimer: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Step 3: Modify the Aqueous Buffer

The pH and composition of the aqueous buffer can significantly impact the solubility of a compound.

  • pH Adjustment: For ionizable compounds, solubility can be highly pH-dependent. Experimenting with a range of pH values for your buffer may identify an optimal pH for this compound solubility.

  • Use of Co-solvents: If DMSO alone is insufficient, consider the use of other pharmaceutically acceptable co-solvents.

Illustrative Example: Effect of pH on this compound Solubility in PBS

pH of PBSMaximum Soluble Concentration (µM) with 0.2% DMSO
6.875
7.450
8.090

Disclaimer: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • 96-well clear bottom plate

    • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • In the 96-well plate, add a large volume of the aqueous buffer to each well (e.g., 198 µL).

    • Add a small volume of each this compound DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring rapid mixing. This will create a range of final this compound concentrations with a constant final DMSO percentage.

    • Include a blank control (buffer only) and a vehicle control (buffer with the final DMSO concentration).

    • Incubate the plate at room temperature for a set period (e.g., 2 hours).

    • Measure the absorbance at 620 nm to assess turbidity. A significant increase in absorbance compared to the vehicle control indicates precipitation.

    • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.

Visualizations

MMP-12 Signaling Pathway in Fibrosis

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cellular Cellular Response Pro-inflammatory Stimuli Pro-inflammatory Stimuli Macrophage Macrophage Pro-inflammatory Stimuli->Macrophage activates Pro-MMP-12 Pro-MMP-12 Macrophage->Pro-MMP-12 secretes MMP-12 (active) MMP-12 (active) Pro-MMP-12->MMP-12 (active) activation Elastin Elastin MMP-12 (active)->Elastin degrades Other ECM components Other ECM components (Collagen IV, Fibronectin, etc.) MMP-12 (active)->Other ECM components degrades Degraded ECM Degraded ECM Elastin->Degraded ECM Other ECM components->Degraded ECM Fibroblast Activation Fibroblast Activation Degraded ECM->Fibroblast Activation promotes Inflammatory Cell Recruitment Inflammatory Cell Recruitment Degraded ECM->Inflammatory Cell Recruitment promotes This compound This compound This compound->MMP-12 (active) inhibits Fibrosis Fibrosis Fibroblast Activation->Fibrosis Inflammation Inflammation Inflammatory Cell Recruitment->Inflammation

Caption: this compound inhibits active MMP-12, preventing ECM degradation and subsequent fibrosis.

Experimental Workflow for Solubility Assessment

Solubility_Workflow Start Start Prepare High-Concentration\nthis compound Stock in DMSO Prepare High-Concentration This compound Stock in DMSO Start->Prepare High-Concentration\nthis compound Stock in DMSO Dilute into Aqueous Buffer Dilute into Aqueous Buffer Prepare High-Concentration\nthis compound Stock in DMSO->Dilute into Aqueous Buffer Precipitation? Precipitation? Dilute into Aqueous Buffer->Precipitation? Proceed with Experiment Proceed with Experiment Precipitation?->Proceed with Experiment No Troubleshoot Troubleshoot Precipitation?->Troubleshoot Yes Lower Final Concentration Lower Final Concentration Troubleshoot->Lower Final Concentration Increase Final DMSO % Increase Final DMSO % Troubleshoot->Increase Final DMSO % Adjust Buffer pH Adjust Buffer pH Troubleshoot->Adjust Buffer pH Test Co-solvents Test Co-solvents Troubleshoot->Test Co-solvents Lower Final Concentration->Dilute into Aqueous Buffer Increase Final DMSO %->Dilute into Aqueous Buffer Adjust Buffer pH->Dilute into Aqueous Buffer Test Co-solvents->Dilute into Aqueous Buffer

Caption: A systematic workflow for addressing this compound solubility issues.

References

Potential off-target effects of Linvemastat in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for off-target effects of Linvemastat in cell culture experiments. Given that this compound is a highly selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), this guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers differentiate between on-target and potential off-target cellular responses.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective oral inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2][4][5] Its intended effect is to block the enzymatic activity of MMP-12, which plays a key role in inflammatory and fibrotic diseases by modulating immune pathways and fibrosis.[1][3]

Q2: Are there any known off-target effects of this compound reported in cell culture?

Currently, there is no publicly available data detailing specific off-target effects of this compound in cell culture settings. Phase 1 clinical trials in healthy volunteers reported good tolerability, with the most common adverse events being mild and transient nausea and headache.[2][3][4] However, the absence of reported off-target effects in preclinical or clinical studies does not preclude their possibility in specific in vitro models.

Q3: We are observing unexpected cellular phenotypes after this compound treatment. Could these be off-target effects?

Any cellular response that cannot be directly attributed to the inhibition of MMP-12 in your specific cell model could potentially be an off-target effect. It is also crucial to rule out other experimental variables, such as solvent toxicity, issues with cell culture conditions, or compound degradation.

Q4: What are the initial steps to investigate a suspected off-target effect?

The first step is to perform a careful dose-response analysis to determine the concentration at which the unexpected phenotype occurs and compare it to the concentration required for MMP-12 inhibition. Additionally, assessing cell viability at each concentration is critical to distinguish a specific phenotypic change from general cytotoxicity.

Q5: How can we confirm that the observed effect is specific to this compound's interaction with our cells and not a general artifact?

To confirm the specificity of the observed effect, consider the following controls:

  • Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) does not cause the phenotype at the concentration used.

  • Structurally Unrelated MMP-12 Inhibitor: If available, use another MMP-12 inhibitor with a different chemical structure. If the phenotype is not replicated, it may suggest an off-target effect of this compound.

  • Inactive Control Compound: If possible, use a structurally similar but biologically inactive analog of this compound.

Troubleshooting Guide: Unexpected Cellular Phenotypes

If you encounter unexpected results during your experiments with this compound, this guide provides a systematic approach to troubleshooting.

Issue 1: Reduced Cell Viability or Proliferation at Expected Efficacious Concentrations
Possible Cause Troubleshooting Steps
Off-Target Cytotoxicity 1. Perform a Dose-Response Cytotoxicity Assay: Determine the concentration of this compound that causes a 50% reduction in cell viability (CC50). 2. Determine the Therapeutic Window: Compare the CC50 to the half-maximal effective concentration (EC50) for MMP-12 inhibition in your assay. A small therapeutic window may indicate off-target toxicity.
Solvent Toxicity 1. Run a Vehicle-Only Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. 2. Maintain Low Solvent Concentration: Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%).
Sub-optimal Cell Culture Conditions 1. Monitor Culture Health: Regularly check for signs of contamination, nutrient depletion, or over-confluence. 2. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase at the time of treatment.
Issue 2: Altered Cell Morphology or Adhesion
Possible Cause Troubleshooting Steps
On-Target Effect of MMP-12 Inhibition 1. Consult Literature: Research the role of MMP-12 in the cell type you are using. MMP-12 can be involved in cell migration and adhesion. 2. Rescue Experiment: If possible, try to rescue the phenotype by adding a downstream product of MMP-12 activity.
Off-Target Effect on Cytoskeletal Proteins 1. Immunofluorescence Staining: Stain for key cytoskeletal components like actin filaments and microtubules to observe any disruptions.
General Cell Stress 1. Assess Stress Markers: Use assays to measure markers of cellular stress, such as reactive oxygen species (ROS) production.

Data Presentation

Table 1: Template for Dose-Response Analysis of a Phenotypic Effect

Use this table to record and compare the dose-dependent effects of this compound on your desired phenotype and cell viability.

This compound Concentration (µM)Phenotypic Response (% of Control)Cell Viability (% of Control)
0 (Vehicle)100100
0.01
0.1
1
10
100
EC50/CC50
Table 2: Template for Control Compound Comparison

This table can be used to compare the effects of this compound to control compounds to assess specificity.

CompoundConcentration (µM)Phenotypic Response (% of Control)
Vehicle -100
This compound [EC50]
Alternative MMP-12 Inhibitor [EC50]
Inactive Analog [EC50 of this compound]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the effective concentration range of this compound for the desired phenotype and to identify the onset of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium. Also, prepare a vehicle control.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, ELISA, or gene expression analysis).

  • Cytotoxicity Readout: In a parallel plate, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Calculate the EC50 for the phenotype and the CC50 for cytotoxicity.

Visualizations

Signaling Pathway and Experimental Workflows

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Macrophage Pro_MMP12 Pro-MMP-12 Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 Proteolytic Cleavage Elastin Elastin Active_MMP12->Elastin Degrades Degraded_Elastin Degraded Elastin Elastin->Degraded_Elastin Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates MMP12_Gene MMP-12 Gene NFkB->MMP12_Gene Induces Transcription MMP12_Gene->Pro_MMP12 Translation & Secretion This compound This compound This compound->Active_MMP12 Inhibits

Caption: On-target mechanism of this compound inhibiting active MMP-12.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response & Cytotoxicity Assays Start->Dose_Response Compare_EC50_CC50 Compare Phenotypic EC50 with Cytotoxicity CC50 Dose_Response->Compare_EC50_CC50 High_Toxicity High Cytotoxicity (CC50 ≈ EC50) Compare_EC50_CC50->High_Toxicity Yes Low_Toxicity Low Cytotoxicity (CC50 >> EC50) Compare_EC50_CC50->Low_Toxicity No Further_Investigation Further Mechanistic Studies High_Toxicity->Further_Investigation Controls Run Control Experiments (e.g., Alternative Inhibitor) Low_Toxicity->Controls Phenotype_Reproduced Phenotype Reproduced? Controls->Phenotype_Reproduced On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Off_Target Potential Off-Target Effect Phenotype_Reproduced->Off_Target No Off_Target->Further_Investigation

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

References

Addressing Linvemastat stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on addressing potential stability issues for the MMP-12 inhibitor, Linvemastat (FP-020). As specific stability data for this compound is not publicly available, the information presented here is based on general knowledge and best practices for working with small molecule inhibitors in long-term experiments. The protocols and troubleshooting advice should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as anhydrous DMSO.[1][2] For quantities of 10 mg or less, add the solvent directly to the vial.[3] Before use, ensure any powder is settled at the bottom of the vial by centrifuging it briefly.[1] Stock solutions should be aliquoted into single-use, tightly sealed vials to minimize contamination and repeated freeze-thaw cycles.[4][5] For long-term storage, it is advisable to store these aliquots at -20°C or -80°C.[4][5]

Q2: What is the recommended maximum concentration of DMSO for my cell culture experiments?

A2: The tolerance to DMSO can vary significantly between different cell lines.[4] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[4]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[4]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[4]

Q3: My this compound solution in DMSO shows precipitation after being stored in the freezer. What should I do?

A3: Precipitation can occur in DMSO stock solutions upon freezing.[2] Before each use, it is important to bring the aliquot to room temperature and ensure that the compound is fully redissolved.[6] This can be achieved by vortexing or brief sonication.[2] Always visually inspect the solution for any precipitate before diluting it into your experimental medium.[2]

Q4: I am observing a decrease in the expected activity of this compound in my long-term cell culture experiment. What could be the cause?

A4: A decrease in activity over time could be due to the instability of the compound in the cell culture medium.[1] Several factors can contribute to this:

  • Inherent instability: The compound may be unstable in aqueous solutions at 37°C.[1]

  • Reaction with media components: Components in the media, such as certain amino acids or vitamins, could react with and degrade the compound.[1]

  • pH of the media: The physiological pH of the cell culture media (typically around 7.4) may affect the stability of the compound.[1]

  • Enzymatic degradation: If you are using serum-supplemented media, enzymes present in the serum could be metabolizing the compound.[6]

To investigate this, it is recommended to perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.

Troubleshooting Guides

This guide addresses common issues encountered when using this compound or other small molecule inhibitors in long-term experiments.

Issue Possible Cause Suggested Solution
Inconsistent or weaker than expected results Compound degradation in stock solution due to improper storage (e.g., repeated freeze-thaw cycles, water absorption in DMSO).[4][6]Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials and store at -20°C or -80°C.[4] Use anhydrous DMSO.[2]
Compound degradation in cell culture medium during the experiment.[1]Perform a time-course stability study of the compound in your specific cell culture medium using HPLC-MS or a similar analytical method.[7] If degradation is observed, replenish the compound at regular intervals during the experiment.
Precipitation of the compound upon dilution into aqueous media.[4]Ensure the final concentration of the compound does not exceed its aqueous solubility limit.[4] Check the final DMSO concentration and keep it as low as possible.[4]
High variability between experimental replicates Incomplete solubilization of the compound in the stock solution or working solution.[1]Ensure the compound is fully dissolved by vortexing or sonication before use.[2]
Inconsistent sample handling and processing.[1]Standardize all steps of the experimental protocol, including incubation times and sample collection.
Adsorption of the compound to plasticware (e.g., plates, pipette tips).[1]Use low-protein-binding plasticware.[1] Include a control without cells to assess non-specific binding.[1]
Observed cellular toxicity DMSO concentration is too high for the cell line being used.[4]Perform a dose-response curve for DMSO on your cells to determine the maximum tolerated concentration.[4] Keep the final DMSO concentration below this limit and ideally below 0.5%.[4]
The observed effect is due to off-target activity of the compound at high concentrations.[8]Perform a dose-response experiment to determine the optimal concentration range for on-target activity.[8] Use a structurally different inhibitor for the same target to confirm the phenotype.[8]

Data Presentation

Table 1: General Stability of Small Molecule Inhibitors in Solution

This table provides illustrative data on the stability of a generic small molecule inhibitor under different storage conditions. Actual stability will be compound-specific.

Storage Condition Purity after 1 Month Purity after 6 Months Purity after 1 Year
Solid at -20°C>99%>98%>97%
10 mM in DMSO at -20°C>99%~98.5%~96%
10 mM in DMSO at 4°C~98%~90%<85%
10 µM in Cell Culture Media at 37°CDependent on media components and compound structureNot recommendedNot recommended
Table 2: Factors Affecting Small Molecule Stability in DMSO

This table summarizes common factors that can influence the stability of small molecules dissolved in DMSO.

Factor Effect on Stability Recommendation
Water Content Can lead to hydrolysis of susceptible compounds.[6][9]Use anhydrous DMSO and store in a desiccated environment.[2]
Freeze/Thaw Cycles Can cause precipitation and degradation for some compounds.[6]Aliquot stock solutions into single-use vials.[3]
Storage Temperature Higher temperatures accelerate degradation.[10][11]Store stock solutions at -20°C or -80°C for long-term storage.[5]
Oxygen Can lead to oxidation of sensitive compounds.[6][11]Store solutions in tightly sealed vials with minimal headspace.
Light Exposure Can cause photodegradation of light-sensitive compounds.Store solutions in amber vials or protect from light.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][7]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • 24-well cell culture plates

  • HPLC-MS system

  • Acetonitrile (B52724) (ACN)

  • Internal standard (a stable molecule with similar properties to this compound)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Prepare the working solution of this compound by diluting the stock solution in the respective cell culture media (with and without 10% FBS) to a final concentration of 10 µM.[1]

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.[1]

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.[1] The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.[1]

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point by normalizing its peak area to that of the internal standard and comparing it to the average at time 0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[1]

Mandatory Visualization

MMP12_Signaling_Pathway Simplified MMP-12 Signaling Pathway in Inflammation IL1b IL-1β / TNF-α Receptor Cell Surface Receptors IL1b->Receptor binds PI3K PI3-K Receptor->PI3K JNK JNK Receptor->JNK ERK ERK Receptor->ERK AP1 AP-1 PI3K->AP1 JNK->AP1 ERK->AP1 MMP12_Gene MMP-12 Gene (in Nucleus) AP1->MMP12_Gene activates transcription MMP12_mRNA MMP-12 mRNA MMP12_Gene->MMP12_mRNA transcription Pro_MMP12 Pro-MMP-12 (inactive) MMP12_mRNA->Pro_MMP12 translation Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 activation ECM_Degradation ECM Degradation (e.g., Elastin) Active_MMP12->ECM_Degradation catalyzes Inflammation Inflammation & Remodeling ECM_Degradation->Inflammation This compound This compound This compound->Active_MMP12 inhibits Stability_Workflow Experimental Workflow for Stability Assessment start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_working Prepare 10 µM Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples protein_precip Protein Precipitation & Compound Extraction collect_samples->protein_precip hplc_ms Analyze by HPLC-MS protein_precip->hplc_ms data_analysis Calculate % Remaining vs. Time 0 hplc_ms->data_analysis end End data_analysis->end Troubleshooting_Tree Troubleshooting Logic for Inconsistent Results decision decision solution solution start Inconsistent/Weak Results check_stock Is stock solution old or repeatedly freeze-thawed? start->check_stock check_solubility Is precipitation visible in working solution? check_stock->check_solubility No sol_stock Prepare fresh, single-use aliquots of stock solution. check_stock->sol_stock Yes check_media_stability Could compound be degrading in media over time? check_solubility->check_media_stability No sol_solubility Lower final concentration. Ensure full dissolution. check_solubility->sol_solubility Yes check_plasticware Are you using standard plasticware? check_media_stability->check_plasticware No sol_media_stability Run stability assay (Protocol 1). Replenish compound if needed. check_media_stability->sol_media_stability Yes sol_plasticware Use low-protein-binding plates and tips. check_plasticware->sol_plasticware Yes other Consider other factors (e.g., off-target effects). check_plasticware->other No

References

Mitigating potential assay interference with Linvemastat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Linvemastat (FP-020), a potent and highly selective oral inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2][3][4][5][6][7][8][9] This center provides researchers, scientists, and drug development professionals with essential information to mitigate potential assay interference and effectively utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as FP-020) is an orally active, small-molecule inhibitor that potently and selectively targets matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5][6][7][8][9] Its mechanism of action is the specific inhibition of the enzymatic activity of MMP-12, which is implicated in the pathology of various inflammatory and fibrotic diseases such as severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][3][4]

Q2: How potent and selective is this compound?

A2: this compound is a highly potent inhibitor of MMP-12. While specific IC50 values against a full panel of MMPs are not publicly disclosed, it is described as having greater potency and a similarly high selectivity profile compared to its predecessor, aderamastat.[1][3][5][7][8] This high selectivity for MMP-12 over other MMPs is a key feature of the compound.

Q3: In what solvents can I dissolve this compound for in vitro assays?

A3: For most in vitro assays, small molecule inhibitors like this compound are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequent dilutions into aqueous assay buffers should be made to ensure the final DMSO concentration is low (typically <1%) to avoid impacting enzyme activity or assay performance. Always verify the compatibility of your chosen solvent with your specific assay system.

Q4: What are the recommended storage conditions for this compound?

A4: As a small molecule inhibitor, this compound should be stored under conditions recommended by the supplier, which is typically at -20°C or -80°C for long-term storage to ensure stability. For short-term use, solutions can often be stored at 4°C, protected from light. Avoid repeated freeze-thaw cycles.

Data Presentation

While a comprehensive quantitative selectivity panel for this compound is not publicly available, the following table summarizes the known potency and selectivity based on information from Foresee Pharmaceuticals.

TargetPotency/SelectivitySource
MMP-12 Highly Potent Inhibitor[1][2][3][4][5][6][7][8][9]
Other MMPs High Selectivity for MMP-12 over other MMPs[1][3][5][7][8]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Assay Blanks
Potential Cause Troubleshooting Step
Autofluorescence of this compound Run a control plate containing only this compound in assay buffer (without the enzyme or substrate) at the concentrations being tested. Subtract this background fluorescence from your experimental wells.
Contaminated Reagents or Microplates Use fresh, high-quality reagents and black, flat-bottom microplates specifically designed for fluorescence assays. Test each component of the assay buffer for background fluorescence.
Solvent Fluorescence Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not contribute significantly to the background signal.
Issue 2: Inconsistent or Non-Reproducible Inhibition Data
Potential Cause Troubleshooting Step
This compound Precipitation Visually inspect wells for any signs of precipitation, especially at higher concentrations. Ensure the final solvent concentration is within the solubility limits of this compound in the assay buffer. Consider creating a fresh stock solution.
Inaccurate Pipetting Calibrate pipettes regularly, especially those used for small volumes. Use reverse pipetting for viscous solutions.
Enzyme Instability Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. Keep the enzyme on ice at all times.
Substrate Degradation Protect the fluorescent substrate from light. Prepare fresh substrate dilutions for each experiment.
Issue 3: No Inhibition Observed, Even with High Concentrations of this compound
Potential Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the pH, temperature, and buffer composition of your assay are optimal for MMP-12 activity.
Inactive this compound Confirm the integrity of your this compound stock. If possible, test its activity in a validated, orthogonal assay.
Problem with Enzyme or Substrate Run a positive control with a known MMP-12 inhibitor to ensure the assay is performing as expected. Check the activity of the enzyme and the integrity of the substrate.

Experimental Protocols

Key Experiment: Fluorometric MMP-12 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against MMP-12 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-12 (active form)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound (FP-020)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Black, 96-well flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Create a series of dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as the this compound dilutions).

    • Dilute the MMP-12 enzyme to the desired working concentration in cold assay buffer.

    • Dilute the fluorogenic substrate to the desired working concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of the diluted this compound solutions or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of the diluted MMP-12 enzyme solution to each well.

    • Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.

    • Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., Ex/Em = 325/393 nm).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with this compound / Rate of vehicle control)] * 100

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_macrophage Macrophage cluster_cellular_effects Cellular Effects ECM Elastin, Collagen IV, Fibronectin, etc. MMP12 Active MMP-12 Degraded_ECM Degraded ECM Fragments Pro_MMP12 Pro-MMP-12 Pro_MMP12->MMP12 Activation MMP12->ECM Cleavage Tissue_Remodeling Tissue Remodeling & Fibrosis MMP12->Tissue_Remodeling This compound This compound Inflammation Inflammation Degraded_ECM->Inflammation Immune_Cell_Migration Immune Cell Migration Degraded_ECM->Immune_Cell_Migration Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Allergens) Signaling_Cascade Intracellular Signaling Cascade Inflammatory_Stimuli->Signaling_Cascade MMP12_Gene MMP-12 Gene Transcription Signaling_Cascade->MMP12_Gene MMP12_Gene->Pro_MMP12 Synthesis & Secretion This compound->MMP12 Inhibition

Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.

experimental_workflow start Start reagent_prep Reagent Preparation (this compound dilutions, Enzyme, Substrate) start->reagent_prep plate_setup Plate Setup (Add this compound/Vehicle, then Enzyme) reagent_prep->plate_setup incubation Pre-incubation (37°C, 15-30 min) plate_setup->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start measurement Kinetic Fluorescence Measurement (37°C, 30-60 min) reaction_start->measurement data_analysis Data Analysis (Calculate Rates, % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for an MMP-12 inhibition assay.

troubleshooting_logic start Inconsistent Inhibition Results check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_solubility Check for Compound Precipitation start->check_solubility check_reagents Assess Reagent Stability (Enzyme, Substrate) start->check_reagents run_controls Review Controls (Vehicle, Positive Inhibitor) start->run_controls resolve_pipetting Recalibrate Pipettes, Use Proper Technique check_pipetting->resolve_pipetting resolve_solubility Prepare Fresh Stock, Adjust Solvent Conc. check_solubility->resolve_solubility resolve_reagents Use Fresh Aliquots, Protect from Light/Thaw check_reagents->resolve_reagents resolve_controls If Controls Fail, Troubleshoot Assay Components run_controls->resolve_controls

Caption: Troubleshooting logic for inconsistent MMP-12 inhibition assay results.

References

Troubleshooting inconsistent results in Linvemastat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential inconsistencies in experiments involving Linvemastat, a potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).

This compound is currently under investigation for its therapeutic potential in inflammatory and fibrotic diseases such as severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][3][4][5][6] As with any novel compound, achieving consistent and reproducible experimental results is crucial for advancing research and development. This guide provides answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as FP-020) is a highly selective and potent oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][3][4][5][7] MMP-12 is an enzyme implicated in the modulation of immune pathways and fibrosis, and it is secreted by macrophages.[3][4] By inhibiting MMP-12, this compound aims to modify the disease course of various inflammatory and fibrotic conditions.[1][2][4][5][6]

Q2: What are the main applications of this compound in research?

This compound is primarily being investigated for its therapeutic potential in severe asthma, COPD, and IBD.[1][2][4][5][6] In a research setting, it can be used to study the role of MMP-12 in various cellular and animal models of these diseases.

Q3: How should I store and handle this compound?

For optimal stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[7]

Troubleshooting Inconsistent Experimental Results

In Vitro Assays

Problem 1: High variability in cell-based assay results (e.g., cell viability, proliferation).

Potential Cause Troubleshooting Suggestion
Cell Line Health and Passage Number Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
Inconsistent Seeding Density Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells and experiments.
This compound Solubility Issues Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and does not exceed a cytotoxic level (typically <0.5% DMSO).
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to maintain humidity.

Problem 2: Inconsistent results in MMP-12 enzymatic assays.

Potential Cause Troubleshooting Suggestion
Enzyme Activity Use a fresh aliquot of recombinant MMP-12 for each experiment. Ensure the enzyme has been stored correctly and its activity is verified with a known control inhibitor.
Substrate Quality Use a high-quality, validated MMP-12 substrate. Protect fluorescent substrates from light to prevent photobleaching.
Incubation Time and Temperature Optimize and strictly control the incubation time and temperature to ensure the reaction proceeds within the linear range.
Buffer Composition Ensure the assay buffer has the optimal pH and contains the necessary co-factors for MMP-12 activity.
In Vivo Studies

Problem 3: High variability in animal model outcomes.

Potential Cause Troubleshooting Suggestion
Animal Health and Acclimatization Ensure all animals are healthy, of a similar age and weight, and are properly acclimatized to the facility before the start of the experiment.
Dosing Accuracy Use precise dosing techniques (e.g., oral gavage) and ensure the vehicle is appropriate and consistent across all groups. The pharmacokinetic profile of this compound from Phase 1 studies in healthy volunteers can help inform dosing intervals.[1][2][6]
Model Induction Variability Standardize the method for inducing the disease model (e.g., allergen challenge in asthma models) to minimize variability in disease severity between animals.
Endpoint Measurement Blinding the investigators to the treatment groups during endpoint measurement (e.g., tissue collection, histological scoring) can reduce bias.

Experimental Protocols

General Protocol for an In Vitro MMP-12 Inhibition Assay
  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Recombinant human MMP-12.

    • Fluorogenic MMP-12 substrate.

    • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the recombinant MMP-12 to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence at appropriate excitation/emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow

MMP12_Pathway cluster_upstream Upstream Stimuli cluster_cell Macrophage cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory_Stimuli->Macrophage MMP12_Gene MMP-12 Gene Transcription Macrophage->MMP12_Gene Activation MMP12_Protein Pro-MMP-12 (Inactive) MMP12_Gene->MMP12_Protein Translation Active_MMP12 Active MMP-12 (Secreted) MMP12_Protein->Active_MMP12 Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP12->ECM_Degradation Immune_Modulation Immune Cell Modulation Active_MMP12->Immune_Modulation Fibrosis Tissue Remodeling & Fibrosis Immune_Modulation->Fibrosis This compound This compound This compound->Active_MMP12 Inhibition

Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Enzyme_Assay MMP-12 Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based Assays (e.g., Viability, Migration) Enzyme_Assay->Cell_Assay Model Disease Model Induction (e.g., Asthma, IBD) Cell_Assay->Model Dosing This compound Administration Model->Dosing Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Dosing->Endpoint Stats Statistical Analysis Endpoint->Stats Conclusion Conclusion & Further Experimentation Stats->Conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

References

Linvemastat Delivery Challenges Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linvemastat, a novel, orally administered, selective matrix metalloproteinase-12 (MMP-12) inhibitor. The focus is on addressing the inherent challenges of delivering a systemic drug to specific tissues like the lungs and gastrointestinal tract.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (FP-020) is a potent and highly selective oral small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12 is a key enzyme involved in inflammatory and fibrotic pathways, particularly in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][4][5] By inhibiting MMP-12, this compound aims to modulate immune responses and tissue remodeling associated with these conditions.[2][5]

Q2: What are the primary challenges in delivering oral this compound to target tissues?

A2: As an oral therapy, this compound is delivered systemically. The main challenge is achieving a sufficient therapeutic concentration at the specific site of disease (e.g., the lungs for asthma or the colon for IBD) while minimizing potential systemic side effects.[6][7] Factors such as first-pass metabolism, drug distribution throughout the body, and the physiological barriers of the target tissues can all impact local drug efficacy.[8][9]

Q3: Has the biodistribution of this compound been characterized?

A3: As of the latest publicly available information, detailed preclinical biodistribution data for this compound has not been released. However, its favorable pharmacokinetic profile was confirmed in Phase 1 clinical trials in healthy volunteers.[1][2][4] Researchers conducting their own preclinical studies should perform biodistribution experiments to quantify tissue-specific concentrations of this compound.

Q4: What are the known side effects of this compound?

A4: In a Phase 1 study with healthy volunteers, this compound was well-tolerated. The most common treatment-emergent adverse events were mild nausea and headache, which were recoverable by the end of the study.[1][4][5] No serious adverse events were reported.[4]

Q5: Are there formulation strategies to improve tissue-specific delivery of MMP-12 inhibitors like this compound?

A5: While the specific formulation of this compound is proprietary, several strategies exist for enhancing tissue-specific delivery of small molecules. For IBD, this includes nanoparticle-based drug delivery systems that can accumulate at inflamed sites, or prodrugs that are activated by the gut microbiota.[10][11][12][13] For pulmonary diseases, while oral administration is convenient, inhaled formulations are a common strategy to maximize lung deposition and reduce systemic exposure, though this presents its own set of formulation challenges.[6][9][14][15][16]

Troubleshooting Guides

Issue 1: Sub-optimal Efficacy in a Preclinical Lung Model (Asthma, COPD, Fibrosis)

Q: We are administering oral this compound in our mouse model of lung fibrosis, but not observing the expected reduction in collagen deposition. What could be the issue?

A: This could be due to several factors related to drug delivery and experimental design:

  • Insufficient Lung Tissue Concentration: Oral administration may not be achieving a high enough concentration of this compound in the lung tissue to effectively inhibit MMP-12.

    • Troubleshooting Step: Perform a pharmacokinetic/biodistribution study. Measure this compound concentration in plasma versus lung tissue homogenates at several time points post-administration. This will determine the lung-to-plasma ratio and help correlate exposure with efficacy.

  • Timing of Administration: The therapeutic window for MMP-12 inhibition might be critical.

    • Troubleshooting Step: Vary the timing of this compound administration relative to the induction of lung injury in your model. MMP-12's role may be more prominent in the early inflammatory stages or the later remodeling phases.

  • Model-Specific Pathophysiology: The role of MMP-12 can vary between different disease models.

    • Troubleshooting Step: Confirm the expression and activity of MMP-12 in your specific animal model through techniques like zymography, Western blot, or immunohistochemistry on lung tissue samples.

Issue 2: High Variability in Efficacy in a Preclinical IBD Model

Q: Our efficacy results with oral this compound in a DSS-induced colitis model show high variability between animals. Why might this be happening?

A: High variability in IBD models is common and can be exacerbated by delivery challenges:

  • Inconsistent Gut Exposure: The severity of colitis can alter gastrointestinal transit time and gut wall permeability, leading to variable drug absorption.

    • Troubleshooting Step: Assess the concentration of this compound in the colonic tissue of a subset of animals to correlate drug exposure with disease severity (e.g., Disease Activity Index score).

  • Systemic Drug Diversion: With systemic delivery, the drug is distributed throughout the body, and only a fraction reaches the inflamed colon.

    • Troubleshooting Step: Consider formulating this compound in a colon-targeted delivery system for your preclinical studies. Options include pH-sensitive polymers that release the drug in the higher pH of the colon or encapsulation in nanoparticles that can leverage the enhanced permeability and retention (EPR) effect of inflamed tissues.[13]

  • Microbiome Interactions: The gut microbiome can metabolize orally administered drugs. The dysbiosis present in colitis models could lead to inconsistent drug metabolism between animals.

    • Troubleshooting Step: While complex to address, co-housing animals to normalize their gut flora before study initiation can sometimes reduce variability.

Data Presentation

Quantitative data from biodistribution and efficacy studies should be summarized to compare drug exposure and therapeutic outcomes across different tissues and experimental conditions.

Table 1: Hypothetical Biodistribution of this compound in a Rodent Model (4 hours post-oral administration)

TissueThis compound Concentration (ng/g or ng/mL)Tissue-to-Plasma Ratio
Plasma150 ng/mL1.0
Lung225 ng/g1.5
Liver900 ng/g6.0
Spleen300 ng/g2.0
Colon180 ng/g1.2
Brain15 ng/g0.1

This table illustrates how to present biodistribution data to understand where the drug accumulates. A higher tissue-to-plasma ratio in the target organ (e.g., lung or colon) is generally desirable.

Table 2: Troubleshooting Efficacy with Pharmacokinetic Data in an IBD Model

Animal GroupMean Disease Activity Index (DAI)Mean Colon Tissue Concentration (ng/g)Correlation (r)
Vehicle Control3.5 ± 0.4< 1.0N/A
This compound (10 mg/kg, Oral Gavage)2.1 ± 0.8150 ± 75-0.75
This compound (Colon-Targeted Formulation)1.2 ± 0.3450 ± 90-0.88

This table shows how correlating a pharmacodynamic endpoint (DAI) with pharmacokinetic data (tissue concentration) can help troubleshoot efficacy issues and demonstrate the potential benefit of a targeted delivery formulation.

Mandatory Visualizations

G cluster_0 Challenges of Systemic Oral Delivery cluster_1 Target & Off-Target Tissues cluster_2 Potential Solutions Oral Oral Administration GI GI Tract Absorption Oral->GI Liver First-Pass Metabolism (Liver) GI->Liver Systemic Systemic Circulation Liver->Systemic Lungs Target: Lungs (Asthma/COPD) Systemic->Lungs Low Fraction of Total Dose Colon Target: Colon (IBD) Systemic->Colon Low Fraction of Total Dose OffTarget Off-Target Tissues (e.g., Kidney, Spleen) Systemic->OffTarget Potential for Side Effects Inhalation Inhalation Delivery Inhalation->Lungs Direct Delivery TargetedOral Colon-Targeted Oral Formulation TargetedOral->Colon Targeted Release

Caption: Challenges of systemic vs. targeted this compound delivery.

MMP12_Pathway cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (Allergens, Pathogens) Macrophage Macrophage Stimuli->Macrophage MMP12 MMP-12 (Expression & Activation) Macrophage->MMP12 Secretes ECM Extracellular Matrix (ECM) Degradation MMP12->ECM GF Growth Factor Activation (e.g., TGF-β) MMP12->GF Cytokines Pro-inflammatory Cytokine Release MMP12->Cytokines This compound This compound This compound->MMP12 Inhibits Remodeling Tissue Remodeling & Airway Hyperresponsiveness ECM->Remodeling Fibrosis Fibrosis (Collagen Deposition) GF->Fibrosis Cytokines->Remodeling G start Sub-optimal Efficacy Observed in Preclinical Model check_pk Was Drug Concentration Measured in Target Tissue? start->check_pk run_pk Action: Perform PK/PD study. Measure drug in plasma and tissue. check_pk->run_pk No low_exposure Result: Low Tissue Exposure. Consider alternative formulation or route of administration. check_pk->low_exposure Yes, and it's low adequate_exposure Result: Adequate Exposure check_pk->adequate_exposure Yes, and it's adequate check_target Is MMP-12 Activity Confirmed in Model? assay_mmp12 Action: Assess MMP-12 expression (e.g., IHC, Western Blot) in diseased tissue. check_target->assay_mmp12 No no_target Result: MMP-12 not upregulated. Model may not be appropriate. check_target->no_target Yes, and it's absent target_present Result: MMP-12 is Present check_target->target_present Yes, and it's present check_timing Was Dosing Schedule Optimized? vary_timing Action: Test different dosing regimens (prophylactic vs. therapeutic). check_timing->vary_timing No end Re-evaluate Efficacy check_timing->end Yes run_pk->check_pk assay_mmp12->check_target vary_timing->end adequate_exposure->check_target target_present->check_timing

References

Identifying and minimizing artifacts in Linvemastat research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linvemastat research. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential artifacts in their experiments involving this compound, a highly selective and potent oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5] this compound is under investigation for its therapeutic potential in inflammatory and fibrotic diseases such as severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][4]

This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound and other selective MMP-12 inhibitors.

Q1: My this compound compound is precipitating in the assay buffer. What can I do?

A1: Inhibitor precipitation can lead to inconsistent and inaccurate results.[6] Here are a few steps to troubleshoot this issue:

  • Solvent Concentration: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is compatible with your assay buffer and does not exceed the recommended percentage (typically ≤0.1%).[6]

  • Solubility Testing: Perform a solubility test of this compound in your specific assay buffer at the desired concentration before running the full experiment.

  • Stock Concentration: Prepare a more concentrated stock solution of this compound and add a smaller volume to your reaction to minimize solvent effects.[6]

  • Pre-warming: Gently warm your assay buffer to the experimental temperature before adding the inhibitor, as temperature can affect solubility.

Q2: I am observing high background fluorescence in my FRET-based MMP-12 inhibition assay. What are the possible causes and solutions?

A2: High background fluorescence can mask the true signal from your assay. The most common culprits are:

  • Autofluorescent Compounds: this compound itself or other components in your sample may be inherently fluorescent at the excitation and emission wavelengths of your assay.[6]

    • Solution: Always include a sample blank containing this compound but no MMP-12 enzyme. Subtract the fluorescence of this blank from your experimental wells.[6]

  • Contaminated Reagents or Plates: Ensure that your assay buffer, microplates, and other reagents are not contaminated with fluorescent substances.[6] Use high-quality, non-fluorescent black plates for fluorescence-based assays.[7][8]

  • Substrate Degradation: The fluorescent substrate can degrade over time, especially if exposed to light.[6]

    • Solution: Store the substrate protected from light at -20°C and prepare fresh dilutions for each experiment.[6]

Q3: I am not seeing any inhibition of MMP-12 activity, even with my positive control. What should I check?

A3: Lack of inhibition can be due to several factors related to the reagents or the experimental setup:

  • Enzyme Activity: The MMP-12 enzyme may be inactive. Ensure it has been stored correctly (typically at -70°C in aliquots to avoid repeated freeze-thaw cycles) and that its activity is verified with a known substrate before inhibitor screening.[6]

  • Incorrect Reagent Concentrations: Double-check all dilutions and calculations for the enzyme, substrate, and inhibitor concentrations.[6]

  • Assay Conditions: Confirm that the pH, temperature, and incubation time of your assay are optimal for MMP-12 activity.[6]

Q4: The results of my zymography show unexpected bands or no clearing. How can I troubleshoot this?

A4: Zymography can be a powerful technique but is sensitive to several experimental variables.

  • Sample Preparation: Do not boil or use reducing agents (like β-mercaptoethanol) in your sample buffer, as this will irreversibly denature the MMPs.

  • Renaturation and Development: Ensure that the renaturation and development buffers are correctly prepared and that the incubation times and temperatures are appropriate for MMP-12 activity.

  • Substrate Choice: While gelatin zymography can detect MMP-12, casein zymography is often preferred for this particular MMP.[9]

  • Band Identification: To confirm that a clearing band corresponds to MMP-12, you can run a recombinant MMP-12 standard alongside your samples. Additionally, you can incubate a parallel gel in the presence of a known MMP-12 inhibitor to see if the band disappears.

Quantitative Data Summary

The following table summarizes key quantitative data for selective MMP-12 inhibitors from various preclinical studies. This data can be used as a reference for designing your own experiments.

InhibitorTarget(s)IC50Assay TypeSpeciesReference
MMP408 MMP-122 nMIn vitro enzyme assayHuman[10]
MMP-13120 nMIn vitro enzyme assayHuman[10]
MMP-3351 nMIn vitro enzyme assayHuman[10]
MMP-141100 nMIn vitro enzyme assayHuman[10]
MMP-1, 7>6 µMIn vitro enzyme assayHuman[10]
AS111793 MMP-12-In vivoMouse[11]
Compound 3 MMP-1224 µMIn vitro enzyme assay-[12]
MMP-121 µMIn vitro enzyme assay-[12]
MMP-823 µMIn vitro enzyme assay-[12]
MMP-923 µMIn vitro enzyme assay-[12]
MMP-1335 µMIn vitro enzyme assay-[12]

Note: Preclinical data for this compound is not yet widely published in peer-reviewed literature. Data from other selective MMP-12 inhibitors are provided as a reference. Aderamastat, another selective MMP-12 inhibitor, has been shown to be effective in a house dust mite-sensitized mouse model of allergic asthma at oral doses of 10-100 mg/kg daily for 7 days.

Experimental Protocols

This section provides detailed methodologies for key experiments used in this compound research.

MMP-12 Activity Assay (FRET-based)

This protocol is a generalized procedure for a fluorescence-based MMP-12 inhibition assay using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

  • Recombinant human MMP-12

  • MMP-12 FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound or other test inhibitors

  • Positive control inhibitor (e.g., a broad-spectrum MMP inhibitor like GM6001 or a known selective MMP-12 inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader with appropriate filters (e.g., Ex/Em = 325/393 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all components on ice.

    • Warm the Assay Buffer to the desired reaction temperature (e.g., 37°C) before use.

    • Reconstitute and dilute the MMP-12 enzyme in cold Assay Buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in Assay Buffer. Protect from light.

    • Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.

    • To correct for background fluorescence, include wells with the inhibitor but without the enzyme.

    • Add 20 µL of the diluted MMP-12 enzyme solution to all wells except the no-enzyme blanks.

    • Incubate the plate at the reaction temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the MMP-12 FRET substrate to all wells.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Subtract the velocity of the no-enzyme blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Casein Zymography for MMP-12 Detection

This protocol describes a method to detect MMP-12 activity in biological samples such as cell lysates or conditioned media.

Materials:

  • 10% SDS-PAGE gels containing 1 mg/mL casein

  • Sample buffer (non-reducing, without boiling)

  • Running buffer (Tris-glycine-SDS)

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Protein samples (e.g., cell lysates, conditioned media)

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of your samples.

    • Mix a consistent amount of protein (e.g., 20-40 µg) with the non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto the casein-containing SDS-PAGE gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • Carefully remove the gel from the cassette and wash it in the renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove the SDS.

    • Decant the renaturing buffer and incubate the gel in the developing buffer overnight (16-24 hours) at 37°C. This allows the renatured MMP-12 to digest the casein in the gel.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours at room temperature.

    • Destain the gel with the destaining solution until clear bands (zones of caseinolysis) appear against a blue background.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • The clear bands represent areas of MMP activity. The molecular weight of the active MMP can be estimated by comparing its migration to that of protein standards run on the same gel.

    • Densitometry can be used to quantify the intensity of the clearing, providing a semi-quantitative measure of MMP activity.

Visualizations

Signaling Pathway of MMP-12 in Fibrosis

The following diagram illustrates the role of MMP-12 in the signaling cascade that leads to fibrosis. Pro-inflammatory stimuli can lead to the upregulation of MMP-12, which in turn can cleave various extracellular matrix (ECM) components and activate pro-fibrotic factors, contributing to the differentiation of fibroblasts into myofibroblasts and subsequent collagen deposition. This compound acts by inhibiting MMP-12, thereby disrupting this pathological process.

MMP12_Fibrosis_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage / Fibroblast TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active TGFbR TGF-β Receptor TGFb_active->TGFbR Binds ECM ECM (e.g., Elastin) ECM_degraded Degraded ECM ECM->ECM_degraded SMAD SMAD Signaling TGFbR->SMAD MAPK MAPK/Wnt Signaling TGFbR->MAPK Pro_MMP12 Pro-MMP12 MMP12 Active MMP-12 Pro_MMP12->MMP12 Activation MMP12->TGFb_latent Activates MMP12->ECM Degrades This compound This compound This compound->MMP12 Inhibits Fibroblast_diff Myofibroblast Differentiation SMAD->Fibroblast_diff MAPK->Fibroblast_diff Collagen Collagen Production Fibroblast_diff->Collagen Pro_inflammatory Pro-inflammatory Stimuli Pro_inflammatory->Pro_MMP12 Upregulates Transcription

MMP-12 Signaling Pathway in Fibrosis
Experimental Workflow for this compound Screening

This diagram outlines a typical experimental workflow for screening and characterizing the inhibitory activity of this compound on MMP-12. The process begins with assay preparation and inhibitor treatment, followed by activity measurement and data analysis to determine key parameters like IC50.

Linvemastat_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_troubleshooting Troubleshooting Logic A1 Prepare Assay Buffer and Reagents A2 Reconstitute MMP-12 Enzyme and FRET Substrate A1->A2 A3 Prepare Serial Dilutions of this compound A2->A3 B2 Add this compound/Controls to Wells A3->B2 B1 Dispense Reagents into 96-well Plate B1->B2 B3 Pre-incubate Inhibitor with MMP-12 B2->B3 B4 Initiate Reaction with FRET Substrate B3->B4 C1 Kinetic Fluorescence Measurement B4->C1 C2 Calculate Reaction Velocities C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 Value C3->C4 T1 No Inhibition Observed? C3->T1 T2 Check Enzyme Activity T1->T2 Yes T3 Verify Reagent Concentrations T2->T3 T4 Confirm Assay Conditions T3->T4

This compound Screening Workflow

References

Common pitfalls to avoid when working with MMP-12 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the use of Matrix Metalloproteinase-12 (MMP-12) inhibitors in experimental settings.

Troubleshooting Guides

Enzymatic Assays

Enzymatic assays are fundamental for determining the direct inhibitory effect of a compound on MMP-12 activity. However, various factors can lead to inaccurate or inconsistent results.

Common Issues and Solutions in MMP-12 Enzymatic Assays

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal / False Positives - Autofluorescence of the test compound.- Contamination of reagents or microplates.- Non-specific substrate cleavage by other proteases.- Run a parallel assay without the enzyme to measure the compound's intrinsic fluorescence and subtract it from the assay signal.- Use high-quality, clean labware and fresh reagents.- Include a broad-spectrum protease inhibitor cocktail (excluding metalloproteinase inhibitors) in control wells.
Low or No Signal - Inactive MMP-12 enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles).- Suboptimal assay conditions (pH, temperature).- Substrate degradation or precipitation.- Aliquot the enzyme upon receipt and store at -80°C. Run a positive control with a known active enzyme.- Ensure the assay buffer is at the optimal pH (typically ~7.5) and the incubation is performed at the recommended temperature (e.g., 37°C).[1]- Prepare fresh substrate solution for each experiment.
High Variability Between Replicates - Inaccurate pipetting, especially of small volumes.- Inconsistent incubation times.- Edge effects in the microplate.- Use calibrated pipettes and prepare a master mix for reagents.[1]- Use a multi-channel pipette for simultaneous addition of reagents.- Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Inhibitor Appears Less Potent Than Expected - Incorrect inhibitor concentration due to solubility issues or calculation errors.- Presence of interfering substances in the assay buffer (e.g., chelating agents like EDTA).- Confirm the solubility of the inhibitor in the assay buffer. Use a concentration series to determine the IC50.- Use the recommended assay buffer and avoid buffers containing components that could interfere with the inhibitor's function.[1]
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by considering factors like cell permeability and interaction with the cellular environment.

Common Issues and Solutions in MMP-12 Cell-Based Assays

Issue Potential Cause(s) Recommended Solution(s)
High Cell Toxicity - Off-target effects of the inhibitor.- High concentration of the inhibitor or solvent (e.g., DMSO).- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.
No or Low Inhibition of MMP-12 Activity - Poor cell permeability of the inhibitor.- The inhibitor is being metabolized or extruded by the cells.- Low or no expression of active MMP-12 by the cell line.- Assess the physicochemical properties of the inhibitor. Consider modifying the compound to improve permeability.- Use cell lines with known transporter expression or co-administer with transporter inhibitors as a control experiment.- Stimulate cells with an appropriate agent (e.g., PMA, LPS) to induce MMP-12 expression and confirm expression by Western blot or qPCR.
Inconsistent Results - Variation in cell seeding density.- Differences in cell health or passage number.- Mycoplasma contamination.- Use a cell counter for accurate seeding and ensure even cell distribution in the wells.- Use cells within a consistent passage number range and monitor cell viability.- Regularly test cell cultures for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: My MMP-12 inhibitor shows activity against other MMPs. How can I address this lack of selectivity?

A: Lack of selectivity is a major challenge due to the highly conserved active site among MMPs.[2] To address this:

  • Profile your inhibitor: Test your inhibitor against a panel of related MMPs (e.g., MMP-1, -2, -3, -8, -9, -13) to quantify its selectivity profile.

  • Use highly selective control compounds: Compare your inhibitor's effects to those of a well-characterized, selective MMP-12 inhibitor in parallel experiments.

  • Consider structure-activity relationship (SAR) studies: If you are in the drug development process, medicinal chemistry efforts can be directed towards modifying the inhibitor to exploit subtle differences in the S1' pocket of MMP-12 to enhance selectivity.

Q2: I am observing unexpected or off-target effects in my in vivo experiments. What could be the cause?

A: Off-target effects in vivo can be complex. Besides inhibiting other MMPs, some inhibitors can cause adverse effects. For instance, some broad-spectrum MMP inhibitors have been associated with musculoskeletal syndrome.[3] Consider the following:

  • The dual role of MMPs: Some MMPs can have protective roles in certain disease contexts. Broad inhibition may inadvertently block these beneficial functions.[4]

  • Complex biological roles of MMP-12: MMP-12 itself can have different, sometimes opposing, roles depending on the specific disease model and time point. For example, in some contexts, MMP-12 is involved in the resolution of inflammation.[5]

  • Pharmacokinetics and tissue distribution: The concentration of the inhibitor in the target tissue may not be optimal, or it may accumulate in other tissues, leading to off-target effects.

Q3: How can I be sure that the signal in my fluorometric assay is from MMP-12 activity?

A: To ensure the specificity of your fluorometric assay:

  • Use a selective inhibitor as a control: A highly selective MMP-12 inhibitor should abolish the signal, confirming that the activity is indeed from MMP-12.

  • Test in a null system: If possible, use cells or tissue lysates from an MMP-12 knockout model as a negative control.

  • Beware of photobleaching and inner filter effects: High concentrations of your compound or the fluorescent substrate can lead to artifacts. Ensure your measurements are in the linear range of the assay.[6]

Q4: What are the best practices for preparing samples for MMP-12 activity assays?

A: Proper sample preparation is critical for reliable results.

  • For cell lysates: After washing cells with cold PBS, use a compatible lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.[7]

  • For tissue homogenates: Mince the tissue and homogenize in an appropriate buffer on ice. Centrifuge to clarify the homogenate.[7]

  • For all samples: Determine the protein concentration to normalize the activity. Avoid repeated freeze-thaw cycles by storing samples in aliquots at -80°C.

Quantitative Data on MMP-12 Inhibitor Selectivity

The following table presents a compilation of inhibitory activities (IC50 or Ki values in nM) for selected MMP-12 inhibitors against a panel of other MMPs, illustrating the challenge of achieving high selectivity.

InhibitorMMP-12MMP-1MMP-2MMP-3MMP-8MMP-9MMP-13Reference
RXP470.1 0.2 (Ki)>10,000>10,000200>10,000>10,000300[8]
UK-370106 42 (IC50)>50,000>50,00023>50,000>50,000~4,200[8]
PF-00356231 1400 (IC50)--39017009800.65[8]
Linvemastat <10 (IC50)>10,000>10,000>10,000->10,000-[8]

Note: Lower values indicate higher potency. The selectivity is determined by the ratio of IC50 or Ki values.

Experimental Protocols

MMP-12 Enzymatic Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring MMP-12 activity using a quenched fluorogenic substrate.

Materials:

  • Recombinant human MMP-12

  • MMP-12 Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test inhibitor and a known selective MMP-12 inhibitor (positive control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 328/420 nm)

Procedure:

  • Reagent Preparation:

    • Warm all reagents to room temperature.

    • Reconstitute the MMP-12 enzyme and substrate according to the manufacturer's instructions.

    • Prepare serial dilutions of your test inhibitor and the control inhibitor in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted inhibitors to the respective wells. For the enzyme control (100% activity), add 10 µL of Assay Buffer. For the blank (no enzyme), add 10 µL of Assay Buffer.

    • Add 20 µL of the diluted MMP-12 enzyme to all wells except the blank wells.

    • Mix gently and incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the MMP substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately begin reading the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Cell-Based MMP-12 Activity Assay

This protocol describes a method to measure MMP-12 activity in a cellular context, for example, using macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Test inhibitor

  • Cell lysis buffer

  • MMP-12 activity assay kit (as described in the enzymatic assay)

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of the test inhibitor. Incubate for 1-2 hours.

    • Add LPS (e.g., 100 ng/mL) to stimulate MMP-12 expression and activity. Include an unstimulated control.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains secreted MMPs.

    • Wash the cells with PBS and lyse them with cell lysis buffer to obtain the cell lysate.

    • Centrifuge the supernatant and lysate to remove debris.

  • MMP-12 Activity Measurement:

    • Measure the MMP-12 activity in the collected supernatant and/or lysate using the fluorometric enzymatic assay described above.

  • Data Normalization and Analysis:

    • Measure the total protein concentration in the cell lysates using a BCA assay.

    • Normalize the MMP-12 activity to the total protein concentration.

    • Calculate the percent inhibition of MMP-12 activity for each inhibitor concentration compared to the stimulated control.

Visualizations

MMP12_Signaling_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage Pro_MMP12 Pro-MMP-12 Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 proteolytic activation ECM Extracellular Matrix (e.g., Elastin) Active_MMP12->ECM degrades Chemokines Chemokines Active_MMP12->Chemokines processes Degraded_ECM Degraded ECM ECM->Degraded_ECM Processed_Chemokines Processed Chemokines Chemokines->Processed_Chemokines LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Pathway MAPK Pathway (ERK, p38) TLR4->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway activates MMP12_Gene MMP-12 Gene Transcription MAPK_Pathway->MMP12_Gene NFkB_Pathway->MMP12_Gene MMP12_mRNA MMP-12 mRNA MMP12_Gene->MMP12_mRNA transcribes MMP12_mRNA->Pro_MMP12 translates & secretes Secreted_Pro_MMP12 Secretion

Caption: MMP-12 activation and signaling in macrophages.

MMP12_Inhibitor_Workflow cluster_screening Screening & Initial Characterization cluster_validation Validation & Selectivity cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Primary_Assay Primary Enzymatic Assay (MMP-12) HTS->Primary_Assay Dose_Response IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (vs. other MMPs) Dose_Response->Selectivity_Panel Cell_Assay Cell-Based Assay (Potency & Toxicity) Selectivity_Panel->Cell_Assay In_Vivo_Model In Vivo Efficacy (Disease Model) Cell_Assay->In_Vivo_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Model->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Experimental workflow for MMP-12 inhibitor development.

Troubleshooting_MMP12_Assay Start Inconsistent or Unexpected Assay Results Assay_Type What type of assay? Start->Assay_Type Enzymatic_Issue Problem with Enzymatic Assay? Assay_Type->Enzymatic_Issue Enzymatic Cell_Issue Problem with Cell-Based Assay? Assay_Type->Cell_Issue Cell-Based Signal_Problem Is the signal abnormal? Enzymatic_Issue->Signal_Problem Variability_Problem Is there high variability? Enzymatic_Issue->Variability_Problem Toxicity_Problem Is there high cell toxicity? Cell_Issue->Toxicity_Problem Efficacy_Problem Is inhibitor efficacy low? Cell_Issue->Efficacy_Problem No_Signal Low/No Signal Signal_Problem->No_Signal Yes High_BG High Background Signal_Problem->High_BG No, it's too high Check_Pipetting Check Pipetting & Reagents Variability_Problem->Check_Pipetting Yes Check_Toxicity_Dose Check Compound Dose & Solvent Toxicity_Problem->Check_Toxicity_Dose Yes Check_Permeability Check Cell Permeability & MMP-12 Expression Efficacy_Problem->Check_Permeability Yes

Caption: Troubleshooting decision tree for MMP-12 inhibitor assays.

References

Technical Support Center: Ensuring Consistent Linvemastat Delivery in Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure consistent and reliable delivery of Linvemastat in oral gavage studies. The following information addresses common challenges, provides detailed protocols, and offers troubleshooting solutions to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as FP-020) is a potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12 is an enzyme involved in the breakdown of the extracellular matrix and plays a key role in inflammatory and fibrotic diseases.[1][4] By inhibiting MMP-12, this compound aims to modulate immune pathways and reduce fibrosis, making it a therapeutic candidate for conditions like severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases (IBD).[1][3]

Q2: What are the known physicochemical properties of this compound relevant to formulation?

A2: this compound is a small molecule drug that exhibits poor aqueous solubility. This is a critical factor to consider for oral formulation, as it can lead to variable dissolution and absorption in the gastrointestinal tract.[5] Due to its hydrophobic nature, careful formulation is necessary for effective oral administration in preclinical studies.

Q3: Is there a standard, published vehicle for the oral gavage of this compound?

A3: While specific, proprietary formulation details for this compound in preclinical studies are not always publicly available, a common and effective approach for poorly water-soluble compounds is to prepare a suspension.[5] A widely used vehicle for such compounds is an aqueous suspension containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent such as Tween 80. The optimal formulation may need to be determined empirically for your specific experimental conditions.

Q4: How can I ensure a homogenous suspension of this compound for consistent dosing?

A4: To ensure a homogenous suspension, it is crucial to follow a detailed preparation protocol. This typically involves creating a smooth paste of the this compound powder with a small amount of the vehicle before gradually adding the remaining vehicle while continuously mixing.[6] Sonication can be employed to reduce particle size and improve the uniformity of the suspension.[5] It is imperative to vortex or stir the suspension vigorously immediately before drawing each dose to ensure that the compound is evenly distributed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the oral gavage of this compound.

Issue Possible Cause Recommended Solution
Inconsistent experimental results (high variability in efficacy or pharmacokinetics) 1. Inhomogeneous formulation: The drug is not evenly suspended, leading to inaccurate dosing. 2. Poor bioavailability: The compound precipitates in the gastrointestinal tract due to poor solubility.1. Improve formulation homogeneity: Ensure thorough vortexing or stirring of the suspension immediately before each administration. Prepare the formulation fresh daily. 2. Optimize the vehicle: Consider using a co-solvent system (e.g., a small percentage of DMSO or PEG 400) if compatible with your animal model, to improve solubility. Ensure the final concentration of any organic solvent is low to avoid toxicity.
Difficulty in administering the formulation due to high viscosity 1. High concentration of the suspending agent (e.g., CMC). 1. Adjust vehicle composition: Try using a lower viscosity grade of CMC or decrease its concentration. Ensure that the compound remains adequately suspended. 2. Use a larger gauge gavage needle.
Clogging of the gavage needle 1. Large particles in the suspension. 2. High viscosity of the formulation. 1. Reduce particle size: Ensure the this compound powder is finely milled before preparing the suspension. Sonication of the final suspension is highly recommended. 2. Decrease viscosity: Refer to the solutions for high viscosity above.
Animal distress during or after gavage (e.g., coughing, signs of pain) 1. Improper gavage technique: The gavage needle may have entered the trachea or caused injury to the esophagus. 2. Administration of too large a volume or too rapid administration. 1. Ensure proper training: All personnel should be thoroughly trained in the correct oral gavage technique for the specific animal model. The head and neck of the animal should be properly aligned to straighten the path to the esophagus.[6] 2. Adhere to volume limits: The administration volume should not exceed 10 mL/kg for mice.[6] Administer the suspension slowly to prevent reflux.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension (0.5% CMC / 0.1% Tween 80)

This protocol describes the preparation of a standard aqueous suspension for a poorly water-soluble compound like this compound.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sonicator (bath or probe)

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle (0.5% CMC / 0.1% Tween 80 in water): a. Heat approximately half of the required volume of sterile water to about 60°C. b. Slowly add the CMC-Na powder to the heated water while stirring vigorously to prevent clumping. c. Once the CMC-Na is dispersed, remove the solution from the heat and allow it to cool to room temperature. d. Add the Tween 80 to the CMC solution and mix thoroughly. e. Add the remaining volume of sterile water and continue to stir until a clear, uniform solution is formed.

  • Prepare the this compound Suspension: a. Calculate the required amount of this compound powder based on the desired final concentration and total volume. b. Weigh the this compound powder accurately. c. To ensure a fine, uniform suspension, it is recommended to first triturate the this compound powder in a mortar and pestle. d. Add a small amount of the prepared vehicle to the powder to form a smooth paste. e. Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenization and Storage: a. Once all the vehicle has been added, continue to stir the suspension for at least 30 minutes to ensure homogeneity. b. For optimal results, sonicate the suspension to reduce particle size. Use a bath sonicator for 15-30 minutes or a probe sonicator with appropriate settings, avoiding overheating. c. Store the suspension at 4°C, protected from light. It is recommended to prepare the formulation fresh daily.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for the oral administration of a this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice) with a ball-tip

  • 1 mL syringes

  • Animal scale

Procedure:

  • Dose Calculation: a. Weigh the mouse to accurately calculate the required dosing volume. The typical gavage volume for mice is between 5-10 mL/kg.

  • Preparation for Dosing: a. Thoroughly vortex or stir the this compound suspension to ensure it is homogenous immediately before drawing the dose. b. Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.

  • Animal Restraint and Gavage: a. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and neck should be in a straight line with the body to facilitate passage of the gavage needle. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle. d. Once the needle is in the esophagus, slowly administer the suspension. e. After administration, gently remove the needle.

  • Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 10-15 minutes.

Mandatory Visualizations

MMP12_Signaling_Pathway cluster_stimulus Pro-fibrotic/Inflammatory Stimuli cluster_cells Cellular Sources cluster_ecm Extracellular Matrix Components cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines Macrophages Macrophages Inflammatory Cytokines->Macrophages activate Growth Factors (e.g., TGF-β) Growth Factors (e.g., TGF-β) Fibroblasts Fibroblasts Growth Factors (e.g., TGF-β)->Fibroblasts activate Pro-MMP-12 (inactive) Pro-MMP-12 (inactive) Macrophages->Pro-MMP-12 (inactive) secrete Fibroblasts->Pro-MMP-12 (inactive) secrete MMP-12 (active) MMP-12 (active) Pro-MMP-12 (inactive)->MMP-12 (active) activation Elastin Elastin MMP-12 (active)->Elastin degrades Collagen IV Collagen IV MMP-12 (active)->Collagen IV degrades Fibronectin Fibronectin MMP-12 (active)->Fibronectin degrades This compound This compound This compound->MMP-12 (active) ECM Degradation ECM Degradation Elastin->ECM Degradation Collagen IV->ECM Degradation Fibronectin->ECM Degradation Release of Bioactive Molecules Release of Bioactive Molecules ECM Degradation->Release of Bioactive Molecules Cell Migration & Invasion Cell Migration & Invasion Release of Bioactive Molecules->Cell Migration & Invasion Fibrosis & Tissue Remodeling Fibrosis & Tissue Remodeling Cell Migration & Invasion->Fibrosis & Tissue Remodeling

Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration Calculate Dose Calculate Dose Prepare Vehicle Prepare Vehicle Calculate Dose->Prepare Vehicle Weigh this compound Weigh this compound Prepare Vehicle->Weigh this compound Create Paste Create Paste Weigh this compound->Create Paste Gradual Suspension Gradual Suspension Create Paste->Gradual Suspension Sonicate Sonicate Gradual Suspension->Sonicate Weigh Animal Weigh Animal Sonicate->Weigh Animal Vortex Suspension Vortex Suspension Weigh Animal->Vortex Suspension Draw Dose Draw Dose Vortex Suspension->Draw Dose Restrain Animal Restrain Animal Draw Dose->Restrain Animal Administer Dose Administer Dose Restrain Animal->Administer Dose Monitor Animal Monitor Animal Administer Dose->Monitor Animal

Caption: Experimental workflow for preparing and administering a this compound oral suspension.

References

Validation & Comparative

A Comparative Guide to Linvemastat and Aderamastat: Potency and Selectivity of Two MMP-12 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of two orally available, selective matrix metalloproteinase-12 (MMP-12) inhibitors: linvemastat (FP-020) and aderamastat (B12388083) (FP-025). Both compounds were developed by Foresee Pharmaceuticals for the treatment of inflammatory and fibrotic diseases.

Executive Summary

This compound is a next-generation MMP-12 inhibitor that has demonstrated greater potency compared to aderamastat, with both compounds exhibiting high selectivity for MMP-12. While specific IC50 values for aderamastat are not publicly available, qualitative data confirms its high selectivity. This guide summarizes the available quantitative and qualitative data, provides a detailed experimental protocol for assessing MMP-12 inhibition, and illustrates the relevant biological pathway and experimental workflow.

Data Presentation: Potency and Selectivity

The following table summarizes the available data on the potency and selectivity of this compound and aderamastat against their primary target, MMP-12, and other matrix metalloproteinases.

CompoundTargetPotency (IC50)Selectivity Profile
This compound (FP-020) MMP-12< 10 nM[1]Highly selective against MMP-1, -2, -3, -7, -9, -10, and -14.[1]
Aderamastat (FP-025) MMP-12Not specifiedHighly selective. 90-fold more selective for MMP-12 over MMP-2 and 100 to 1000-fold more selective over seven other MMP family members.[2][3]

Experimental Protocols

In Vitro MMP-12 Inhibition Assay (Fluorometric Method)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-12 using a fluorogenic substrate.

1. Materials and Reagents:

  • Recombinant human MMP-12 (active form)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Test compounds (this compound, aderamastat) dissolved in DMSO

  • A known MMP-12 inhibitor as a positive control (e.g., NNGH)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of approximately 328/393 nm.

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the recombinant human MMP-12 in cold assay buffer to the desired working concentration.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 50 µL of the diluted test compounds or controls at various concentrations.

    • Add 50 µL of the diluted MMP-12 enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitors to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the fluorogenic MMP-12 substrate solution to each well.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage (initial velocity) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

MMP12_Signaling_Pathway MMP-12 Signaling in Inflammation and Tissue Remodeling cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_effects Downstream Effects ECM Extracellular Matrix (e.g., Elastin) ECM_Degradation ECM Degradation ECM->ECM_Degradation Pro-inflammatory\nMediators Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory\nMediators->Inflammation MMP12_active Active MMP-12 MMP12_active->ECM degrades MMP12_active->Pro-inflammatory\nMediators activates Pro_MMP12 Pro-MMP-12 Pro_MMP12->MMP12_active Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Signaling_Pathways Intracellular Signaling (e.g., MAPK, NF-κB) Inflammatory_Stimuli->Signaling_Pathways activates MMP12_Gene MMP-12 Gene Transcription Signaling_Pathways->MMP12_Gene induces MMP12_Gene->Pro_MMP12 leads to translation Tissue_Remodeling Tissue Remodeling ECM_Degradation->Tissue_Remodeling Inflammation->Tissue_Remodeling

Caption: Role of MMP-12 in inflammation and tissue remodeling.

IC50_Determination_Workflow Workflow for IC50 Determination of MMP-12 Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - MMP-12 Enzyme - Fluorogenic Substrate - Inhibitors (Serial Dilutions) Plate_Loading Load 96-well Plate: - Inhibitors - MMP-12 Enzyme Reagent_Prep->Plate_Loading Incubation Incubate at 37°C (30 min) Plate_Loading->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading (Ex/Em: 328/393 nm) Reaction_Start->Fluorescence_Reading Calculate_Velocity Calculate Initial Velocity (Slope of Fluorescence Curve) Fluorescence_Reading->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of MMP-12 inhibitors.

References

Linvemastat in the Landscape of Selective MMP-12 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Linvemastat (FP-020), a novel selective matrix metalloproteinase-12 (MMP-12) inhibitor, with other selective inhibitors of the same target. This analysis is based on currently available data and aims to objectively present their performance and underlying experimental context.

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme in the breakdown of the extracellular matrix, particularly elastin.[1] Its dysregulation is implicated in various inflammatory and degenerative diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.[1][2] This has spurred the development of selective MMP-12 inhibitors as promising therapeutic agents.[1]

This compound (FP-020), developed by Foresee Pharmaceuticals, is a highly potent and selective oral MMP-12 inhibitor.[3][4] It is a new-generation inhibitor following their earlier compound, aderamastat (B12388083) (FP-025).[4] While direct head-to-head clinical efficacy data with other selective MMP-12 inhibitors is not yet publicly available, preclinical data and Phase 1 trial results for this compound provide a basis for initial comparison.

Quantitative Data Summary

The development of selective MMP-12 inhibitors has been a focus of research to overcome the challenges of off-target effects seen with broad-spectrum MMP inhibitors.[1] Achieving high selectivity is crucial for a favorable safety profile.[1] The following table summarizes available data for this compound and its predecessor, aderamastat. Information on other selective MMP-12 inhibitors is limited in the public domain, preventing a direct quantitative comparison at this stage.

InhibitorDevelopment StageKey Reported FindingsSource
This compound (FP-020) Phase 2 planned for 2025Favorable safety and tolerability in Phase 1. Described as having "superior potency and pharmacokinetic properties" compared to other MMP-12 inhibitors. Greater potency than aderamastat (FP-025).[3][4][5]
Aderamastat (FP-025) Phase 2Positive outcomes in a Phase 2 asthma study.[5]
MMP408 PreclinicalDescribed as a potent and selective MMP-12 inhibitor.[6]

Signaling Pathway and Experimental Workflow

The therapeutic potential of MMP-12 inhibitors lies in their ability to modulate inflammatory and fibrotic pathways. MMP-12, primarily secreted by macrophages, plays a significant role in tissue remodeling and inflammatory responses.[1] Its inhibition can prevent the excessive degradation of the extracellular matrix, thereby reducing tissue damage.[1]

Below are diagrams illustrating the general signaling pathway involving MMP-12 and a typical experimental workflow for evaluating MMP-12 inhibitors.

MMP12_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Inflammatory\nStimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory\nStimuli->Macrophage activates MMP-12\n(Macrophage Elastase) MMP-12 (Macrophage Elastase) Macrophage->MMP-12\n(Macrophage Elastase) secretes Extracellular\nMatrix (Elastin) Extracellular Matrix (Elastin) MMP-12\n(Macrophage Elastase)->Extracellular\nMatrix (Elastin) degrades Matrix\nDegradation Matrix Degradation Extracellular\nMatrix (Elastin)->Matrix\nDegradation Tissue\nDamage Tissue Damage Matrix\nDegradation->Tissue\nDamage This compound This compound (Selective MMP-12 Inhibitor) This compound->MMP-12\n(Macrophage Elastase) inhibits

Caption: General signaling pathway of MMP-12 in tissue degradation.

Experimental_Workflow Inhibitor\nScreening Inhibitor Screening In Vitro\nAssays In Vitro Assays Inhibitor\nScreening->In Vitro\nAssays Potency & Selectivity Cell-based\nAssays Cell-based Assays In Vitro\nAssays->Cell-based\nAssays Cellular Efficacy Animal\nModels Animal Models Cell-based\nAssays->Animal\nModels In Vivo Efficacy & PK/PD Clinical\nTrials (Phase 1-3) Clinical Trials (Phase 1-3) Animal\nModels->Clinical\nTrials (Phase 1-3) Safety & Efficacy in Humans Data\nAnalysis Data Analysis Clinical\nTrials (Phase 1-3)->Data\nAnalysis

Caption: Typical workflow for evaluating MMP-12 inhibitors.

Experimental Protocols

Detailed experimental protocols for this compound are not yet fully published. However, based on standard drug development practices and information from clinical trial registrations, the evaluation of this compound likely involved the following key experiments:

Preclinical Evaluation
  • Enzyme Inhibition Assays: To determine the potency (IC50) of this compound against recombinant human MMP-12 and its selectivity against other MMPs. These assays typically involve incubating the enzyme with a fluorescent substrate and measuring the rate of substrate cleavage in the presence of varying concentrations of the inhibitor.

  • Cell-Based Assays: Using cell lines that express MMP-12 (e.g., macrophage cell lines) to assess the inhibitor's ability to block MMP-12 activity in a cellular context.

  • In Vivo Animal Models: Efficacy of this compound was likely tested in animal models of relevant diseases, such as elastase-induced emphysema in mice, which is a common model for COPD.[6] These studies would assess the ability of the drug to prevent or reverse disease pathology.

Clinical Evaluation
  • Phase 1 Clinical Trial (NCT07191535 as an example for a Phase 2 trial): The completed Phase 1 trial for this compound was a randomized, double-blind, placebo-controlled study in healthy volunteers.[3][7] It involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and pharmacokinetics of the drug.[3]

    • SAD Study: Subjects receive a single dose of this compound or placebo, with escalating doses in subsequent cohorts.

    • MAD Study: Subjects receive multiple doses of this compound or placebo over a set period to assess steady-state pharmacokinetics and long-term safety.

Future Outlook

The development of selective MMP-12 inhibitors like this compound holds significant promise for the treatment of various inflammatory and fibrotic diseases.[3] As this compound progresses into Phase 2 clinical trials, more definitive data on its efficacy compared to other treatments and potentially other MMP-12 inhibitors will become available. The key to the success of this new generation of MMP inhibitors will be their ability to demonstrate clinical efficacy without the dose-limiting side effects that plagued earlier broad-spectrum inhibitors.[8] Researchers eagerly await the publication of peer-reviewed data to fully assess the therapeutic potential of this compound.

References

Linvemastat vs. Broad-Spectrum MMP Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new era of precision in targeting matrix metalloproteinases (MMPs) is dawning with the advent of selective inhibitors like Linvemastat. This guide provides a comprehensive comparison between this compound, a highly selective MMP-12 inhibitor, and traditional broad-spectrum MMP inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis supported by available data.

This comparison will delve into the critical aspects of efficacy, selectivity, and potential side effects, highlighting the scientific rationale for the development of targeted MMP inhibitors. The information is intended to assist in making informed decisions for future research and therapeutic development.

Executive Summary

This compound (FP-020) is a next-generation, orally available, small molecule inhibitor that demonstrates high potency and selectivity for MMP-12, an enzyme implicated in various inflammatory and fibrotic diseases.[1][2][3] In contrast, early-generation broad-spectrum MMP inhibitors were designed to inhibit a wide range of MMPs. While this approach showed initial promise in preclinical models for conditions like cancer, it was ultimately unsuccessful in clinical trials due to a lack of efficacy and significant dose-limiting side effects, most notably musculoskeletal syndrome (MSS). The development of selective inhibitors like this compound represents a significant advancement, aiming to provide therapeutic benefits by targeting specific disease-driving MMPs while avoiding the adverse effects associated with non-specific inhibition.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available performance data for this compound and a representative broad-spectrum MMP inhibitor, Marimastat.

Table 1: General Characteristics

FeatureThis compound (FP-020)Broad-Spectrum MMP Inhibitors (e.g., Marimastat)
Primary Target MMP-12[1][2][3]Multiple MMPs
Mechanism of Action Highly selective, potent inhibition of MMP-12Non-selective chelation of the zinc ion in the active site of various MMPs
Therapeutic Approach Targeted therapy for specific inflammatory and fibrotic diseasesBroad inhibition for conditions like cancer
Reported Side Effects Phase 1 trials reported mild and transient adverse events[1][2][3]Musculoskeletal syndrome (arthralgia, myalgia, tendinitis), gastrointestinal disorders

Table 2: Selectivity Profile (IC50 Values in nM)

MMP TargetThis compound (FP-020)Marimastat
MMP-12 Highly Potent (Specific IC50 not publicly available)-
MMP-1 High selectivity over other MMPs implied5
MMP-2 High selectivity over other MMPs implied6
MMP-3 High selectivity over other MMPs implied-
MMP-7 High selectivity over other MMPs implied13
MMP-8 High selectivity over other MMPs implied-
MMP-9 High selectivity over other MMPs implied3
MMP-13 High selectivity over other MMPs implied-
MMP-14 High selectivity over other MMPs implied9

Note: Specific IC50 values for this compound against a full panel of MMPs are not yet publicly available. However, its predecessor, Aderamastat (FP-025), which has a similar high selectivity profile, demonstrated a 90-fold greater selectivity for MMP-12 over its closest family member, MMP-2, and a selectivity of two to three orders of magnitude over seven other MMP family members.

Mechanism of Action: The Advantage of Selectivity

Broad-spectrum MMP inhibitors, such as Marimastat and Batimastat, function by binding to the catalytic zinc ion present in the active site of MMPs. This non-selective chelation blocks the enzymatic activity of a wide range of MMPs. While this was initially thought to be advantageous for diseases with complex MMP involvement like cancer, it also led to the inhibition of MMPs crucial for normal physiological processes, resulting in severe side effects.

This compound, on the other hand, is designed for high selectivity towards MMP-12. This targeted approach is based on the understanding that specific MMPs play distinct roles in pathology. By focusing on MMP-12, which is a key mediator in inflammatory and fibrotic diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD), this compound aims to disrupt the disease process without interfering with the beneficial functions of other MMPs.[1][2][3]

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug development. A standard method for this is the in vitro MMP inhibition assay using a fluorogenic substrate.

Fluorogenic MMP Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-12)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • Test inhibitor (e.g., this compound, Marimastat) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it is activated according to the manufacturer's instructions. This often involves incubation with an activating agent like APMA (4-aminophenylmercuric acetate).

  • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer to obtain a range of concentrations.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Add the activated MMP enzyme to all wells except the blank control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. The cleavage of the substrate by the MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Signaling Pathway

MMP_Inhibition_Pathway General Mechanism of MMP Inhibition cluster_broad Broad-Spectrum Inhibition cluster_selective Selective Inhibition Broad_Inhibitor Broad-Spectrum MMP Inhibitor (e.g., Marimastat) MMP_Family Multiple MMPs (MMP-1, -2, -3, -7, -9, etc.) Broad_Inhibitor->MMP_Family Inhibits Side_Effects Musculoskeletal Syndrome (MSS) MMP_Family->Side_Effects Leads to ECM_Degradation Extracellular Matrix Degradation MMP_Family->ECM_Degradation Selective_Inhibitor Selective MMP Inhibitor (this compound) MMP12 MMP-12 Selective_Inhibitor->MMP12 Specifically Inhibits Therapeutic_Effect Targeted Therapeutic Effect MMP12->Therapeutic_Effect Modulates Disease MMP12->ECM_Degradation

Caption: Contrasting mechanisms of broad-spectrum and selective MMP inhibitors.

Experimental Workflow

MMP_Assay_Workflow Experimental Workflow for IC50 Determination Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Prep_Enzyme Activate Recombinant MMP Enzyme Start->Prep_Enzyme Incubate Incubate Enzyme with Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Plot Inhibition Curve Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50

Caption: A streamlined workflow for assessing MMP inhibitor potency.

Conclusion

The development of this compound marks a pivotal shift from the broad-spectrum approach to a more refined, target-specific strategy in MMP inhibition. While broad-spectrum inhibitors faced significant hurdles in clinical development due to their indiscriminate activity and resulting side effects, the high selectivity of this compound for MMP-12 offers the potential for a much-improved safety profile and targeted efficacy in specific inflammatory and fibrotic diseases. As more clinical data for this compound becomes available, the scientific community will gain a clearer understanding of the therapeutic benefits of this selective approach. For researchers in drug development, the story of MMP inhibitors serves as a powerful case study on the importance of target selectivity in modern therapeutic design.

References

Linvemastat vs. Placebo: A Pre-Efficacy Clinical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the emerging therapeutic profile of Linvemastat, a novel MMP-12 inhibitor.

This compound (FP-020) is a potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12) under development for the treatment of inflammatory and fibrotic diseases, including severe asthma and inflammatory bowel disease (IBD).[1][2] This guide provides a comprehensive comparison of this compound against a placebo, based on available preclinical and Phase 1 clinical trial data. As Phase 2 efficacy trials are planned for 2025, this document focuses on the mechanism of action, safety, tolerability, and pharmacokinetic profile of this compound.[3][4]

Mechanism of Action: Targeting the MMP-12 Signaling Pathway

Matrix metalloproteinase-12, secreted by macrophages, plays a significant role in the modulation of immune pathways and fibrosis.[1][2] In diseases like asthma and IBD, MMP-12 is associated with disease severity through its role in inflammation and tissue remodeling.[5][6] this compound is designed to inhibit MMP-12, thereby aiming to provide a disease-modifying therapeutic effect.[3] The simplified signaling pathway below illustrates the role of MMP-12 in promoting inflammation and fibrosis.

MMP12_Pathway cluster_upstream Upstream Triggers cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Pathogens) Macrophage Macrophage Inflammatory_Stimuli->Macrophage Activates MMP12_expression MMP-12 Gene Expression & Secretion Macrophage->MMP12_expression Induces ECM_Degradation Extracellular Matrix Degradation MMP12_expression->ECM_Degradation Leads to Inflammation Inflammation MMP12_expression->Inflammation Promotes Growth_Factor_Release Release of Growth Factors (e.g., TGF-β) ECM_Degradation->Growth_Factor_Release Fibrosis Fibrosis & Tissue Remodeling Growth_Factor_Release->Fibrosis Inflammation->Fibrosis This compound This compound This compound->MMP12_expression Inhibits

Caption: Pro-inflammatory and pro-fibrotic signaling pathway of MMP-12 and the inhibitory action of this compound.

Phase 1 Clinical Trial: Safety, Tolerability, and Pharmacokinetics

A recently completed Phase 1 clinical trial evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[4][7] The study was conducted in two parts: a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) component, both of which were randomized and placebo-controlled.[4][7]

Experimental Protocol: Phase 1 Study

The primary objective of the Phase 1 trial was to assess the safety and tolerability of single and multiple oral doses of this compound.[4] Secondary objectives included the characterization of the pharmacokinetic profile of this compound. The study was conducted in Australia with healthy adult subjects.[4][7]

Table 1: Phase 1 Clinical Trial Design

Study PartNumber of SubjectsTreatment GroupsDurationPrimary Endpoints
Part 1: Single Ascending Dose (SAD) 40This compound (single oral dose) or PlaceboSingle DoseSafety, Tolerability, Pharmacokinetics
Part 2: Multiple Ascending Dose (MAD) 24This compound (once daily oral dose) or Placebo10 daysSafety, Tolerability, Pharmacokinetics

Data sourced from Foresee Pharmaceuticals press releases.[4][7]

Phase 1 Results Summary

The Phase 1 trial demonstrated that this compound was well-tolerated, with no serious adverse events reported.[7][8] The most common treatment-emergent adverse events were mild nausea and headache, which were recoverable.[7][8] The preliminary data also highlighted a promising pharmacokinetic profile, supporting the evaluation of different dosing intervals for future trials.[3] While specific quantitative data comparing the incidence of adverse events between the this compound and placebo groups have not been publicly released, the overall safety profile was deemed favorable.[8]

Phase1_Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization SAD_this compound This compound (Single Ascending Dose) Randomization->SAD_this compound Part 1 SAD_Placebo Placebo (Single Dose) Randomization->SAD_Placebo Part 1 MAD_this compound This compound (Multiple Ascending Dose) Randomization->MAD_this compound Part 2 MAD_Placebo Placebo (10 Days) Randomization->MAD_Placebo Part 2 Follow_Up Safety & PK Follow-up SAD_this compound->Follow_Up SAD_Placebo->Follow_Up MAD_this compound->Follow_Up MAD_Placebo->Follow_Up Data_Analysis Data Analysis (Safety, Tolerability, PK) Follow_Up->Data_Analysis

Caption: Workflow of the Phase 1 SAD/MAD clinical trial for this compound.

Planned Phase 2 Clinical Trial: Evaluating Therapeutic Efficacy in Asthma

Building on the positive Phase 1 results, a Phase 2 clinical trial, named the "syMMPonia" study, is planned to evaluate the efficacy of this compound in patients with partially controlled, moderate-to-severe asthma.[9][10] This study will be a randomized, double-blind, placebo-controlled trial.[9][10]

Experimental Protocol: Phase 2 "syMMPonia" Study

The primary objective of the syMMPonia study is to assess the effect of this compound on lung function in adults with moderate-to-severe asthma who are symptomatic despite standard of care treatment.[8][10] The study will enroll approximately 135 participants across multiple global sites.[8]

Table 2: Planned Phase 2 "syMMPonia" Clinical Trial Design

ParameterDescription
Study Title syMMPonia: A Phase 2 Study of this compound (FP-020) in Uncontrolled Asthma
Phase 2
Study Design Randomized, Double-Blind, Placebo-Controlled
Target Population Adults with moderate-to-severe, partially controlled asthma (T2-high) on inhaled corticosteroids and long-acting beta-agonists
Number of Participants Approximately 135
Treatment Arms 1. This compound (Dose 1) 2. This compound (Dose 2) 3. Placebo
Treatment Duration 16 weeks
Primary Endpoint Change in pre-bronchodilator FEV₁ (Forced Expiratory Volume in 1 second)
Secondary Endpoints Asthma control, exacerbation rates, use of rescue medication, and inflammatory markers

Information sourced from clinical trial registries and company presentations.[9][10]

Phase2_Workflow Patient_Recruitment Patient Recruitment (Moderate-to-Severe Asthma) Screening_Eligibility Screening & Eligibility (Inclusion/Exclusion Criteria) Patient_Recruitment->Screening_Eligibility Randomization Randomization Screening_Eligibility->Randomization Treatment_Arm_1 This compound (Dose 1) + Standard of Care Randomization->Treatment_Arm_1 Treatment_Arm_2 This compound (Dose 2) + Standard of Care Randomization->Treatment_Arm_2 Treatment_Arm_3 Placebo + Standard of Care Randomization->Treatment_Arm_3 Treatment_Period 16-Week Treatment Period Treatment_Arm_1->Treatment_Period Treatment_Arm_2->Treatment_Period Treatment_Arm_3->Treatment_Period Endpoint_Assessment Endpoint Assessment (FEV₁, Asthma Control, etc.) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Endpoint_Assessment->Data_Analysis

Caption: Workflow of the planned Phase 2 "syMMPonia" clinical trial.

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action for inflammatory and fibrotic diseases. The completed Phase 1 trial has established a favorable safety and pharmacokinetic profile compared to placebo in healthy volunteers. The upcoming Phase 2 "syMMPonia" study will be crucial in determining the therapeutic efficacy of this compound in a patient population. The scientific community awaits the results of this trial to better understand the potential of MMP-12 inhibition as a treatment strategy for moderate-to-severe asthma.

References

Linvemastat: A Comparative Analysis of its Cross-reactivity Profile Against Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linvemastat (also known as FP-020) is an investigational, orally administered, small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12) developed by Foresee Pharmaceuticals.[1][2][3][4][5] It is currently in clinical development for the treatment of inflammatory and fibrotic diseases, including severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2][5] A key attribute highlighted by its developers is its high potency and selectivity for MMP-12, which is crucial for minimizing off-target effects and enhancing its safety profile. This guide provides a comparative overview of the cross-reactivity of this compound against other MMPs, based on available preclinical data.

Executive Summary

This compound is designed as a highly selective inhibitor of MMP-12, a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3][4][5] While specific quantitative cross-reactivity data for this compound against a full panel of MMPs is not yet publicly available, information on its predecessor compound, Aderamastat (FP-025), which is stated to have a "similarly high selectivity," provides valuable insight.[1][3][4] Preclinical studies on Aderamastat demonstrate a significant selectivity for MMP-12 over other MMP family members, suggesting a favorable profile for this compound. This targeted approach is anticipated to offer a better therapeutic window compared to broader-spectrum MMP inhibitors, which have been associated with significant side effects.

Cross-reactivity Profile

As specific inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against a comprehensive panel of MMPs are not publicly disclosed, we present the selectivity data for the closely related compound, Aderamastat (FP-025), as a surrogate. A preclinical study on Aderamastat reported a 90-fold selectivity over its closest related MMP, MMP-2, and a selectivity of two to three orders of magnitude over seven other MMPs.

Table 1: Comparative Selectivity of Aderamastat (FP-025) against various MMPs

MMP TargetSelectivity vs. MMP-12Implied PotencyKey Functions
MMP-12 (Macrophage Elastase) Primary Target High Elastin degradation, macrophage migration, activation of other MMPs, tissue remodeling in lung diseases.
MMP-2 (Gelatinase A)90-fold lowerLowerDegradation of type IV collagen and gelatin, involved in angiogenesis and tumor invasion.
Other MMPs (7 unspecified)100 to 1000-fold lowerSubstantially LowerDiverse roles in extracellular matrix remodeling, wound healing, and inflammation.

Note: This table is based on the selectivity profile of Aderamastat (FP-025) as a proxy for this compound, as reported in preclinical studies. The exact quantitative values for this compound may differ.

Experimental Protocols

The determination of the cross-reactivity profile of an MMP inhibitor like this compound typically involves a series of in vitro enzymatic assays. A general methodology for such an experiment is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human MMPs.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)

  • Fluorogenic MMP substrate specific for each enzyme

  • This compound (or other test inhibitors) at various concentrations

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • 96-well microplates (black, for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with a chemical activator like p-aminophenylmercuric acetate (B1210297) (APMA) or a proteolytic enzyme like trypsin.

  • Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of concentrations.

  • Assay Reaction:

    • Activated MMP enzyme is added to the wells of the microplate.

    • The various concentrations of this compound are added to the respective wells.

    • The plate is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrates, Buffers) plate Dispense Activated MMPs and this compound into Microplate reagents->plate inhibitor Prepare Serial Dilutions of this compound inhibitor->plate incubate Incubate for Inhibitor-Enzyme Binding plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound against MMPs.

Signaling Pathway Involvement

MMP-12 plays a significant role in the pathophysiology of chronic respiratory diseases like asthma and COPD through its involvement in airway inflammation and remodeling.[6][7][8][9][10][11][12] It is primarily secreted by macrophages in the lungs in response to inflammatory stimuli such as allergens, cigarette smoke, and pro-inflammatory cytokines like IL-1β and TNF-α.[7][8]

Once activated, MMP-12 contributes to disease progression through several mechanisms:

  • Extracellular Matrix (ECM) Degradation: MMP-12 is a potent elastase, degrading elastin, a key component of the lung's ECM. This leads to tissue destruction, emphysema, and impaired lung function.[9][12]

  • Inflammatory Cell Recruitment: The degradation of ECM by MMP-12 generates fragments that act as chemoattractants for inflammatory cells, such as monocytes and neutrophils, perpetuating the inflammatory cycle.[12]

  • Activation of other MMPs: MMP-12 can activate other pro-MMPs, leading to a broader cascade of ECM degradation and tissue remodeling.[7]

  • Modulation of Cytokine and Chemokine Activity: MMP-12 can process and alter the activity of various signaling molecules, further influencing the inflammatory environment.

By selectively inhibiting MMP-12, this compound aims to interrupt these pathological processes, thereby reducing airway inflammation and preventing or slowing down the progression of tissue remodeling.

G cluster_stimuli Inflammatory Stimuli cluster_cellular Cellular Response cluster_effects Pathophysiological Effects stimuli Cigarette Smoke, Allergens, IL-1β, TNF-α macrophage Macrophage stimuli->macrophage pro_mmp12 Pro-MMP-12 (inactive) macrophage->pro_mmp12 Upregulation & Secretion mmp12 MMP-12 (active) pro_mmp12->mmp12 Activation ecm ECM Degradation (Elastin) mmp12->ecm inflammation Inflammatory Cell Recruitment mmp12->inflammation remodeling Airway Remodeling & Emphysema ecm->remodeling inflammation->remodeling This compound This compound This compound->mmp12 Inhibition

Caption: Simplified signaling pathway of MMP-12 in airway inflammation and the point of intervention for this compound.

Conclusion

This compound is a promising, highly selective MMP-12 inhibitor with the potential to treat a range of inflammatory and fibrotic diseases. While detailed public data on its cross-reactivity is limited, information from its predecessor, Aderamastat, suggests a high degree of selectivity for MMP-12. This specificity is a critical feature, as it is expected to translate into a favorable safety profile by minimizing off-target effects. The targeted inhibition of the MMP-12 signaling pathway offers a novel therapeutic strategy to address the underlying mechanisms of airway inflammation and remodeling in chronic respiratory diseases. Further clinical data will be crucial to fully elucidate the cross-reactivity profile and clinical efficacy of this compound.

References

Reproducibility of Preclinical Findings with Linvemastat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linvemastat (FP-020), a potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12), is under development by Foresee Pharmaceuticals for the treatment of inflammatory and fibrotic diseases, primarily asthma, inflammatory bowel disease (IBD), and sarcoidosis.[1][2][3] Preclinical studies are a cornerstone of drug development, and the reproducibility of their findings is critical for successful clinical translation. This guide provides an objective comparison of the available preclinical data for this compound, its alternatives, and a detailed look at the experimental methodologies cited in public disclosures.

Executive Summary

Publicly available information on the preclinical efficacy of this compound is largely qualitative, highlighting its anti-inflammatory and anti-fibrotic properties in various animal models. While press releases and conference presentations mention "favorable efficacy profiles" and "significant" reductions in disease markers, specific quantitative data from these studies remains limited in the public domain. This guide synthesizes the available information to provide a framework for understanding the preclinical basis for this compound's development and offers a comparison with other MMP-12 inhibitors where data is available.

Mechanism of Action: Targeting MMP-12

Matrix metalloproteinase-12, also known as macrophage elastase, is an enzyme implicated in the breakdown of extracellular matrix components. In inflammatory and fibrotic diseases, MMP-12 is believed to contribute to tissue remodeling, inflammation, and the migration of inflammatory cells.[2] this compound is designed to selectively inhibit the activity of MMP-12, thereby reducing the pathological processes associated with these diseases.

Below is a simplified signaling pathway illustrating the role of MMP-12 and the therapeutic intervention point of this compound.

MMP-12 Signaling Pathway cluster_0 Inflammatory Stimuli cluster_1 Immune Cells (e.g., Macrophages) cluster_2 Cellular Response cluster_3 Pathological Outcomes Inflammatory\nStimuli Inflammatory Stimuli Macrophages Macrophages Inflammatory\nStimuli->Macrophages MMP-12\nUpregulation MMP-12 Upregulation Macrophages->MMP-12\nUpregulation MMP-12\n(Active Enzyme) MMP-12 (Active Enzyme) MMP-12\nUpregulation->MMP-12\n(Active Enzyme) Extracellular Matrix\nDegradation Extracellular Matrix Degradation MMP-12\n(Active Enzyme)->Extracellular Matrix\nDegradation This compound This compound This compound->MMP-12\n(Active Enzyme) Inhibition Tissue Remodeling Tissue Remodeling Extracellular Matrix\nDegradation->Tissue Remodeling Inflammation Inflammation Tissue Remodeling->Inflammation

Caption: Role of MMP-12 in inflammation and the inhibitory action of this compound.

Preclinical Efficacy of this compound

While specific quantitative data from Foresee Pharmaceuticals' preclinical studies on this compound are not publicly available, conference presentations and press releases have provided qualitative summaries of its effects in various animal models.

Cardiac Sarcoidosis

A poster presented at the WASOG 2023 International Conference on Sarcoidosis and Interstitial Lung Diseases detailed a study of this compound in a genetic mouse model of cardiac sarcoidosis.

Experimental Protocol:

  • Animal Model: Mice with a conditional deletion of the Tsc2 gene in CD11c+ cells, which leads to spontaneous cardiac sarcoid-like granulomas.

  • Treatment: The specific dosage and duration of this compound treatment were not detailed in the available materials.

  • Endpoints: Histological and immunological assessment of cardiac tissue for macrophage infiltration, granuloma formation, and fibrosis.

Summary of Findings: The study reported that treatment with this compound resulted in:

  • "Significant histological improvements"

  • Reduced macrophage infiltration and clustering

  • Decreased granuloma numbers

  • Significantly reduced fibrotic collagen deposition

  • A lower total number of activated fibroblasts in the heart

Data Presentation: As no quantitative data was provided, a data table cannot be constructed for this study. The findings were presented qualitatively.

Asthma and Inflammatory Bowel Disease (IBD)

Foresee Pharmaceuticals has repeatedly stated that this compound has shown a "favorable efficacy profile in multiple animal models of respiratory diseases and IBD".[1][4][5] However, specific details of these studies, including the models used, experimental protocols, and quantitative results, have not been publicly disclosed.

Based on common practices in the field, the following experimental workflows are likely to have been employed.

Hypothetical Experimental Workflow for Asthma Model:

Asthma Model Workflow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Endpoint Analysis Sensitization\n(e.g., House Dust Mite) Sensitization (e.g., House Dust Mite) Allergen Challenge Allergen Challenge Sensitization\n(e.g., House Dust Mite)->Allergen Challenge Treatment\n(Vehicle vs. This compound) Treatment (Vehicle vs. This compound) Allergen Challenge->Treatment\n(Vehicle vs. This compound) Bronchoalveolar\nLavage (BAL) Fluid Analysis Bronchoalveolar Lavage (BAL) Fluid Analysis Treatment\n(Vehicle vs. This compound)->Bronchoalveolar\nLavage (BAL) Fluid Analysis Lung Histology Lung Histology Treatment\n(Vehicle vs. This compound)->Lung Histology Airway Hyperresponsiveness Airway Hyperresponsiveness Treatment\n(Vehicle vs. This compound)->Airway Hyperresponsiveness

Caption: A potential experimental workflow for evaluating this compound in an asthma model.

Hypothetical Experimental Workflow for IBD Model:

IBD Model Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Colitis Induction\n(e.g., DSS in drinking water) Colitis Induction (e.g., DSS in drinking water) Treatment\n(Vehicle vs. This compound) Treatment (Vehicle vs. This compound) Colitis Induction\n(e.g., DSS in drinking water)->Treatment\n(Vehicle vs. This compound) Disease Activity Index (DAI) Disease Activity Index (DAI) Treatment\n(Vehicle vs. This compound)->Disease Activity Index (DAI) Colon Length & Histology Colon Length & Histology Treatment\n(Vehicle vs. This compound)->Colon Length & Histology Myeloperoxidase (MPO) Assay Myeloperoxidase (MPO) Assay Treatment\n(Vehicle vs. This compound)->Myeloperoxidase (MPO) Assay

Caption: A potential experimental workflow for assessing this compound in an IBD model.

Comparison with Alternative MMP-12 Inhibitors

Direct comparative preclinical data for this compound against other MMP-12 inhibitors is not publicly available. However, Foresee Pharmaceuticals has positioned this compound as a more potent, next-generation inhibitor to their other clinical-stage MMP-12 inhibitor, Aderamastat (FP-025).[1] Additionally, published research on other MMP-12 inhibitors can provide a benchmark for expected efficacy.

A study on the MMP-12 inhibitors PF-00356231 and MMP408 in a murine model of allergen-induced airway obstruction demonstrated that these compounds could restrict the induction and progression of bronchial fibrosis and airway restrictions.[6]

Table 1: Comparison of Preclinical Findings for MMP-12 Inhibitors in Respiratory Models

CompoundAnimal ModelKey FindingsData Availability
This compound (FP-020) Not specified"Favorable efficacy profile"Qualitative statements
Aderamastat (FP-025) House Dust Mite (HDM) induced asthmaPositive outcomes in a Phase 2 proof-of-concept studyMentioned in press releases
PF-00356231 & MMP408 Aspergillus fumigatus induced airway obstructionRestricted bronchial fibrosis and airway restrictionsQuantitative data published[6]

Reproducibility and Future Directions

The lack of detailed, publicly available quantitative data and experimental protocols for this compound's preclinical studies makes an independent assessment of the reproducibility of these findings challenging. The transition of this compound into Phase 1 and planned Phase 2 clinical trials suggests that the preclinical data was sufficient to meet regulatory requirements.[1][7] However, for the scientific community and for the objective evaluation of this compound, the future publication of these preclinical results in a peer-reviewed journal would be of significant value.

As Phase 2 studies for this compound in asthma and IBD are planned, the outcomes of these trials will be the ultimate validation of the preclinical findings.[1]

Conclusion

This compound (FP-020) is a promising oral MMP-12 inhibitor with a preclinical rationale supported by qualitative evidence in models of sarcoidosis, and likely in asthma and IBD. The lack of publicly available quantitative data limits a direct and detailed comparison with alternative therapies and an independent assessment of the reproducibility of the findings. The progression of this compound into clinical trials is a positive indicator of the robustness of the preclinical package. Future publications of the detailed preclinical data will be crucial for a comprehensive understanding of its therapeutic potential.

References

Linvemastat: A New Frontier in Immune-Fibrotic Disease Therapy with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel MMP-12 inhibitor, Linvemastat, against existing therapeutic options for severe asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD) reveals a potentially favorable safety and tolerability profile, positioning it as a promising candidate for future treatment paradigms.

Researchers, scientists, and drug development professionals are closely monitoring the development of this compound (FP-020), a highly potent and selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] This novel therapeutic agent is being investigated for its potential to modify the course of severe inflammatory and fibrotic diseases, including severe asthma, COPD, and IBD.[3][4] Early clinical data from a Phase 1 trial suggest that this compound is well-tolerated, with no serious adverse events reported, marking a significant step forward in the quest for safer and more effective treatments for these debilitating conditions.[2][3][4][5][6][7]

Mechanism of Action: Targeting a Key Driver of Inflammation and Fibrosis

This compound's therapeutic potential lies in its targeted inhibition of MMP-12, a key enzyme secreted by macrophages that plays a crucial role in the inflammatory and fibrotic pathways of various diseases.[1][8][9][10][11][12][13][14] In respiratory conditions like asthma and COPD, MMP-12 is associated with airway remodeling and the breakdown of the extracellular matrix.[11][12][13] In IBD, increased MMP-12 expression is linked to the degradation of the epithelial barrier and enhanced macrophage migration into intestinal tissues, exacerbating inflammation.[8][9][10] By selectively blocking MMP-12, this compound aims to disrupt these pathological processes, offering a targeted approach to disease modification.

Linvemastat_Mechanism_of_Action Mechanism of Action of this compound cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Macrophages Macrophages Inflammatory Stimuli->Macrophages activate MMP-12 MMP-12 Macrophages->MMP-12 secrete ECM Degradation ECM Degradation MMP-12->ECM Degradation leads to Inflammation & Fibrosis Inflammation & Fibrosis ECM Degradation->Inflammation & Fibrosis contributes to This compound This compound This compound->MMP-12 inhibits

Caption: this compound's targeted inhibition of MMP-12.

Phase 1 Clinical Trial: A First Look at Safety in Humans

A recently completed Phase 1 clinical trial conducted in Australia provides the first human safety and tolerability data for this compound. The study's design and key findings are outlined below.

Experimental Protocol: Phase 1 Single and Multiple Ascending Dose Study

The Phase 1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers. The trial consisted of two parts:

  • Part 1: Single Ascending Dose (SAD) : In this part, 40 subjects were randomized to receive a single oral dose of either this compound or a placebo.[2][3][4][5][6][7] Different cohorts of subjects received escalating doses of this compound to determine the maximum tolerated single dose.

  • Part 2: Multiple Ascending Dose (MAD) : Following the SAD phase, 24 subjects were randomized to receive a once-daily oral dose of either this compound or a placebo for 10 consecutive days.[2][3][4][5][6][7] This part of the study assessed the safety and pharmacokinetic profile of this compound upon repeated administration.

Throughout the trial, subjects were closely monitored for any adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were also assessed to understand the absorption, distribution, metabolism, and excretion of the drug.

Linvemastat_Phase1_Workflow This compound Phase 1 Clinical Trial Workflow cluster_SAD Part 1: Single Ascending Dose (40 subjects) cluster_MAD Part 2: Multiple Ascending Dose (24 subjects) Screening Screening Randomization Randomization Screening->Randomization SAD_this compound Single Dose this compound Randomization->SAD_this compound SAD_Placebo Single Dose Placebo Randomization->SAD_Placebo MAD_this compound Daily this compound (10 days) Randomization->MAD_this compound MAD_Placebo Daily Placebo (10 days) Randomization->MAD_Placebo Safety_Monitoring Safety_Monitoring SAD_this compound->Safety_Monitoring PK_Analysis PK_Analysis SAD_this compound->PK_Analysis SAD_Placebo->Safety_Monitoring SAD_Placebo->PK_Analysis MAD_this compound->Safety_Monitoring MAD_this compound->PK_Analysis MAD_Placebo->Safety_Monitoring MAD_Placebo->PK_Analysis Data_Analysis Data_Analysis Safety_Monitoring->Data_Analysis PK_Analysis->Data_Analysis

Caption: Workflow of the Phase 1 SAD/MAD trial for this compound.

This compound Phase 1 Safety and Tolerability Data

The preliminary results from the Phase 1 trial indicate a favorable safety and tolerability profile for this compound.

Adverse Event ProfileThis compound (Single and Multiple Ascending Doses)
Serious Adverse Events (SAEs) No SAEs were reported.[2][3][4][5][6][7]
Most Common Treatment-Emergent Adverse Events (TEAEs) Mild nausea and headache.[3][5][6][7]
Tolerability The drug was reported to be well-tolerated.[2][3][4][5][6][7]

Comparative Safety Profile: this compound vs. Existing Therapies

To provide context for this compound's early safety data, it is essential to compare it with the known safety profiles of currently approved therapies for its target indications.

Severe Asthma

The current standard of care for severe, uncontrolled asthma often involves biologic therapies that target specific inflammatory pathways.

Therapy Class/DrugCommon Adverse Events (Incidence may vary by study)Serious Adverse Events
Anti-IgE (Omalizumab) Injection site reactions, headache, pharyngitis, upper respiratory tract infection.Anaphylaxis (rare), potential for malignancy (not conclusively established).
Anti-IL-5/5R (Mepolizumab, Benralizumab) Headache, injection site reactions, back pain, fatigue, nasopharyngitis.[4]Hypersensitivity reactions (rare).
Anti-IL-4/13R (Dupilumab) Injection site reactions, conjunctivitis, oral herpes, eosinophilia.[8]Hypersensitivity reactions (rare).
Anti-TSLP (Tezepelumab) Pharyngitis, arthralgia, back pain.Overall adverse events similar to placebo in clinical trials.[7]
Inflammatory Bowel Disease (IBD)

Biologic therapies are also a cornerstone of treatment for moderate to severe IBD (Crohn's disease and ulcerative colitis).

Therapy Class/DrugCommon Adverse Events (Incidence may vary by study)Serious Adverse Events
Anti-TNFα (Infliximab, Adalimumab) Upper respiratory tract infections, headache, rash, abdominal pain, nausea.Serious infections (e.g., tuberculosis), infusion/injection site reactions, heart failure, demyelinating diseases, malignancy (e.g., lymphoma).
Anti-Integrin (Vedolizumab) Nasopharyngitis, headache, arthralgia, nausea, upper respiratory tract infection.[11]Serious infections, hypersensitivity reactions, liver injury (rare).
Anti-IL-12/23 (Ustekinumab) Upper respiratory tract infection, headache, fatigue, injection site reactions.Serious infections, malignancy (rare), posterior reversible encephalopathy syndrome (PRES) (very rare).[1][10][15]
Chronic Obstructive Pulmonary Disease (COPD)

The mainstay of COPD treatment involves bronchodilators and inhaled corticosteroids, often in combination.

Therapy Class/DrugCommon Adverse Events (Incidence may vary by study)Serious Adverse Events
LAMA/LABA Combinations (e.g., Tiotropium/Olodaterol) Nasopharyngitis, cough, back pain.Cardiovascular events (e.g., tachycardia, palpitations), urinary retention.
ICS/LAMA/LABA Combinations (e.g., Fluticasone (B1203827)/Umeclidinium (B1249183)/Vilanterol) Upper respiratory tract infection, headache, back pain, pneumonia, oral candidiasis.[16]Increased risk of pneumonia.[16]

Future Directions

The promising early safety data for this compound, characterized by the absence of serious adverse events and only mild, transient side effects, positions it as a potentially safer alternative to some existing therapies, particularly those with black box warnings or risks of serious infections and malignancies. However, it is crucial to acknowledge that these are preliminary findings from a small study in healthy volunteers.

Foresee Pharmaceuticals plans to initiate Phase 2 studies in asthma and IBD in 2025 to evaluate the efficacy and further characterize the safety profile of this compound in patient populations.[2][3][4] These trials will provide more comprehensive data to compare its risk-benefit profile against the established standards of care. The journey of this compound through clinical development will be closely watched by the scientific and medical communities, as it holds the potential to offer a novel, well-tolerated, oral treatment for a range of challenging immune-fibrotic diseases.

References

Linvemastat: An Investigational MMP-12 Inhibitor Poised to Challenge the Standard of Care in Severe Asthma

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the emerging clinical data for Linvemastat against current therapeutic alternatives for severe asthma, supported by experimental data and detailed methodologies.

For Researchers, Scientists, and Drug Development Professionals.

This compound (FP-020), a novel, orally administered, selective matrix metalloproteinase-12 (MMP-12) inhibitor, is an investigational therapeutic with the potential to address unmet needs in severe asthma. Developed by Foresee Pharmaceuticals, this small molecule has recently completed a Phase 1 clinical trial, with Phase 2 studies in severe asthma and other inflammatory diseases planned for 2025.[1][2] This guide provides a comparative analysis of this compound's early clinical trial outcomes and its proposed mechanism of action against the current standard of care for severe asthma, which predominantly involves biologic therapies.

The Role of MMP-12 in Asthma Pathophysiology

Matrix metalloproteinase-12 is implicated in the pathophysiology of asthma and its severity.[1][2] MMP-12 is a key regulator of immune pathways and fibrosis.[2] This enzyme is secreted by macrophages and plays a role in the biology of macrophages, neutrophils, and lung epithelial cells, making it a marker for inflammatory exacerbations and fibrosis.[2] Genetic evidence and human expression data also support the role of MMP-12 in asthma and other inflammatory-fibrotic diseases.[1][2] The inhibition of MMP-12 is therefore a promising therapeutic strategy for mitigating the underlying inflammatory and remodeling processes in severe asthma.

MMP-12 Signaling Pathway in Asthma cluster_0 Airway Microenvironment cluster_1 Cellular Response & MMP-12 Activation cluster_2 Pathophysiological Outcomes Allergens/Irritants Allergens/Irritants Epithelial Cells Epithelial Cells Allergens/Irritants->Epithelial Cells Immune Cells (Macrophages, etc.) Immune Cells (Macrophages, etc.) Epithelial Cells->Immune Cells (Macrophages, etc.) Activation MMP-12 Secretion MMP-12 Secretion Immune Cells (Macrophages, etc.)->MMP-12 Secretion ECM Degradation ECM Degradation MMP-12 Secretion->ECM Degradation Promotes Inflammation Inflammation MMP-12 Secretion->Inflammation Promotes This compound This compound This compound->MMP-12 Secretion Inhibits Airway Remodeling Airway Remodeling ECM Degradation->Airway Remodeling Inflammation->Airway Remodeling Asthma Symptoms Asthma Symptoms Airway Remodeling->Asthma Symptoms

Figure 1: Proposed Mechanism of MMP-12 in Asthma and this compound's Point of Intervention.

This compound: Phase 1 Clinical Trial Outcomes

This compound has successfully completed a Phase 1 single and multiple ascending dose (SAD/MAD) clinical study in healthy volunteers in Australia.[2] The trial was designed to assess the safety, tolerability, and pharmacokinetics of the drug.

Experimental Protocol: Phase 1 SAD/MAD Trial

The Phase 1 trial consisted of two parts: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study. In the SAD portion, 40 participants were randomized to receive a single oral dose of this compound or a placebo. The MAD portion involved 24 subjects who received once-daily oral doses of this compound or a placebo for 10 days. The primary objectives were to evaluate the safety and tolerability of ascending doses of this compound.

This compound Phase 1 Trial Workflow cluster_SAD Part 1: Single Ascending Dose (SAD) cluster_MAD Part 2: Multiple Ascending Dose (MAD) cluster_Endpoints Primary Endpoints SAD_Subjects 40 Healthy Volunteers SAD_Randomization Randomization SAD_Subjects->SAD_Randomization SAD_Group1 Single Dose this compound SAD_Randomization->SAD_Group1 SAD_Group2 Placebo SAD_Randomization->SAD_Group2 Endpoints Safety & Tolerability Assessment (Adverse Events) Pharmacokinetic (PK) Profiling SAD_Group1->Endpoints SAD_Group2->Endpoints MAD_Subjects 24 Healthy Volunteers MAD_Randomization Randomization MAD_Subjects->MAD_Randomization MAD_Group1 Once-Daily this compound (10 days) MAD_Randomization->MAD_Group1 MAD_Group2 Placebo (10 days) MAD_Randomization->MAD_Group2 MAD_Group1->Endpoints MAD_Group2->Endpoints

Figure 2: Workflow of the this compound Phase 1 Clinical Trial.
Data Presentation: Phase 1 Safety and Tolerability

The preliminary results from the Phase 1 trial indicate that this compound has a favorable safety and tolerability profile.

ParameterOutcome
Serious Adverse Events No serious adverse events were reported.[2]
Most Common Treatment-Emergent Adverse Events (TEAEs) Mild and recoverable nausea and headache.[2]
Overall Tolerability Well-tolerated in healthy volunteers.[2]
Pharmacokinetics Favorable pharmacokinetic profile supporting further development.[1]

Standard of Care: Biologic Therapies for Severe Asthma

The current standard of care for severe asthma, as outlined in guidelines from the Global Initiative for Asthma (GINA), involves a stepwise approach. For patients with severe, uncontrolled asthma despite high-dose inhaled corticosteroids and long-acting beta-agonists (ICS/LABA), biologic therapies are recommended. These monoclonal antibodies target specific inflammatory pathways.

Experimental Protocols: Pivotal Trials for Asthma Biologics

The efficacy and safety of biologic therapies for severe asthma have been established in numerous randomized, double-blind, placebo-controlled clinical trials. These trials typically enroll patients with severe, uncontrolled asthma and evaluate the reduction in asthma exacerbations as the primary endpoint. Secondary endpoints often include improvements in lung function (FEV1), asthma control (e.g., Asthma Control Questionnaire - ACQ), and quality of life (e.g., Asthma Quality of Life Questionnaire - AQLQ).

Data Presentation: Efficacy and Safety of Approved Biologics

The following table summarizes the general clinical trial outcomes for several classes of biologic therapies used in the treatment of severe asthma.

Biologic Class (Target)Key Efficacy OutcomesCommon Adverse Events
Anti-IgE (Omalizumab) Reduction in asthma exacerbations, particularly in patients with allergic asthma.[3]Injection site reactions, headache, upper respiratory tract infections.
Anti-IL-5/IL-5R (Mepolizumab, Reslizumab, Benralizumab) Significant reduction in the annualized rate of exacerbations, especially in patients with eosinophilic asthma.[3] Reduction in oral corticosteroid (OCS) use.[3]Headache, injection site reactions, back pain.
Anti-IL-4/IL-13R (Dupilumab) Reduction in severe exacerbations and improvement in lung function across a broad population of patients with Type 2 inflammation.Injection site reactions, conjunctivitis, eosinophilia.
Anti-TSLP (Tezepelumab) Broadly effective in reducing asthma exacerbations in a wide range of severe asthma patients, independent of eosinophil levels.[4]Pharyngitis, arthralgia, back pain.

Comparative Outlook and Future Directions

This compound presents a novel, oral treatment paradigm that contrasts with the injectable biologic therapies that constitute the current standard of care for severe asthma. The favorable safety profile observed in the Phase 1 trial is a promising early indicator. However, a direct comparison of efficacy is not yet possible as this compound has not been studied in an asthma patient population.

The planned Phase 2 "syMMPonia" trial will be a critical next step in evaluating the potential of this compound. This randomized, double-blind, placebo-controlled study will assess the efficacy and safety of this compound in adults with moderate-to-severe asthma who remain symptomatic despite standard ICS/LABA therapy.[5] Key endpoints will include changes in lung function (FEV1), asthma exacerbation rates, and markers of inflammation.[5]

The outcomes of this upcoming trial will be crucial in determining this compound's position relative to the established and effective biologic treatments for severe asthma. Researchers and clinicians will be closely watching to see if the inhibition of MMP-12 can offer a safe and effective oral alternative for patients with this challenging condition.

References

Assessing the selectivity of Linvemastat for MMP-12 over other proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity profile of Linvemastat (FP-020), a novel, orally available small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP-12). Developed by Foresee Pharmaceuticals, this compound is a next-generation compound following Aderamastat (FP-025) and is currently advancing through clinical trials for inflammatory and fibrotic diseases.[1][2][3][4][5][6][7][8][9][10] This document compiles available data to objectively compare its performance and selectivity over other proteases.

Executive Summary

This compound is characterized as a highly potent and selective MMP-12 inhibitor.[2][4][5][6][7][8][9] While specific quantitative selectivity data for this compound against a broad panel of proteases is not yet publicly available, its selectivity profile is consistently described as being similar to or exceeding that of its predecessor, Aderamastat (FP-025).[2][6][8] This guide leverages the available information on Aderamastat to infer the expected selectivity of this compound and outlines the standard experimental methodologies used to assess such selectivity.

Data Presentation: Comparative Selectivity Profile

Precise inhibitory constants (IC50 or Ki) for this compound against a comprehensive panel of proteases have not been released in the public domain. However, data for the structurally related predecessor compound, Aderamastat (FP-025), provides a strong indication of the expected selectivity. This compound is reported to have "greater potency and similarly high selectivity compared to aderamastat".[2][6][8]

Target ProteaseAderamastat (FP-025) SelectivityThis compound (FP-020) Selectivity (Inferred)
MMP-12 Primary Target Primary Target
MMP-290-fold less potent than MMP-12[11][12]High selectivity expected
Other MMPs (7 family members)100 to 1000-fold less potent than MMP-12[11][12]High selectivity expected
Other Protease ClassesData not publicly availableHigh selectivity expected

Note: The data for Aderamastat is derived from preclinical studies.[11][12] The selectivity profile for this compound is inferred from company statements and is pending publication of detailed experimental results.

Mandatory Visualizations

Experimental Workflow for Assessing Protease Inhibitor Selectivity

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Recombinant Human Proteases (MMP Panel & Others) D Incubation & Fluorescence Reading A->D B Fluorogenic Peptide Substrate B->D C Test Compound (this compound) C->D E IC50/Ki Determination D->E J Confirmation of On-Target Effect E->J Validation F Cell Line Expressing Target Protease (MMP-12) I Measurement of Cellular Activity/Toxicity F->I G Cell-Permeable Substrate G->I H This compound Treatment H->I I->J

Caption: A generalized workflow for determining the selectivity of a protease inhibitor like this compound, involving both biochemical and cell-based assays.

Simplified Signaling Role of MMP-12 in Inflammation and Tissue Remodeling

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 MMP-12 Activity cluster_3 Pathophysiological Outcomes Allergens Allergens Pathogens Pathogens Tissue Injury Tissue Injury Macrophages Macrophages MMP-12 Secretion MMP-12 Secretion Macrophages->MMP-12 Secretion Neutrophils Neutrophils Epithelial Cells Epithelial Cells ECM Degradation ECM Degradation MMP-12 Secretion->ECM Degradation Chemokine/Cytokine Activation Chemokine/Cytokine Activation MMP-12 Secretion->Chemokine/Cytokine Activation Tissue Remodeling & Fibrosis Tissue Remodeling & Fibrosis ECM Degradation->Tissue Remodeling & Fibrosis Inflammatory Cell Recruitment Inflammatory Cell Recruitment Chemokine/Cytokine Activation->Inflammatory Cell Recruitment This compound This compound This compound->MMP-12 Secretion Inhibits

Caption: The role of MMP-12 in inflammatory and fibrotic pathways, and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to Foresee Pharmaceuticals. However, based on standard practices for assessing MMP inhibitor selectivity, the following methodologies are typically employed.

Biochemical Assays for Inhibitor Potency and Selectivity (IC50/Ki Determination)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified protease.

1. Reagents and Materials:

  • Recombinant Human Proteases: A panel of purified, active human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13) and other relevant proteases (e.g., ADAMs, caspases, serine proteases) to determine selectivity.
  • Fluorogenic Substrates: Specific peptide substrates for each protease that are conjugated to a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
  • Assay Buffer: A buffer solution optimized for the activity of the specific protease being tested (typically containing Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35).
  • Microplates: 96- or 384-well black microplates for fluorescence measurements.
  • Fluorescence Plate Reader: An instrument capable of exciting the fluorophore and measuring the emission intensity.

2. Assay Procedure:

  • The recombinant protease and the test compound (this compound at various concentrations) are pre-incubated in the assay buffer for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
  • The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.
  • The increase in fluorescence is monitored over time using a fluorescence plate reader. The rate of the reaction is determined from the linear phase of the fluorescence curve.
  • The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Cell-Based Assays for On-Target Activity

These assays are crucial to confirm that the inhibitor can access its target in a cellular environment and exert its inhibitory effect.

1. Reagents and Materials:

  • Cell Lines: Human cell lines that endogenously express or are engineered to overexpress MMP-12 (e.g., macrophage-like cell lines).
  • Cell Culture Media and Reagents: Standard cell culture media, serum, and supplements.
  • Stimulants: Agents to induce MMP-12 expression and secretion (e.g., lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA)).
  • Test Compound: this compound.
  • Detection Reagents: Antibodies for Western blotting or ELISA to measure MMP-12 protein levels, or reagents for zymography to assess enzymatic activity in the cell culture supernatant.

2. Assay Procedure:

  • Cells are cultured in multi-well plates and treated with a stimulant to induce MMP-12 expression.
  • The stimulated cells are then treated with various concentrations of this compound.
  • After an incubation period, the cell culture supernatant is collected.
  • The activity of secreted MMP-12 in the supernatant is measured using methods such as:
  • Gelatin Zymography: A technique where the supernatant is run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Areas with active MMPs will digest the gelatin, leaving clear bands that can be quantified.
  • ELISA: To measure the total amount of MMP-12 protein in the supernatant, which can be compared to the active amount to assess inhibition.
  • The effect of this compound on cell viability is also assessed using assays like MTT or CellTiter-Glo to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

This compound is a promising, highly selective oral inhibitor of MMP-12 currently in clinical development. While specific quantitative selectivity data remains to be publicly disclosed, its profile is consistently benchmarked against the high selectivity of its predecessor, Aderamastat. The experimental workflows described herein represent the industry-standard approach to rigorously defining the selectivity of such a compound. As this compound progresses through clinical trials, the publication of detailed preclinical and clinical data will be crucial for a definitive comparative assessment of its selectivity and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Investigational Compounds: A General Framework in the Absence of Specific Data for Linvemastat

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public information on "Linvemastat" necessitates a comprehensive, safety-first approach based on established guidelines for investigational pharmaceutical waste. Researchers, scientists, and drug development professionals must handle and dispose of such novel compounds with rigorous adherence to safety and environmental regulations. This guide provides a procedural framework for the safe management and disposal of investigational chemicals where specific institutional or manufacturer guidance is unavailable.

I. Immediate Safety and Handling Protocols

Prior to any disposal considerations, ensure the safe handling of the investigational compound.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE including safety glasses, lab coats, and gloves should be utilized. If the compound's properties are unknown, consider enhanced respiratory protection.

  • Ventilation: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: An appropriate spill kit should be readily available. In the event of a spill, follow your institution's established spill response procedures.

II. Waste Characterization: The First Step in Disposal

Proper disposal is contingent on the accurate characterization of the waste. Since specific data for "this compound" is not publicly available, a conservative approach must be taken, assuming the compound may be hazardous until proven otherwise. The Resource Conservation and Recovery Act (RCRA) provides a framework for this determination.[1][2]

Table 1: Hazardous Waste Characterization

Characteristic Description Examples of Potentially Hazardous Investigational Compounds
Ignitability (B1175610) Liquids with a flash point below 60°C (140°F), flammable compressed gases, and oxidizers.[1]Solvents used in formulation, compounds with nitro groups.
Corrosivity (B1173158) Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1]Acidic or basic functional groups in the compound structure.
Reactivity Unstable under normal conditions, may react with water, or generate toxic gases.[1]Compounds with peroxide-forming potential, water-reactive moieties.
Toxicity Harmful if ingested or absorbed. This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1]Compounds containing heavy metals, or with structural alerts for toxicity.

In the absence of specific data, it is prudent to treat the investigational compound as hazardous waste.

III. Step-by-Step Disposal Plan

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal procedures.[3] They will have established protocols for the management of chemical and pharmaceutical waste.[4][5][6]

  • Segregation of Waste: Do not mix investigational drug waste with general laboratory waste. It should be segregated at the point of generation.[4] Incompatible wastes must be stored separately to prevent dangerous reactions.[4]

  • Containerization:

    • Use appropriate, leak-proof, and clearly labeled containers for waste accumulation.[7] The container must be compatible with the chemical nature of the waste.

    • Label the container with "Hazardous Waste" and the chemical name ("this compound" and any known constituents).[7] The start date of accumulation should also be clearly marked.[7]

  • Storage:

    • Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • The SAA must be under the control of the laboratory personnel.

    • There are limits on the amount of waste that can be accumulated in an SAA (e.g., a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste).[5]

  • Request for Pickup: Once the container is full or the accumulation time limit is reached, contact your institution's EHS for waste pickup.[5] Do not attempt to dispose of the waste down the drain or in the regular trash.

IV. Disposal of Empty Containers

Empty containers that held an investigational compound may also be considered hazardous waste.

  • Acutely Hazardous Waste: If the compound is determined to be acutely toxic (a "P-listed" waste), the empty container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[8]

  • Non-Acutely Hazardous Waste: For other hazardous materials, the container should be emptied as much as possible, and any labels should be defaced before disposal as regular trash, if permitted by institutional policy.[4]

V. Experimental Protocols for Waste Characterization

In a research setting, if it is necessary to determine the hazardous characteristics of an unknown compound like "this compound," the following general experimental protocols may be adapted. These should be performed by trained personnel in a controlled laboratory environment.

  • Flash Point Determination: A closed-cup flash point tester can be used to determine the ignitability of a liquid sample.

  • pH Measurement: A calibrated pH meter can be used to determine the corrosivity of an aqueous solution of the compound.

  • Reactivity Assessment: While there isn't a single definitive test, reactivity can be inferred from the chemical structure and by carefully controlled small-scale tests for water reactivity or the generation of toxic fumes.

  • Toxicity Assessment: In a drug development context, early in-vitro and in-vivo toxicology studies will provide data on the compound's potential toxicity.

VI. Logical Workflow for Investigational Compound Disposal

The following diagram illustrates the decision-making process for the disposal of an investigational chemical compound.

DisposalWorkflow Start Investigational Compound for Disposal (e.g., this compound) ConsultSDS Consult Safety Data Sheet (SDS) or Manufacturer Guidance Start->ConsultSDS DataAvailable Is Specific Disposal Information Available? ConsultSDS->DataAvailable FollowSpecific Follow Specific Disposal Protocol DataAvailable->FollowSpecific Yes NoData Assume Hazardous Waste DataAvailable->NoData No End Proper Disposal FollowSpecific->End Characterize Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) NoData->Characterize Segregate Segregate Waste Characterize->Segregate Containerize Properly Containerize and Label Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHSPickup Request EHS Pickup Store->EHSPickup EHSPickup->End

Caption: Decision workflow for the proper disposal of investigational compounds.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste management.

References

Essential Safety and Handling Guide for Linvemastat (FP-020)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Linvemastat (FP-020), a potent and selective oral MMP-12 inhibitor currently in clinical development. Given the absence of a publicly available Safety Data Sheet (SDS), this document synthesizes general best practices for handling research-grade pharmaceutical compounds and information extrapolated from available data on this compound.

Immediate Safety Precautions

While specific hazard classifications for this compound are not yet publicly established, it is prudent to handle it as a potentially hazardous substance. The following personal protective equipment (PPE) is mandatory when working with this compound in a laboratory setting.

Personal Protective Equipment (PPE) Requirements
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.Minimizes inhalation of airborne particles.

Operational and Disposal Plans

Adherence to proper operational procedures and disposal protocols is critical to ensure a safe laboratory environment and to comply with regulations.

Handling and Storage
  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not ingest or inhale.

    • Handle in a well-ventilated area, preferably within a chemical fume hood, especially when manipulating the solid form to avoid dust generation.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, light-resistant container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

    • Consult the supplier's product information for specific storage temperature recommendations.

Spill and Exposure Procedures
  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined above.

    • For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable detergent and water.

    • Ventilate the area.

  • First Aid Measures:

    • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

    • After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a research-grade pharmaceutical, it should be treated as chemical waste. Do not dispose of it down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, from receipt to disposal, emphasizing safety checkpoints.

Workflow for Safe Handling of this compound

Disclaimer: This information is provided as a general guide and is not a substitute for a formal Safety Data Sheet. Researchers are strongly encouraged to obtain a substance-specific SDS from the supplier before handling this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。